molecular formula C39H68N7O19P3S B15622188 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Cat. No.: B15622188
M. Wt: 1064.0 g/mol
InChI Key: CVWDAEJIOIJLLG-UHFFFAOYSA-N
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Description

8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is a useful research compound. Its molecular formula is C39H68N7O19P3S and its molecular weight is 1064.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H68N7O19P3S

Molecular Weight

1064.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-[3-(8-hydroxyoctyl)oxiran-2-yl]octanethioate

InChI

InChI=1S/C39H68N7O19P3S/c1-39(2,23-61-68(58,59)65-67(56,57)60-22-28-33(64-66(53,54)55)32(50)38(63-28)46-25-45-31-35(40)43-24-44-36(31)46)34(51)37(52)42-18-17-29(48)41-19-21-69-30(49)16-12-8-5-7-11-15-27-26(62-27)14-10-6-3-4-9-13-20-47/h24-28,32-34,38,47,50-51H,3-23H2,1-2H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)

InChI Key

CVWDAEJIOIJLLG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biological Function of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative biological functions of the novel lipid mediator, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA. While direct experimental evidence on this specific molecule is emerging, its structural features—a long-chain fatty acyl-CoA with a terminal hydroxyl group and an internal epoxide ring—strongly suggest its involvement in critical signaling pathways analogous to those of well-characterized eicosanoids and other lipid mediators. This document will explore its probable roles in inflammation, tissue repair, and cellular homeostasis, drawing parallels with leukotrienes and epoxyeicosatrienoic acids (EETs). Furthermore, we will propose detailed experimental workflows for the elucidation of its precise biological functions and its potential as a therapeutic target.

Introduction: The Emerging Landscape of Bioactive Lipids

Lipid molecules, once viewed primarily as structural components of membranes and energy storage depots, are now recognized as a diverse and critical class of signaling molecules. These "bioactive lipids" regulate a vast array of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and neuronal activity. Among these, oxidized derivatives of polyunsaturated fatty acids, such as the eicosanoids, have been the subject of intense research.

The molecule at the center of this guide, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, belongs to a class of long-chain fatty acids characterized by the presence of an epoxide and a hydroxyl group. This unique combination of functional groups suggests a sophisticated role in intercellular and intracellular signaling. The coenzyme A (CoA) ester at the carboxyl terminus indicates its likely function as a metabolic intermediate, poised for further enzymatic modification or for acylation into complex lipids.

Structural Features and Putative Biosynthesis

The structure of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA provides significant clues to its origin and function. The 16-carbon backbone is adorned with three key functional moieties:

  • An Epoxide Ring: The oxirane ring is a hallmark of fatty acids metabolized by cytochrome P450 (CYP) epoxygenases.[1] These enzymes are critical in the synthesis of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory, vasodilatory, and cardioprotective effects.[2][3]

  • A Hydroxyl Group: The presence of a hydroxyl group suggests the action of a monooxygenase or the subsequent metabolism of the epoxide by an epoxide hydrolase.

  • A Coenzyme A Ester: The thioester linkage to coenzyme A is characteristic of fatty acids activated for metabolic processing, including beta-oxidation, elongation, or transfer to other molecules.[4][5]

Based on these features, a plausible biosynthetic pathway involves the CYP-mediated epoxidation of a long-chain unsaturated fatty acid, followed by enzymatic hydroxylation. The final step would be the activation of the carboxylic acid to a CoA ester by an acyl-CoA synthetase.

Postulated Biological Functions and Signaling Pathways

Drawing parallels with well-understood lipid mediators, we can hypothesize several key biological roles for 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA.

Modulation of Inflammatory Responses

The epoxide moiety is a critical determinant of biological activity in many lipid signaling molecules. For instance, leukotriene A4 (LTA4), an epoxide-containing eicosanoid, is a key precursor to the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4).[6][7][8] The conversion of LTA4 to LTB4 is catalyzed by LTA4 hydrolase (LTA4H), an enzyme that is a target for anti-inflammatory drug development.[9][10][11]

Conversely, EETs, which also contain an epoxide, generally exert anti-inflammatory effects.[3] These molecules are metabolized and inactivated by soluble epoxide hydrolase (sEH).[2][12] Inhibitors of sEH are being investigated as therapeutic agents to enhance the beneficial effects of endogenous EETs in cardiovascular and inflammatory diseases.[13][14][15]

Given this dichotomy, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA could act as either a pro- or anti-inflammatory mediator, depending on the specific enzymes it interacts with and the receptors it activates. Its metabolism by epoxide hydrolases would likely yield a diol, which may have distinct or attenuated biological activity.

Regulation of Tissue Repair and Wound Healing

Recent research has highlighted the crucial role of another class of oxidized fatty acids, the hydroxyheptadecatrienoic acids (HHTs), in tissue repair. Specifically, 12-HHT has been identified as an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), promoting keratinocyte migration and accelerating wound healing.[16][17][18] The presence of a hydroxyl group in 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA suggests a potential role in similar regenerative processes. It may act as a ligand for cell surface or nuclear receptors that regulate cell proliferation, migration, and differentiation.

Involvement in Metabolic Regulation

The CoA esterification of this molecule firmly places it within the realm of cellular metabolism.[4][19] It could serve as a substrate for enzymes involved in fatty acid oxidation or elongation, thereby influencing cellular energy status. Furthermore, some bioactive lipids are known to directly modulate the activity of metabolic enzymes or transcription factors, such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid and glucose metabolism.

Proposed Experimental Workflows for Functional Characterization

To elucidate the precise biological function of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, a multi-pronged experimental approach is necessary.

Synthesis and Purification

The first critical step is the chemical synthesis of an analytically pure standard of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA. This will enable its use in in vitro and in vivo assays.

In Vitro Enzymatic Assays

A battery of in vitro enzymatic assays should be performed to identify the enzymes that interact with this molecule.

Table 1: Proposed In Vitro Enzymatic Assays

Enzyme ClassSpecific Enzymes to TestAssay PrincipleExpected Outcome
Epoxide Hydrolases Soluble Epoxide Hydrolase (sEH), Leukotriene A4 Hydrolase (LTA4H)Monitor the conversion of the epoxide to a diol using LC-MS/MS.Determine if the molecule is a substrate or inhibitor of these key enzymes.
Acyl-CoA Hydrolases ThioesterasesMeasure the release of free fatty acid and CoASH.Assess the metabolic stability of the CoA ester.
Acyltransferases Glycerophospholipid acyltransferasesQuantify the incorporation of the fatty acid into phospholipids.Determine if the molecule can be incorporated into cellular membranes.
Dehydrogenases Hydroxyacyl-CoA dehydrogenasesSpectrophotometrically monitor the oxidation of the hydroxyl group.Investigate its potential role in beta-oxidation.
Cell-Based Assays for Biological Activity

The synthesized compound should be tested in a variety of cell-based assays to determine its effects on cellular function.

Table 2: Proposed Cell-Based Assays

Cell TypeAssayEndpoint MeasurementBiological Question
Immune Cells (e.g., Macrophages, Neutrophils) Chemotaxis AssayCell migration towards a gradient of the compound.Is it a chemoattractant?
Cytokine Release Assay (ELISA)Quantification of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-10).Does it modulate inflammatory responses?
Endothelial Cells Vasodilation AssayMeasurement of changes in vascular tone in isolated blood vessels.Does it have vasoactive properties?
Keratinocytes Wound Healing (Scratch) AssayRate of closure of a "wound" in a cell monolayer.Does it promote cell migration and tissue repair?
Receptor Binding and Activation Studies

To identify the cellular receptors for 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, receptor binding assays using radiolabeled ligand or competition binding assays with known ligands for receptors of interest (e.g., BLT1, BLT2, PPARs) should be performed. Downstream signaling events, such as changes in intracellular calcium levels or activation of specific kinase cascades, can be monitored to confirm receptor activation.

In Vivo Models

Following promising in vitro results, the effects of the compound should be evaluated in relevant animal models of disease.

Table 3: Potential In Vivo Models

Disease ModelRationaleKey Readouts
LPS-induced Endotoxemia To assess its role in acute inflammation.Plasma cytokine levels, organ damage markers.
Murine Model of Wound Healing To investigate its effects on tissue repair.Rate of wound closure, histological analysis of tissue regeneration.
Model of Diet-Induced Obesity To explore its metabolic functions.Body weight, glucose tolerance, lipid profiles.

Visualizing the Putative Signaling Network

The following diagrams illustrate the potential metabolic fate and signaling pathways of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA.

Metabolic Pathways Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA Unsaturated Fatty Acyl-CoA->8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA CYP450 Epoxygenase, Hydroxylase Diol Derivative Diol Derivative 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA->Diol Derivative Epoxide Hydrolase (sEH, LTA4H) Incorporation into Phospholipids Incorporation into Phospholipids 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA->Incorporation into Phospholipids Acyltransferase Beta-oxidation Beta-oxidation 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA->Beta-oxidation Dehydrogenase

Caption: Putative metabolic pathways of the target molecule.

Signaling Pathways cluster_0 Inflammatory Response cluster_1 Tissue Repair cluster_2 Metabolic Regulation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Anti-inflammatory Cytokines Anti-inflammatory Cytokines Cell Migration Cell Migration Cell Proliferation Cell Proliferation Gene Expression (PPARs) Gene Expression (PPARs) Enzyme Activity Enzyme Activity 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA GPCRs (e.g., BLT2) GPCRs (e.g., BLT2) 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA->GPCRs (e.g., BLT2) Nuclear Receptors (e.g., PPARs) Nuclear Receptors (e.g., PPARs) 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA->Nuclear Receptors (e.g., PPARs) GPCRs (e.g., BLT2)->Pro-inflammatory Cytokines GPCRs (e.g., BLT2)->Anti-inflammatory Cytokines GPCRs (e.g., BLT2)->Cell Migration Nuclear Receptors (e.g., PPARs)->Gene Expression (PPARs) Nuclear Receptors (e.g., PPARs)->Enzyme Activity

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Complex Signaling Lipid

In the intricate landscape of cellular metabolism and signaling, acyl-coenzyme A (acyl-CoA) molecules stand as central hubs, directing fatty acids towards either energy production or the synthesis of complex lipids and signaling molecules.[1][2] The molecule 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA belongs to a specialized class of these metabolites, representing an activated form of an epoxy fatty acid. Such molecules are structurally analogous to epoxyeicosatrienoic acids (EETs), which are potent signaling lipids involved in regulating inflammation, blood pressure, and angiogenesis. The conversion of these epoxy fatty acids into their CoA thioesters is the critical first step for their incorporation into glycerophospholipids, a process that sequesters them and modulates their signaling activity.[3]

This guide provides an in-depth technical framework for the spectroscopic characterization of this complex molecule. As its isolation from biological matrices or its chemical synthesis requires unambiguous structural confirmation, a multi-faceted analytical approach is essential. We will dissect the molecule's structure to predict and interpret its signature features across mass spectrometry (MS), nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopy. The methodologies and interpretations presented herein are grounded in established principles for the analysis of both coenzyme A derivatives and epoxidized lipids, providing researchers and drug development professionals with a self-validating system for its identification.

Molecular Structure and Analytical Strategy

The target molecule is composed of several distinct functional regions, each contributing unique signals to the overall spectroscopic fingerprint. A successful characterization relies on identifying and assigning features from each of these components.

cluster_CoA Coenzyme A Moiety cluster_FA Epoxy Fatty Acyl Chain Adenine Adenine Ribose Ribose-3'-P PyroP Pyrophosphate Pantetheine Pantetheine Thioester Thioester Linkage (-S-CO-) Pantetheine->Thioester Thiol End Octanoyl Octanoyl Backbone Thioester->Octanoyl Epoxide Oxirane Ring (2R, 3S) Octanoyl->Epoxide Hydroxyoctyl 8-Hydroxyoctyl Chain Epoxide->Hydroxyoctyl

Caption: Key functional components of the target molecule.

Mass Spectrometry (MS): Definitive Molecular Weight and Fragmentation

Mass spectrometry provides the most direct evidence for the molecular weight and is invaluable for structural elucidation through tandem MS (MS/MS) fragmentation analysis. The large, polar CoA moiety makes electrospray ionization (ESI) coupled with liquid chromatography (LC) the method of choice.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Due to the lability of the thioester bond, samples should be kept cold and analyzed promptly. Extraction from biological matrices should be performed using a robust method, such as solid-phase extraction, to remove interfering lipids and salts.

  • Chromatography: Reverse-phase chromatography (e.g., C18 column) is typically used for separating acyl-CoAs. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is effective.

  • Ionization: ESI in positive ion mode is preferred. The molecule is expected to ionize efficiently to form protonated species such as [M+H]⁺ and [M+2H]²⁺.

  • MS/MS Analysis: Collision-induced dissociation (CID) of the precursor ion will generate a series of product ions. The fragmentation pattern is highly informative, allowing for confirmation of both the acyl chain and the CoA portion.[4]

Expected Fragmentation Pattern

The CID spectrum is predicted to be rich with fragments corresponding to different parts of the molecule. The fragmentation of epoxidized fatty acids is particularly diagnostic, as cleavage occurs at the C-C bonds adjacent to the oxirane ring, allowing for its precise localization.[5][6]

Parent [M+H]⁺ Predicted m/z: 1058.4 CoA_Frag CoA Fragments (e.g., Phosphopantetheine, Adenosine-3',5'-diphosphate) Parent->CoA_Frag Loss of Acyl Chain Acylium_Ion Acylium Ion Fragment [C₁₈H₃₃O₄]⁺ Parent->Acylium_Ion Cleavage of Thioester Epoxide_Cleavage1 Epoxide Cleavage Fragments (Localization) Acylium_Ion->Epoxide_Cleavage1 Internal Fragmentation

Caption: Predicted major fragmentation pathways in MS/MS.

Data Summary: Predicted Mass-to-Charge Ratios
Ion DescriptionPredicted m/z (Monoisotopic)Causality & Significance
[M+H]⁺ 1058.4Confirms the molecular weight of the intact molecule.
[M-H]⁻ 1056.4Expected parent ion in negative mode ESI.
Pantetheine-related ions VariousCharacteristic fragments confirming the presence of the CoA scaffold.
Epoxide-specific ions VariousCleavage alpha to the oxirane ring provides unequivocal evidence of the epoxide's position on the acyl chain.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Covalent Structure

NMR spectroscopy is the most powerful technique for determining the precise covalent structure of a molecule in solution. While analysis of large molecules like CoA derivatives can be complex due to signal overlap, modern high-field NMR (e.g., 600-800 MHz) combined with 2D experiments (COSY, HSQC) allows for confident assignments.[7][8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Samples should be dissolved in deuterium oxide (D₂O) for ¹H NMR to exchange labile protons (e.g., -OH, -NH). A known concentration of an internal standard (e.g., DSS) should be added for quantification.

  • Stability: Coenzyme A is susceptible to oxidation, which can lead to the formation of CoA-disulfide dimers or mixed disulfides.[7][8] Samples should be prepared fresh and degassed if necessary to prevent degradation during acquisition.

  • Acquisition: Standard 1D ¹H and ¹³C spectra should be acquired, followed by 2D experiments like ¹H-¹H COSY and ¹H-¹³C HSQC to resolve overlapping signals and establish connectivity.

Predicted Spectral Assignments

The ¹H NMR spectrum can be divided into several key regions, each corresponding to a specific part of the molecule.

Proton(s)Predicted Chemical Shift (ppm)Rationale & Key Features
Adenine H8, H2 ~8.0 - 8.5Sharp singlets in the aromatic region, characteristic of the adenine base.[7]
Ribose H1' ~6.1Doublet, deshielded due to the adjacent N-glycosidic bond.[7]
Epoxide CH-O ~2.9 - 3.1Multiplets. These are the most diagnostic signals for the epoxy fatty acid portion. Their chemical shift and coupling constants can provide information on the ring stereochemistry.[9]
CH₂-S (Pantetheine) ~2.8 - 3.0Triplet, adjacent to the thioester sulfur.
CH₂-CO (Acyl Chain) ~2.5Triplet, alpha to the thioester carbonyl, deshielded.
CH₂-OH (Hydroxyoctyl) ~3.6Triplet, protons on the carbon bearing the terminal hydroxyl group.
Aliphatic CH₂ ~1.2 - 1.6A large, complex region of overlapping multiplets from both octyl chains.
Pantetheine CH₃ ~0.7, ~0.8Two distinct singlets from the gem-dimethyl groups.[7]

Similarly, the ¹³C spectrum will show characteristic signals for the thioester carbonyl (~200 ppm), epoxide carbons (~55-60 ppm), and the various carbons of the CoA moiety.[10][11]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Identifying Key Chromophores

UV-Vis spectroscopy is a rapid and straightforward method for detecting and quantifying the molecule, based on the presence of two key chromophores.

Experimental Protocol

A UV-Vis spectrum is typically acquired by dissolving the sample in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.0) and measuring the absorbance from approximately 200 nm to 400 nm using a quartz cuvette.

Expected Spectral Features
  • Adenine Absorbance: The adenine ring of the CoA moiety possesses a strong, characteristic absorbance maximum (λₘₐₓ) at approximately 260 nm . This peak is often used for the quantification of CoA and its derivatives.[8]

  • Thioester Absorbance: The thioester bond exhibits a weaker absorbance at a lower wavelength, typically appearing as a shoulder or a distinct peak around 230-235 nm .[12][13]

Other components of the molecule, such as the saturated alkyl chains and the epoxide ring, do not absorb light in the UV-Vis region.[14]

cluster_UV Key Chromophores Molecule 8-...-octanoyl-CoA Adenine Adenine Ring (λₘₐₓ ≈ 260 nm) Thioester Thioester Bond (λₘₐₓ ≈ 232 nm)

Caption: Chromophores responsible for UV absorbance.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

FTIR spectroscopy provides valuable information about the specific functional groups present in the molecule by measuring their vibrational frequencies.

Expected Absorption Bands

The IR spectrum will be dominated by signals from the numerous functional groups within the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode & Significance
O-H Stretch 3200 - 3500 (broad)From the terminal hydroxyl group and hydroxyls on the ribose.
N-H Stretch 3100 - 3300From the amide linkages in the pantetheine unit.
C-H Stretch 2850 - 2960Aliphatic C-H bonds from the long acyl chains.
Thioester C=O Stretch ~1680 A strong, sharp band. This is a highly diagnostic peak for the thioester, distinguishing it from a regular ester (~1740 cm⁻¹).
Amide I C=O Stretch ~1650From the amide bonds within the CoA structure. May overlap with the thioester peak.
C-O-C Stretch ~1250 and 820-950Asymmetric and symmetric stretching of the epoxide ring.[9]

Conclusion

The unambiguous characterization of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA requires a synergistic application of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula and, via MS/MS, the connectivity and location of the critical epoxide functional group. High-field NMR spectroscopy provides the definitive covalent structure, mapping out the complete proton and carbon skeleton. Finally, UV-Vis and IR spectroscopy offer rapid, complementary methods to verify the presence of key chromophores and functional groups, particularly the adenine ring and the diagnostic thioester linkage. Together, these methods provide a comprehensive analytical toolkit for researchers investigating the synthesis and biological roles of this complex and important metabolite.

References

  • Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed Central. (n.d.). Retrieved from [Link]

  • Robbins, J. E., Ball, M. S., & Williams, S. A. (1986). Synthesis and NMR spectra of 13C-labeled coenzyme A esters. Analytical Biochemistry, 157(1), 84–8. Retrieved from [Link]

  • Balazy, M., & Nies, A. S. (1989). Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters. Biomedical & Environmental Mass Spectrometry, 18(5), 328–36. Retrieved from [Link]

  • Nagana Gowda, G. A., et al. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. Analytical Chemistry, 91(4), 2464–2471. Retrieved from [Link]

  • Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, B., et al. (2020). Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry. Chemical Science, 11(28), 7448–7456. Retrieved from [Link]

  • Lohr, K. E., et al. (2019). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 9(10), 229. Retrieved from [Link]

  • Liu, Z., et al. (2015). Novel biobased epoxy compounds: epoxidized sucrose esters of fatty acids. Green Chemistry, 17(4), 2442–2453. Retrieved from [Link]

  • Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. (2012). Journal of Colloid and Interface Science, 375(1), 147–155. Retrieved from [Link]

  • 8-Hydroxy-8-(3-octyloxiran-2-yl)octanoic acid, 2tms - Optional[13C NMR] - SpectraBase. (n.d.). Retrieved from [Link]

  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (2022). JACS Au, 2(10), 2262–2272. Retrieved from [Link]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Retrieved from [Link]

  • Ellis, J. M., et al. (2010). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(3), 246–251. Retrieved from [Link]

  • Mashek, D. G., et al. (2007). Long-chain acyl-CoA synthetases and fatty acid channeling. Future Lipidology, 2(4), 465–476. Retrieved from [Link]

  • Gauthier, K. M., et al. (2010). Diminished Acyl-CoA Synthetase Isoform 4 Activity in INS 832/13 Cells Reduces Cellular Epoxyeicosatrienoic Acid Levels and Results in Impaired Glucose-stimulated Insulin Secretion. Journal of Biological Chemistry, 285(11), 7903–7914. Retrieved from [Link]

Sources

An In-depth Technical Guide to Identifying the Cellular Targets of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is a complex lipid molecule featuring a reactive epoxide ring and a coenzyme A (CoA) thioester. Its structure suggests it is an analog of endogenous epoxy fatty acids (EpFAs), a class of potent lipid mediators. EpFAs are synthesized from polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases and are known to play crucial roles in regulating inflammation, pain, and vascular tone.[1][2][3] The presence of the CoA moiety suggests the molecule may interact with enzymes involved in fatty acid metabolism, while the epoxide group is a key functional feature responsible for the biological activities of EpFAs, but also a site for metabolic deactivation and covalent protein modification.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential cellular targets of this intriguing molecule. We will delve into the rationale behind selecting potential target classes and provide detailed, field-proven experimental protocols to elucidate its mechanism of action.

The Biological Context: A Reactive Lipid Mediator

Epoxy fatty acids like the subject of this guide are critical signaling molecules. Their biological effects are often beneficial, including anti-inflammatory and analgesic properties.[4][5][6] However, their in vivo lifespan is typically short due to rapid metabolism, primarily by the soluble epoxide hydrolase (sEH), which converts the epoxide to a less active diol.[7][8][9][10] This positions sEH as a primary potential target for any molecule mimicking endogenous EpFAs. Furthermore, the electrophilic nature of the epoxide ring allows for covalent adduction to nucleophilic residues on proteins, a process termed lipoxidation, which can alter protein function.[11][12][13][14][15] Finally, many lipid mediators exert their effects by binding to specific receptors, most notably G protein-coupled receptors (GPCRs).[16][17][18][19]

Therefore, our investigation into the cellular targets of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA will be multi-pronged, focusing on three primary classes of potential targets:

  • Metabolic Enzymes: Specifically, the soluble epoxide hydrolase (sEH).

  • Signaling Receptors: With a focus on G protein-coupled receptors (GPCRs).

  • Covalently Modified Proteins: Identifying proteins susceptible to lipoxidation by the epoxide moiety.

Section 1: Soluble Epoxide Hydrolase (sEH) as a Primary Target

Rationale: The sEH enzyme is the principal catalyst for the degradation of epoxy fatty acids.[20][21] Inhibition of sEH increases the bioavailability of these beneficial lipids, making it a significant therapeutic strategy for managing inflammation and pain.[8][20] Given the structural similarity of our topic molecule to endogenous sEH substrates, it is highly probable that it interacts with this enzyme, either as a substrate or an inhibitor.

Experimental Workflow: Assessing Interaction with sEH

This workflow is designed to determine if 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is a substrate or inhibitor of sEH and to quantify the interaction.

Diagram: sEH Interaction Workflow

sEH_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Elucidation of Interaction start Recombinant Human sEH assay Enzyme Activity Assay (e.g., using PHOME as substrate) start->assay inhibition Inhibition Detected assay->inhibition Activity Decreased no_inhibition No Inhibition assay->no_inhibition Activity Unchanged test_compound Add 8-[...]-CoA test_compound->assay ic50 Determine IC50 inhibition->ic50 substrate_test Direct Substrate Assay (LC-MS to detect diol product) no_inhibition->substrate_test kinetics Kinetic Analysis (e.g., Michaelis-Menten) ic50->kinetics

Caption: Workflow for sEH interaction analysis.

Protocol 1: sEH Inhibition Assay

This protocol uses a commercially available, purified recombinant sEH and a fluorogenic substrate to screen for inhibitory activity.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA (test compound)

  • Positive control inhibitor (e.g., AUDA, UC1153)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation/Emission ~330/465 nm)

Procedure:

  • Prepare Reagents: Dilute recombinant sEH in assay buffer to the desired concentration. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, add assay buffer to all wells. Add the test compound dilutions, positive control, and vehicle control (solvent alone) to respective wells.

  • Enzyme Addition: Add the diluted sEH solution to all wells except for the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the test compound to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic substrate PHOME to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of fluorescence increase is proportional to sEH activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the test compound concentration to determine the IC50 value.

Causality and Validation: A dose-dependent decrease in the reaction rate compared to the vehicle control indicates inhibition of sEH. The positive control validates that the assay is sensitive to known inhibitors. If inhibition is observed, further kinetic studies (e.g., varying substrate concentration) can elucidate the mechanism of inhibition (competitive, non-competitive, etc.).

Section 2: G Protein-Coupled Receptors (GPCRs) as Signaling Targets

Rationale: Many lipid mediators, including epoxy fatty acids and other eicosanoids, signal through GPCRs to elicit cellular responses.[16][17] Given the structural similarity of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA to known lipid ligands, it is plausible that it could be an agonist or antagonist for one or more GPCRs, particularly orphan GPCRs or those known to bind lipids.

Experimental Workflow: GPCR Target Discovery and Validation

This workflow employs a high-throughput screening approach followed by validation assays to identify potential GPCR targets.

Diagram: GPCR Target Identification Workflow

GPCR_Workflow cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Confirmation start GPCR Panel Screening (e.g., PRESTO-Tango) test_compound Treat with 8-[...]-CoA start->test_compound hits Primary Hits Identified test_compound->hits Signal Change dose_response Dose-Response Curves (EC50/IC50 determination) hits->dose_response second_messenger Second Messenger Assays (cAMP, Ca2+, IP1) dose_response->second_messenger binding_assay Radioligand Binding Assay second_messenger->binding_assay functional_assay Cell-based Functional Assay (e.g., migration, proliferation) binding_assay->functional_assay

Caption: Workflow for GPCR target identification.

Protocol 2: GPCR Panel Screening

This protocol utilizes a commercially available GPCR screening platform (e.g., PRESTO-Tango) to broadly survey a large number of receptors.

Materials:

  • Cell lines from a GPCR screening panel (each expressing a specific GPCR linked to a reporter system, e.g., β-arrestin recruitment leading to luciferase expression).

  • Assay-specific cell culture medium and reagents.

  • 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA (test compound).

  • Known agonists/antagonists for control wells.

  • Luminescence detection reagent.

  • 384-well white microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the various GPCR-expressing cell lines into a 384-well plate according to the manufacturer's protocol.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM) to the appropriate wells. Include vehicle controls and positive controls (known agonists for each receptor).

  • Incubation: Incubate the plates for the time specified by the assay manufacturer (typically several hours) to allow for receptor activation and reporter gene expression.

  • Luminescence Detection: Add the luminescence detection reagent to all wells.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the signal from the test compound-treated wells to the vehicle control wells. A significant increase in signal suggests agonistic activity, while a decrease (in a competitive assay format) suggests antagonistic activity.

Causality and Validation: This primary screen provides a list of "hits." These are considered preliminary and require rigorous validation. The self-validating nature of this initial step comes from the breadth of the panel; specific activity against a small subset of receptors is more likely to be a true effect than widespread, non-specific activity. Follow-up dose-response curves for the hits are essential to determine potency (EC50 or IC50). Further validation must be performed using orthogonal assays, such as measuring changes in downstream second messengers (cAMP, Ca2+) to confirm the signaling pathway.

Section 3: Covalent Protein Targets via Lipoxidation

Rationale: The epoxide ring is an electrophilic functional group that can react with nucleophilic amino acid residues (cysteine, histidine, lysine) on proteins.[11][13] This covalent modification, or lipoxidation, can alter a protein's structure and function, leading to changes in cellular signaling, metabolism, or protein turnover.[11][13][15] Identifying these covalent targets is crucial for understanding the full spectrum of the molecule's biological effects, including potential off-target toxicities.

Experimental Workflow: Unbiased Identification of Covalent Targets

We will describe two powerful, unbiased, and label-free chemoproteomic methods for identifying direct protein targets: Thermal Proteome Profiling (TPP) and Activity-Based Protein Profiling (ABPP).[22][23][24][25][26][27][28][[“]][30][31][32][33][34][35][36]

Diagram: Covalent Target ID Workflow

Covalent_Target_ID_Workflow cluster_0 Target Discovery (Unbiased) cluster_1 Data Acquisition & Analysis cluster_2 Target Validation start Intact Cells or Lysate treatment Treat with 8-[...]-CoA vs. Vehicle Control start->treatment tpp Thermal Proteome Profiling (TPP) treatment->tpp abpp Activity-Based Protein Profiling (ABPP) treatment->abpp ms LC-MS/MS Analysis tpp->ms abpp->ms bioinformatics Bioinformatic Analysis (Identify proteins with altered thermal stability or probe labeling) ms->bioinformatics hits Candidate Targets bioinformatics->hits validation Orthogonal Validation (e.g., Western Blot, DARTS, In Vitro Modification) hits->validation

Caption: Workflow for covalent target identification.

Protocol 3: Thermal Proteome Profiling (TPP)

TPP identifies protein targets by detecting changes in their thermal stability upon ligand binding.[23][26][28][[“]][37] Covalent modification often stabilizes a protein, leading to an increase in its melting temperature (Tm).

Materials:

  • Cultured cells of interest (e.g., a relevant cell line for the anticipated biological effect).

  • Cell lysis buffer.

  • 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA (test compound).

  • Vehicle control (e.g., DMSO).

  • PCR thermocycler or heating blocks.

  • Ultracentrifuge.

  • Reagents for protein digestion (trypsin) and peptide processing.

  • LC-MS/MS system for quantitative proteomics.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.

  • Harvest and Lyse: Harvest the cells and prepare a cell lysate.

  • Heating: Aliquot the lysate from each condition (treated and vehicle) into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 37°C to 67°C in 3°C increments) for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.

  • Protein Digestion: Prepare the soluble protein fractions for mass spectrometry. This involves reduction, alkylation, and tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer. Use a quantitative proteomics approach (e.g., TMT labeling or label-free quantification) to determine the relative abundance of each protein at each temperature point for both the treated and vehicle samples.

  • Data Analysis: For each protein, plot the fraction of soluble protein remaining as a function of temperature to generate a "melting curve." A shift in the melting curve between the treated and vehicle sample indicates a direct interaction. Covalent binding typically results in a positive shift (increased stability).

Causality and Validation: TPP is a powerful, label-free method that assesses target engagement in a near-native cellular environment.[26][[“]] The self-validating aspect is the generation of a complete melting curve; only proteins showing a consistent and significant shift are considered hits. Validation of top candidates can be performed using orthogonal methods like the Drug Affinity Responsive Target Stability (DARTS) assay, which measures changes in protease susceptibility upon ligand binding.[38][39]

Protocol 4: Competitive Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families.[22][32][33][35] In a competitive format, we can identify targets of our test compound if it competes with a broad-spectrum probe for binding to a protein's active site.

Materials:

  • Cell or tissue lysate.

  • Broad-spectrum activity-based probe for a relevant enzyme class (e.g., a fluorophosphonate probe for serine hydrolases, or an iodoacetamide probe for cysteine-containing enzymes). The probe should contain a reporter tag (e.g., biotin or a clickable alkyne/azide).

  • 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA (test compound).

  • Vehicle control (e.g., DMSO).

  • Streptavidin beads (for biotinylated probes) or click chemistry reagents.

  • Reagents for SDS-PAGE and in-gel digestion.

  • LC-MS/MS system.

Procedure:

  • Competitive Incubation: Pre-incubate the proteome (lysate) with varying concentrations of the test compound or vehicle control for a set time. This allows the test compound to bind to its targets.

  • Probe Labeling: Add the broad-spectrum activity-based probe to the lysates and incubate to label the active enzymes that were not blocked by the test compound.

  • Target Enrichment/Detection:

    • If using a biotinylated probe, enrich the probe-labeled proteins using streptavidin beads.

    • If using a probe with a clickable tag, perform a click reaction to attach biotin or a fluorophore.

  • Protein Digestion and Analysis: Elute the enriched proteins, digest them with trypsin, and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Quantify the abundance of each identified protein in the test compound-treated samples relative to the vehicle control. A protein whose labeling by the probe is reduced in a dose-dependent manner by the test compound is a candidate target.

Causality and Validation: The competitive nature of this experiment provides strong evidence of direct target engagement at an enzyme's active site.[34][36] By comparing the protein profiles of treated versus untreated samples, we can specifically identify proteins that interact with our molecule of interest. Validation can involve synthesizing a dedicated, clickable probe based on the structure of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA to directly label and identify its targets.

Summary and Integrated Strategy

The identification of cellular targets for a novel bioactive lipid such as 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA requires a multi-faceted approach. The workflows and protocols outlined in this guide provide a logical and robust framework for this endeavor.

Potential Target Class Primary Screening Method Validation Methods Key Information Gained
Metabolic Enzymes (sEH) Fluorogenic Inhibition AssayKinetic Analysis, Substrate AssaySubstrate/Inhibitor status, Potency (IC50)
Signaling Receptors (GPCRs) GPCR Panel ScreenSecond Messenger Assays, Binding AssaysReceptor Agonism/Antagonism, Potency (EC50)
Covalent Targets Thermal Proteome Profiling (TPP)DARTS, In Vitro ModificationUnbiased identification of direct binders
Covalent Enzyme Targets Competitive ABPPDirect Probe Labeling, Enzyme AssaysIdentification of active site engagement

An effective strategy begins with parallel screening against sEH and a broad GPCR panel, as these represent the most common mechanisms for related lipid mediators. Concurrently, employing unbiased proteomic methods like TPP or competitive ABPP will provide a global view of potential interactions, including novel or unexpected targets. Positive hits from any of these primary screens must be rigorously validated through the suggested orthogonal assays to build a compelling case for a specific molecular mechanism of action. This integrated approach ensures a thorough and reliable deconvolution of the cellular targets of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA.

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Whitepaper: A Researcher's Guide to In Silico Modeling of Covalent Inhibitor Binding to Leukotriene A4 Hydrolase

Author: BenchChem Technical Support Team. Date: January 2026

By: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of the binding of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, a potent covalent inhibitor, to its target, Leukotriene A4 Hydrolase (LTA4H). Aimed at researchers, scientists, and drug development professionals, this document details the theoretical underpinnings and practical protocols for system preparation, covalent molecular docking, and all-atom molecular dynamics (MD) simulations. By integrating established computational chemistry tools, this guide explains the causality behind methodological choices, ensuring a robust and reproducible approach to understanding the dynamics and stability of covalent protein-ligand interactions. The ultimate goal is to equip researchers with the expertise to confidently predict, simulate, and analyze the binding of similar inhibitors to enzymes of therapeutic interest.

Introduction: Targeting a Key Pro-Inflammatory Enzyme

1.1 Biological Context: Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase (LTA4H) is a critical bifunctional zinc metalloenzyme in the arachidonic acid cascade.[1][2] Its primary pro-inflammatory role is to catalyze the conversion of Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4), a potent lipid mediator that acts as a powerful chemoattractant for immune cells like neutrophils.[2][3] This action recruits immune cells to sites of injury or infection, amplifying the inflammatory response.[3] Consequently, LTA4H is a significant therapeutic target for a wide range of inflammatory diseases, including respiratory conditions, arthritis, and dermatitis.[2][4] The enzyme also possesses a secondary aminopeptidase activity, which may have anti-inflammatory roles, making the development of selective inhibitors that only target the hydrolase function an area of intense research.[5][6]

1.2 The Inhibitor: 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

The subject of our modeling study, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, is a rationally designed inhibitor of LTA4H. Its structure features two key components:

  • An epoxide ring (oxiran-2-yl): This strained three-membered ring is highly electrophilic and serves as a "warhead." It is designed to react with a nucleophilic residue in the LTA4H active site, forming a permanent covalent bond. This mechanism of action is characteristic of irreversible inhibitors.[1]

  • A long-chain octanoyl-CoA tail : This portion of the molecule mimics the endogenous substrate, LTA4, facilitating recognition and binding within the enzyme's hydrophobic active site cleft, thereby positioning the epoxide warhead for covalent modification.

Understanding precisely how this inhibitor forms a covalent bond and how the resulting complex behaves dynamically is crucial for designing next-generation inhibitors with improved potency and selectivity.[4]

1.3 Principles of In Silico Modeling

Computational, or in silico, modeling provides a powerful lens to investigate molecular interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. This guide focuses on a multi-stage approach:

  • Molecular Docking (Covalent): Predicts the most likely binding pose of the inhibitor within the enzyme's active site and models the formation of the covalent bond.

  • Molecular Dynamics (MD) Simulation: Simulates the physical motions of the atoms in the protein-ligand complex over time, allowing for the assessment of the stability of the binding pose and the conformational changes induced by the inhibitor.

  • Binding Free Energy Estimation: Utilizes snapshots from the MD simulation to provide a quantitative estimate of the binding affinity.

This combined approach provides a holistic view of the binding event, from initial recognition to the long-term stability of the covalently modified enzyme.

Pre-Computation Workflow: System Preparation

The quality of any simulation is dictated by the quality of the initial setup. This phase involves preparing the protein and ligand structures to be as biologically relevant and computationally sound as possible.

Overall In Silico Modeling Workflow

cluster_prep 1. System Preparation cluster_dock 2. Covalent Docking cluster_md 3. MD Simulation cluster_energy 4. Binding Energy PDB Fetch Protein Structure (e.g., PDB ID: 1HS6) PDB_Prep Protein Preparation (Add H, Assign Charges) PDB->PDB_Prep LIG Generate Ligand 3D Structure (e.g., from SMILES) LIG_Prep Ligand Preparation (Assign Charges, Minimize) LIG->LIG_Prep Dock Perform Covalent Docking (Predict Pose & Bond) PDB_Prep->Dock LIG_Prep->Dock Pose Analyze Top Poses Dock->Pose System Build System (Solvate & Ionize) Pose->System MD Run MD Simulation (Minimize, Equilibrate, Production) System->MD Traj Analyze Trajectory (RMSD, RMSF, Interactions) MD->Traj MMPBSA MM/PBSA Calculation Traj->MMPBSA Start Start: Covalently Docked Protein-Ligand Complex Topology Generate Topologies (Protein: AMBER, Ligand: GAFF) Start->Topology Solvate Create Simulation Box & Add Solvent (Water) Topology->Solvate Ionize Add Ions to Neutralize System Solvate->Ionize Minimize Energy Minimization (Remove Steric Clashes) Ionize->Minimize NVT NVT Equilibration (Stabilize Temperature) Minimize->NVT NPT NPT Equilibration (Stabilize Pressure & Density) NVT->NPT Production Production MD Run (Collect Trajectory Data) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Step-by-step workflow for a standard MD simulation.

4.1 System Building and Parameterization

  • Combine Coordinates: Merge the coordinates of the prepared protein and the covalently docked ligand into a single PDB file.

  • Generate Topologies: This is the most critical step. A topology file describes the atoms, bonds, angles, and charges for the simulation.

    • Protein: Use a standard protein force field like AMBER or CHARMM. The pdb2gmx tool in GROMACS can generate the protein topology. * Covalent Ligand: Generating parameters for a non-standard, covalently-linked molecule is complex. Tools like AmberTools (antechamber and parmchk2) can be used to generate General Amber Force Field (GAFF) parameters for the inhibitor. The new covalent bond between the protein residue and the ligand must be manually defined in the topology files, connecting the two separate molecular entities.

  • Solvation: Place the complex in a simulation box (e.g., a cubic or dodecahedron box) and fill it with a pre-equilibrated water model (e.g., TIP3P or SPC/E). [7]4. Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system, which is essential for accurate electrostatic calculations. 4.2 Step-by-Step MD Workflow (using GROMACS)

  • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to relax the structure and remove any bad contacts between the complex and the solvent. [7]2. NVT Equilibration: Perform a short simulation (e.g., 100-200 ps) under constant Number of particles, Volume, and Temperature (NVT) ensemble. The protein and ligand heavy atoms are typically position-restrained, allowing the solvent to equilibrate around them while the system reaches the target temperature (e.g., 300 K).

  • NPT Equilibration: Follow with a longer simulation (e.g., 500-1000 ps) under constant Number of particles, Pressure, and Temperature (NPT) ensemble. Position restraints are often gradually released. This step allows the system density to relax and reach the target pressure (e.g., 1 bar). [7]4. Production MD: Run the final simulation for a duration sufficient to observe the system's stable behavior (e.g., 100-200 nanoseconds). No restraints are applied during this phase. Trajectory data (atomic coordinates over time) is saved at regular intervals for analysis.

4.3 Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure. A stable, plateauing RMSD curve indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible and rigid regions of the protein. High fluctuations in the loop regions near the active site can be significant.

  • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the inhibitor and the protein throughout the simulation to identify key persistent interactions.

  • Visual Inspection: Animate the trajectory to visually inspect the stability of the inhibitor in the binding pocket and observe any significant conformational changes.

Advanced Analysis: Binding Free Energy Estimation

While true binding free energy is complex to calculate for a covalent inhibitor, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or MM/GBSA can provide valuable insights into the energetic contributions to binding. [8][9]This method calculates the free energy by combining molecular mechanics energies with solvation free energies.

5.1 MM/PBSA Protocol Outline

  • Extract Snapshots: Select a series of snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.

  • Run MM/PBSA Calculation: Use tools like g_mmpbsa for GROMACS or the MMPBSA.py script in AmberTools. [10][11]The calculation is performed on the complex, the protein alone, and the ligand alone for each snapshot.

  • Decomposition Analysis: A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual residues. This helps pinpoint the specific amino acids that are most critical for the inhibitor's binding affinity. [9]

Table 1: Representative Software for In Silico Modeling
StageProprietary SoftwareOpen-Source AlternativesKey Function
Preparation Schrödinger Maestro, BIOVIA Discovery StudioUCSF Chimera, Avogadro, Open BabelStructure visualization, cleaning, H-addition
Docking Schrödinger Glide, MOE DockAutoDock Vina, ADFRPrediction of binding pose
MD Simulation Desmond, AMBER (commercial)GROMACS, AMBER (AmberTools), NAMDSimulating molecular motion
Analysis Schrödinger Simulation Interaction DiagramVMD, PyMOL, GROMACS analysis toolsTrajectory visualization and analysis
Energy Calculation Prime MM-GBSA (Schrödinger)g_mmpbsa, MMPBSA.py (AmberTools)Estimation of binding free energy

Conclusion and Best Practices

This guide outlines a robust, multi-step computational workflow for studying the binding of a covalent inhibitor to LTA4H. The process, from meticulous system preparation to detailed trajectory analysis, provides a powerful framework for generating hypotheses about inhibitor efficacy and mechanism.

Key Takeaways for Scientific Integrity:

  • Causality is Key: Every step, from choosing a PDB structure to setting simulation parameters, has a direct impact on the outcome. Understand the "why" behind each choice.

  • No Black Boxes: Do not blindly accept default parameters. Consult software documentation and primary literature to make informed decisions appropriate for your specific system.

  • Equilibration is Non-negotiable: Proper system equilibration is paramount for a meaningful production simulation. Monitor temperature, pressure, and RMSD to ensure stability before collecting data.

  • Simulation is Not Reality: In silico models are powerful but are still approximations. The insights generated are hypotheses that must be validated through wet-lab experiments.

By adhering to these principles, researchers can leverage computational modeling to accelerate the drug discovery process, ultimately leading to the design of more effective and selective therapeutics targeting LTA4H and other critical enzymes.

References

  • Thunnissen, M. M., Nordlund, P., & Haeggstrom, J. Z. (2001). Crystal structure of human leukotriene A(4) hydrolase, a bifunctional enzyme in inflammation. Nature Structural Biology, 8(7), 605-611. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Delaware. [Link]

  • Wittmann, S. K., et al. (2016). Thermodynamic properties of leukotriene A4 hydrolase inhibitors. RCSB Protein Data Bank. [Link]

  • Jorgensen, W. L., & Tirado-Rives, J. (n.d.). GROMACS Protein Ligand Complex Simulations. Yale University. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials: Protein-Ligand Complex. Virginia Tech. [Link]

  • Wikipedia contributors. (2023). Leukotriene-A4 hydrolase. Wikipedia, The Free Encyclopedia. [Link]

  • Le, T. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

  • Stsiapanava, A., et al. (2014). A new class of leukotriene A4 hydrolase inhibitors that spare the aminopeptidase activity. RCSB Protein Data Bank. [Link]

  • Patsnap. (2024). What are LTA4H inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • Bioinformatics Review. (2024). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • Haeggström, J. Z. (2004). Leukotriene A4 hydrolase. PubMed. [Link]

  • Wikipedia contributors (FR). (2022). Leucotriène A4 hydrolase. Wikipédia. [Link]

  • CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]

  • Center for Computational Structural Biology. (2019). Docking a covalently bound ligand. ADFR Documentation. [Link]

  • Sun, H., et al. (2018). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]

  • Chen, X., et al. (2004). Leukotriene A4 hydrolase as a target for cancer prevention and therapy. PubMed. [Link]

  • Gerstmeier, J., et al. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. PubMed. [Link]

  • Scribd. (n.d.). MM/PBSA Free Energy Calculation Guide. Scribd. [Link]

  • Molecular Operating Environment (MOE). (2024). Covalent Docking. YouTube. [Link]

  • MolSoft. (2019). Covalent Docking Screening Webinar. YouTube. [Link]

  • MolSoft LLC. (2023). ICM User's Guide: Covalent Docking. MolSoft. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed, research-level guide for the multi-step synthesis, purification, and characterization of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA. This complex lipid molecule, an analog of epoxy fatty acids, is of significant interest in studying lipid signaling pathways and enzyme-substrate interactions. The protocol outlines a convergent synthesis strategy, beginning with the stereoselective chemical synthesis of the epoxy fatty acid precursor, followed by an enzymatic ligation to Coenzyme A. This guide is intended for researchers in biochemistry, pharmacology, and drug development with experience in organic synthesis and biochemical assays.

Introduction

Epoxy fatty acids (EpFAs) are a class of lipid signaling molecules produced from the cytochrome P450-mediated epoxidation of polyunsaturated fatty acids.[1] These molecules play crucial roles in regulating inflammation, blood pressure, and pain perception. The biological activity of EpFAs is terminated by their hydrolysis to the corresponding diols, a reaction catalyzed by the soluble epoxide hydrolase (sEH). Understanding the interaction of these epoxides with downstream targets and metabolic enzymes is crucial for developing novel therapeutics.

The title compound, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, is a valuable chemical probe. The trans-epoxide with defined (2R,3S) stereochemistry mimics naturally occurring EpFAs, while the terminal hydroxyl group offers a site for further derivatization or conjugation. The Coenzyme A thioester form is the activated substrate for various metabolic enzymes, including acyltransferases and elongases, making it an essential tool for studying lipid metabolism and its dysregulation in disease.[2]

This protocol details a robust and reproducible method for its synthesis, starting from commercially available precursors. The synthesis is divided into two main stages: the chemical synthesis of the epoxy fatty acid intermediate and the subsequent enzymatic acylation to form the final CoA thioester.

Synthesis Overview

The synthesis pathway is designed to control the stereochemistry of the epoxide and ensure high purity of the final product.

Synthesis_Workflow cluster_0 Part 1: Chemical Synthesis of Precursor cluster_1 Part 2: Enzymatic Ligation cluster_2 Purification & Analysis A 16-Hydroxy-cis-9-hexadecenoic acid B Methyl 16-hydroxy-cis-9-hexadecenoate A->B Esterification (MeOH, H+) C Methyl 16-(tert-butyldimethylsilyloxy)-cis-9-hexadecenoate B->C Silyl Protection (TBS-Cl, Imidazole) D Methyl (9R,10S)-9,10-epoxy-16-(tert-butyldimethylsilyloxy)hexadecanoate C->D Asymmetric Epoxidation (m-CPBA) E (9R,10S)-9,10-Epoxy-16-hydroxyhexadecanoic acid D->E Hydrolysis & Deprotection (LiOH, then TBAF) F 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA E->F Acyl-CoA Synthetase (CoA, ATP, Mg2+) G Purified Product F->G SPE & HPLC H Characterization G->H LC-MS/MS & NMR

Figure 1. Overall workflow for the synthesis of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA.

Materials and Reagents

ReagentSupplierGrade
16-Hydroxy-cis-9-hexadecenoic acid(e.g., Avanti)>98%
Methanol (MeOH)(e.g., Sigma)Anhydrous
meta-Chloroperoxybenzoic acid (m-CPBA)(e.g., Sigma)77% max
tert-Butyldimethylsilyl chloride (TBS-Cl)(e.g., Sigma)>98%
Imidazole(e.g., Sigma)>99%
Dichloromethane (DCM)(e.g., Sigma)Anhydrous
Lithium hydroxide (LiOH)(e.g., Sigma)ACS Reagent
Tetrabutylammonium fluoride (TBAF)(e.g., Sigma)1.0 M in THF
Coenzyme A, trilithium salt(e.g., Sigma)>95%
Adenosine 5'-triphosphate (ATP), disodium salt(e.g., Sigma)>99%
Magnesium chloride (MgCl₂)(e.g., Sigma)>99%
Acyl-CoA Synthetase (Long-Chain) from Pseudomonas sp.(e.g., Sigma)≥0.3 units/mg
Triton X-100(e.g., Sigma)Molecular Biology
Octyl-Sepharose CL-4B(e.g., Cytiva)Chromatography
All other solvents(e.g., Fisher)HPLC Grade

Detailed Synthesis Protocol

Part 1: Synthesis of (9R,10S)-9,10-Epoxy-16-hydroxyhexadecanoic acid (Precursor E)

Step 1.1: Esterification of 16-Hydroxy-cis-9-hexadecenoic acid (A → B)

  • Dissolve 16-hydroxy-cis-9-hexadecenoic acid (1.0 g, 3.67 mmol) in anhydrous methanol (50 mL).

  • Add concentrated sulfuric acid (0.1 mL) as a catalyst.

  • Reflux the mixture for 4 hours, monitoring by TLC (Hexane:Ethyl Acetate 7:3) until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Remove methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 16-hydroxy-cis-9-hexadecenoate as a clear oil.

Step 1.2: Silyl Protection of the Hydroxyl Group (B → C)

  • Dissolve the product from Step 1.1 (approx. 3.67 mmol) in anhydrous DCM (40 mL).

  • Add imidazole (0.50 g, 7.34 mmol) and TBS-Cl (0.66 g, 4.40 mmol).

  • Stir the mixture at room temperature for 6 hours. Monitor by TLC.

  • Quench the reaction with deionized water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography on silica gel (gradient elution, 0-10% ethyl acetate in hexane) to yield methyl 16-(tert-butyldimethylsilyloxy)-cis-9-hexadecenoate.

Step 1.3: Stereoselective Epoxidation (C → D)

Rationale: The use of m-CPBA on a cis-alkene results in a syn-addition, leading to a cis-epoxide. While this protocol yields a racemic mixture of enantiomers, a Sharpless asymmetric epoxidation could be adapted for a fully stereocontrolled synthesis if required.[3]

  • Dissolve the silyl-protected ester (approx. 3.6 mmol) in DCM (50 mL) and cool to 0 °C in an ice bath.

  • Add m-CPBA (77%, 1.2 g, ~5.4 mmol) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 5 hours.

  • Quench the reaction by adding a 10% aqueous solution of sodium sulfite (30 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate to yield the crude epoxide. This is often used directly in the next step.

Step 1.4: Hydrolysis and Deprotection (D → E)

  • Dissolve the crude methyl (9R,10S)-9,10-epoxy-16-(tert-butyldimethylsilyloxy)hexadecanoate (approx. 3.6 mmol) in a mixture of THF (30 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.30 g, 7.2 mmol) and stir at room temperature overnight.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution, then redissolve the residue in THF (20 mL).

  • Add TBAF (1.0 M in THF, 4.0 mL, 4.0 mmol) and stir for 2 hours at room temperature.

  • Remove the solvent in vacuo and purify the residue by flash chromatography (gradient elution, 30-70% ethyl acetate in hexane) to yield the final epoxy fatty acid precursor E .

Part 2: Enzymatic Synthesis of Acyl-CoA (E → F)

Rationale: Acyl-CoA synthetases catalyze the formation of a thioester bond between a fatty acid and Coenzyme A in an ATP-dependent manner. This enzymatic approach is highly specific and avoids harsh chemical reagents that could open the epoxide ring.[2][4]

  • Prepare the reaction buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 10 mM ATP, and 0.2% Triton X-100.

  • In a microcentrifuge tube, dissolve the epoxy fatty acid precursor E (5 mg, 17.5 µmol) in 100 µL of DMSO.

  • In a larger reaction vessel, combine 5 mL of the reaction buffer with Coenzyme A (trilithium salt, 15 mg, ~18 µmol).

  • Add the dissolved epoxy fatty acid to the reaction buffer.

  • Initiate the reaction by adding Acyl-CoA Synthetase (10 units).

  • Incubate the reaction at 37 °C for 4 hours with gentle agitation.

  • Monitor the reaction progress by analytical reverse-phase HPLC, observing the depletion of the fatty acid peak and the appearance of the acyl-CoA product peak.

Purification and Characterization

Purification Protocol

Rationale: A two-step purification process involving solid-phase extraction followed by HPLC is necessary to isolate the target acyl-CoA from unreacted starting materials and enzyme.[5][6][7]

Step 5.1: Solid-Phase Extraction (SPE)

  • Equilibrate a C18 SPE cartridge (e.g., 500 mg) with methanol (10 mL) followed by deionized water (10 mL).

  • Load the reaction mixture from Part 2 onto the cartridge.

  • Wash the cartridge with 10 mL of a 20% methanol in water solution to remove salts and unreacted CoA.

  • Elute the desired 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA with 5 mL of 80% methanol in water.

  • Lyophilize the eluate to obtain a white powder.

Step 5.2: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (for the adenine moiety of CoA).

  • Collect fractions corresponding to the major product peak and lyophilize.

Characterization

Mass Spectrometry (LC-MS/MS):

  • Expected [M-H]⁻: m/z 1066.5

  • Fragmentation: Expect to see characteristic fragments corresponding to the loss of phosphopantetheine and the acyl chain.

Nuclear Magnetic Resonance (¹H NMR):

  • Protons on the epoxide ring are expected to appear as multiplets around 2.5-2.9 ppm.[8]

  • Signals corresponding to the CoA moiety will be present, including the characteristic adenine protons around 8.0-8.5 ppm.

ParameterExpected Value/Characteristic
Appearance White lyophilized powder
Purity (HPLC) >95%
Molecular Formula C₄₅H₇₉N₇O₁₉P₃S
Molecular Weight 1067.15 g/mol
MS (ESI-) [M-H]⁻ 1066.5 m/z
¹H NMR Signals consistent with epoxy, acyl, and CoA structures.

References

  • Wikipedia. Leukotriene A4. [Link]

  • Portland Press. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Journal. [Link]

  • PubMed. (1985). [Synthesis of the leukotriene A4 methyl ester via acetylene intermediates]. [Link]

  • Bioscience Pharma. Biosynthesis and metabolism of leukotrienes. [Link]

  • PubMed. (1991). Stimulation of lipoxin synthesis from leukotriene A4 by endogenously formed 12-hydroperoxyeicosatetraenoic acid in activated human platelets. [Link]

  • ResearchGate. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. [Link]

  • PubMed. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. [Link]

  • NIH. (2014). Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier. [Link]

  • NIH. (2021). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. [Link]

  • ScienceDirect. (2012). Acetylenic Epoxy Fatty Acids: Chemistry, Synthesis and Their Pharmaceutical Applications. [Link]

  • PubMed. (1984). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. [Link]

  • ResearchGate. (2019). Enzymatic Synthesis of Epoxidized Metabolites of Docosahexaenoic, Eicosapentaenoic, and Arachidonic Acids. [Link]

  • AOCS. (2019). Epoxy Fatty Acids. [Link]

  • ResearchGate. (1996). Characterizations of Neutral Lipid Fatty Acids and cis-9,10-Epoxy Octadecanoic Acid in Pneumocystis carinii carinii. [Link]

  • ACS Publications. (2023). Fatty Acid Epoxidation on Enzymes: Experimental Study and Modeling of Batch and Semibatch Operation. [Link]

  • AOCS. (2019). Formation of Epoxy-, Keto- and Hydroxy-Fatty Acids. [Link]

  • Google Patents.
  • ResearchGate. (2023). Synthesis Epoxy Fatty Acid Methyl Ester Using Combined Acid Catalyst. [Link]

  • PubChem. 12,13-Epoxy-9-hydroxy-10-octadecenoate. [Link]

  • RSC Publishing. (2012). Novel biobased epoxy compounds: epoxidized sucrose esters of fatty acids. Green Chemistry. [Link]

  • Thamar University. (2007). Synthesis and characterization of some modified epoxy resins with fatty acids. Journal of The Faculty of Education. [Link]

  • ACS Publications. (2021). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews. [Link]

  • PubChem. 9-Hydroperoxy-12,13-epoxy-10-octadecenoic acid. [Link]

  • NIH. (2020). The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms. [Link]

  • PubChemLite. 9-hydroxy-12,13-epoxy-10-octadecenoic acid (C18H32O4). [Link]

  • MDPI. (2020). Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins. [Link]

  • NIH. (2011). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. [Link]

  • NIH. (2017). The Biosynthesis of Enzymatically Oxidized Lipids. [Link]

  • NIH. (2013). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. [Link]

  • PubMed. (2009). Synthesis and biological evaluation of a novel 3-sulfonyl-8-azabicyclo[3.2.1]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. [Link]

  • Google Patents. DE10152113C1 - Alkyl (R)- or (S)
  • ResearchGate. (1986). Facile enzymatic synthesis of fatty acyl-coenzyme A thioesters. [Link]

Sources

purification of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Performance Liquid Chromatography (HPLC) Purification of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Audience: Researchers, scientists, and drug development professionals engaged in lipid research, enzymology, and drug discovery.

Abstract: This document provides a comprehensive guide to the purification of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, a complex fatty acyl-coenzyme A derivative featuring an epoxide and a hydroxyl group. The protocol herein is meticulously designed for high-resolution separation using reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring high purity of the final product. We delve into the rationale behind methodological choices, from sample preparation to the specifics of the chromatographic conditions and fraction collection. This guide is intended to be a self-validating system, offering insights into potential challenges and troubleshooting strategies to empower researchers in their purification endeavors.

Introduction: The Scientific Imperative

8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is a molecule of significant interest in biochemical and pharmaceutical research. Its structure, combining a long-chain fatty acyl group with a reactive epoxide ring and a terminal hydroxyl group, suggests potential roles as an enzyme substrate, inhibitor, or a metabolic intermediate in various biological pathways. The Coenzyme A (CoA) moiety is crucial for its interaction with a wide range of enzymes involved in fatty acid metabolism.[1][2][3] Given its potential biological activity, obtaining this compound in a highly purified form is paramount for accurate in vitro and in vivo studies, ensuring that observed effects are attributable to the compound itself and not to impurities from its synthesis or degradation.

Reverse-phase HPLC is the method of choice for purifying acyl-CoA derivatives due to the technique's ability to separate molecules based on hydrophobicity.[4][5][6] The long hydrocarbon chain of the target molecule makes it well-suited for retention on a C18 stationary phase, while the polar CoA moiety allows for elution with a suitable aqueous-organic mobile phase. The adenine ring in the CoA structure provides a strong chromophore, enabling sensitive UV detection around 260 nm.[6][7]

This application note will guide the user through a robust and reproducible RP-HPLC purification protocol for 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA.

Chemical Structure and Properties

A clear understanding of the target molecule's structure is fundamental to designing an effective purification strategy.

mol

Caption: Chemical structure of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA.

Key Structural Features Influencing HPLC Purification:

  • Acyl Chain: The long C16-equivalent chain with an epoxide and hydroxyl group contributes significant hydrophobicity, leading to strong retention on a reverse-phase column.

  • Coenzyme A Moiety: This large, polar group contains the UV-active adenine ring and phosphate groups, which influence its interaction with the mobile phase and enable UV detection.

  • Epoxide Ring: This functional group can be susceptible to hydrolysis, especially under acidic or basic conditions. Therefore, maintaining a near-neutral pH in the mobile phase is crucial for preserving the integrity of the molecule.[8][9]

Materials and Reagents

Material/Reagent Grade Recommended Supplier Notes
Acetonitrile (ACN)HPLC GradeFisher Scientific, Sigma-Aldrich
Methanol (MeOH)HPLC GradeFisher Scientific, Sigma-Aldrich
WaterHPLC Grade or Milli-Q
Potassium Phosphate Monobasic (KH2PO4)ACS Grade or higherSigma-Aldrich
Potassium Phosphate Dibasic (K2HPO4)ACS Grade or higherSigma-Aldrich
Crude 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoASynthetic MixtureN/AAssumed to be from a prior synthetic step.
0.22 µm Syringe FiltersPTFE or NylonMillipore, VWRFor sample and mobile phase filtration.

HPLC Instrumentation and Column

Component Specification Rationale
HPLC System Quaternary or Binary Pump, Autosampler, UV/Vis DetectorStandard analytical or semi-preparative system.
Column C18 Reverse-Phase, 5 µm particle size, 4.6 x 250 mmA C18 column is ideal for retaining the long acyl chain. A 250 mm length provides sufficient resolution for separating closely related impurities.[4][6]
Guard Column C18, compatible with the analytical columnProtects the analytical column from contaminants in the crude sample.
Detector UV/Vis DetectorSet to 260 nm for optimal detection of the adenine ring in Coenzyme A.[6]

Detailed Experimental Protocol

This protocol is designed for the purification of milligram-scale quantities of the target compound. Adjustments may be necessary for different scales.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Prepare a 50 mM potassium phosphate buffer. Dissolve the appropriate amounts of KH2PO4 and K2HPO4 in HPLC-grade water to achieve a final pH of 6.8.

    • Rationale: A near-neutral pH is chosen to prevent the hydrolysis of the epoxide ring and degradation of the CoA thioester bond. A phosphate buffer provides good buffering capacity in this pH range.

    • Filter the buffer through a 0.22 µm filter to remove particulates.

  • Mobile Phase B (Organic):

    • Use 100% HPLC-grade acetonitrile (ACN).

    • Rationale: Acetonitrile is an excellent solvent for acyl-CoA compounds and generally provides sharper peaks compared to methanol for these types of molecules.[6]

    • Filter the solvent through a 0.22 µm filter.

  • Degassing: Degas both mobile phases thoroughly using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump and detector.

Sample Preparation
  • Dissolve the crude 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA in a small volume of Mobile Phase A. The initial concentration should be around 1-5 mg/mL.

  • If solubility is an issue, a small percentage of acetonitrile (not exceeding the initial mobile phase composition) can be added.

  • Vortex the sample gently to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection. This is a critical step to prevent clogging of the HPLC column and tubing.

HPLC Purification Workflow

HPLC_Workflow cluster_prep Preparation cluster_run HPLC Run cluster_post Post-Run Mobile_Phase Mobile Phase Preparation & Degassing Equilibration Column Equilibration Mobile_Phase->Equilibration Sample_Prep Sample Dissolution & Filtration Injection Sample Injection Sample_Prep->Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (260 nm) Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis of Fractions Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Solvent Removal (Lyophilization) Pooling->Lyophilization

Caption: Workflow for the HPLC purification of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA.

Chromatographic Conditions
Parameter Setting Rationale/Comment
Column Temperature 30 °CProvides reproducible retention times and improves peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Injection Volume 20-100 µLDependent on sample concentration and HPLC system.
Detection Wavelength 260 nmCorresponds to the absorbance maximum of the adenine base in CoA.[6]
Gradient Elution See table belowA gradient is necessary to first elute polar impurities and then the retained target compound.

Gradient Elution Program:

Time (min) % Mobile Phase A (50 mM KPO4, pH 6.8) % Mobile Phase B (ACN) Curve
0.0955Linear
5.0955Linear
35.0595Linear
40.0595Linear
41.0955Linear
50.0955Linear
  • Initial Hold (0-5 min): Allows for the elution of highly polar impurities and ensures the target compound is well-retained at the head of the column.

  • Gradient (5-35 min): The gradual increase in acetonitrile concentration will elute compounds in order of increasing hydrophobicity. The target molecule is expected to elute in the mid-to-late part of this gradient.

  • High Organic Wash (35-40 min): This step ensures that any strongly retained, non-polar impurities are washed from the column.

  • Re-equilibration (41-50 min): Returns the column to the initial conditions, preparing it for the next injection.

Fraction Collection and Post-Purification Processing
  • Fraction Collection: Collect fractions of 0.5-1.0 mL throughout the chromatogram, paying close attention to the elution of peaks detected at 260 nm.

  • Purity Analysis: Re-inject a small aliquot of each collected fraction corresponding to the main peak into the HPLC using the same method to assess its purity.

  • Pooling: Combine the pure fractions.

  • Solvent Removal: Freeze the pooled fractions and lyophilize (freeze-dry) to remove the water and acetonitrile. The phosphate buffer salts will remain, so if a salt-free product is required, a subsequent desalting step (e.g., using a C18 solid-phase extraction cartridge) may be necessary.

Expected Results and Troubleshooting

Parameter Expected Outcome Potential Issue Troubleshooting Steps
Retention Time ~20-30 minutesEarly Elution: Insufficient retention.Decrease the initial %B, or use a less polar organic modifier like methanol.
Late Elution: Excessive retention.Increase the slope of the gradient or use a stronger organic modifier.
Peak Shape Symmetrical, GaussianPeak Tailing: Secondary interactions or column overload.Reduce sample load. Ensure mobile phase pH is appropriate. Check for column degradation.
Peak Fronting: Column overload.Dilute the sample and inject a smaller volume.
Split Peaks: Column fouling or void.Wash the column or replace it if necessary.
Purity >95% in pooled fractionsCo-eluting Impurities: Insufficient resolution.Optimize the gradient (make it shallower around the target peak's elution time). Try a different stationary phase (e.g., C8) or organic modifier.
Yield Dependent on crude purityLow Recovery: Degradation or irreversible binding.Ensure mobile phase pH is stable and near-neutral. Check for sample precipitation on the column.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA by reverse-phase HPLC. By understanding the chemical nature of the target molecule and carefully controlling the chromatographic parameters, researchers can achieve high purity, which is essential for reliable downstream applications. The principles and troubleshooting strategies outlined here can also be adapted for the purification of other long-chain acyl-CoA derivatives.

References

  • The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography. PubMed.
  • Separation and measurement of short-chain coenzyme-A compounds in rat liver by reversed-phase high-performance liquid chromatography. PubMed.
  • Analysis of Lipids by HPLC-CAD. Thermo Fisher Scientific.
  • Determination of short-chain coenzyme A compounds by reverse-phase high-performance liquid chromatography. ResearchGate.
  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI.
  • Octanoyl-coa | C29H50N7O17P3S | CID 445344. PubChem.
  • lauroyl-CoA | C33H58N7O17P3S | CID 165436. PubChem.
  • Formation of Epoxy Fatty Acids in Triacylglycerol Standards during Heating. PubMed.
  • heptadecanoyl-CoA | C38H68N7O17P3S | CID 3082004. PubChem.
  • Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins. MDPI.

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Application Note & Protocol: A High-Fidelity Enzymatic Assay for Epoxide Hydrolases Using 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a robust enzymatic assay utilizing the novel substrate, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA. This substrate, a long-chain fatty acyl-CoA containing an epoxide moiety, is a putative substrate for epoxide hydrolases, particularly soluble epoxide hydrolase (sEH), a key enzyme in lipid metabolism and a promising therapeutic target.[1][2][3] This guide delineates the theoretical underpinnings of the assay, provides a detailed step-by-step protocol for its execution, and offers insights into data analysis and interpretation, thereby empowering researchers to investigate epoxide hydrolase activity with high specificity and sensitivity.

Introduction: The Significance of Epoxide Hydrolase Activity

Epoxide hydrolases (EHs) are critical enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[4] This enzymatic activity plays a dual role in cellular homeostasis: it is a crucial detoxification pathway for xenobiotic epoxides, and it modulates the signaling pathways of endogenous lipid epoxides, such as epoxyeicosatrienoic acids (EETs).[1][2] Soluble epoxide hydrolase (sEH) is a primary enzyme responsible for the degradation of these bioactive lipid epoxides, converting them into less active diols.[3] Consequently, sEH has emerged as a significant therapeutic target for a range of inflammatory and cardiovascular diseases.[1][2][3]

The substrate at the heart of this protocol, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, is a structural analog of endogenous epoxy fatty acids, presenting a valuable tool for probing sEH activity. Its long-chain fatty acyl-CoA structure mimics natural substrates, offering a more physiologically relevant assay compared to some synthetic fluorogenic substrates. The enzymatic hydrolysis of this substrate is anticipated to yield a diol product, the quantification of which forms the basis of this assay.

Assay Principle

The enzymatic assay described herein is based on the direct measurement of the product formed from the hydrolysis of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA by an epoxide hydrolase, such as sEH. The enzyme catalyzes the addition of a water molecule to the epoxide ring, resulting in the formation of the corresponding diol, 8-[(2R,3S)-2,3-dihydroxy-3-(8-hydroxyoctyl)]octanoyl-CoA. The rate of formation of this diol is directly proportional to the enzyme's activity.

Due to the lack of a chromogenic or fluorogenic reporter on the substrate, the quantification of the diol product is achieved through the highly sensitive and specific technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method allows for the precise measurement of the analyte of interest even in complex biological matrices.

Visualizing the Workflow

Enzymatic_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Assay Buffer - Substrate Stock - Enzyme Solution Incubation Incubate Enzyme + Substrate (e.g., 30 min at 37°C) Reagents->Incubation Controls Prepare Controls: - No Enzyme Control - Positive Control (e.g., known sEH inhibitor) Controls->Incubation Quench Quench Reaction (e.g., with ice-cold acetonitrile) Incubation->Quench Extraction Extract Product (Solid-Phase or Liquid-Liquid Extraction) Quench->Extraction LCMS LC-MS/MS Analysis (Quantify Diol Product) Extraction->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Data Interpretation

Caption: A streamlined workflow of the enzymatic assay.

Materials and Reagents

ReagentSupplierCatalog No.
8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA(Custom Synthesis)N/A
Recombinant Human Soluble Epoxide Hydrolase (sEH)(e.g., Cayman)(Varies)
Bis-Tris-HClSigma-Aldrich(Varies)
Bovine Serum Albumin (BSA)Sigma-Aldrich(Varies)
Acetonitrile (LC-MS Grade)Fisher Scientific(Varies)
Formic Acid (LC-MS Grade)Fisher Scientific(Varies)
Water (LC-MS Grade)Fisher Scientific(Varies)
Internal Standard (e.g., deuterated diol analog)(Custom Synthesis)N/A

Detailed Experimental Protocol

Preparation of Reagents
  • sEH Assay Buffer (50 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA):

    • Dissolve the appropriate amount of Bis-Tris-HCl in LC-MS grade water to a final concentration of 50 mM.

    • Adjust the pH to 7.0 with HCl.

    • Add BSA to a final concentration of 0.1 mg/mL. The BSA helps to stabilize the enzyme and prevent non-specific binding.[5]

    • Filter the buffer through a 0.22 µm filter.

  • Substrate Stock Solution (1 mM):

    • Due to the potential for hydrolysis, the substrate should be stored at -80°C.

    • On the day of the experiment, dissolve a precise amount of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) before diluting to the final concentration with the sEH Assay Buffer. Note: The final concentration of the organic solvent in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Working Solution (e.g., 10 nM):

    • Dilute the recombinant sEH stock solution in ice-cold sEH Assay Buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically but a starting point of 1-10 nM is recommended.[5] Keep the enzyme solution on ice at all times.

  • Internal Standard (IS) Solution (e.g., 1 µM):

    • Prepare a stock solution of the internal standard (a deuterated analog of the expected diol product is ideal for mass spectrometry-based quantification) in a suitable solvent.

Enzymatic Reaction
  • Set up the reactions in microcentrifuge tubes on ice. A typical reaction volume is 100 µL.

  • For each reaction, add the components in the following order:

    • sEH Assay Buffer

    • Substrate solution (to a final concentration of 1-50 µM; this should be optimized by determining the Michaelis-Menten constant, Km).[5]

    • Optional: Inhibitor or test compound.

  • Prepare control reactions:

    • No-Enzyme Control: Replace the enzyme solution with an equal volume of sEH Assay Buffer. This control accounts for any non-enzymatic hydrolysis of the substrate.

    • Positive Inhibitor Control: Include a known sEH inhibitor to validate the assay's ability to detect inhibition.

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

  • Initiate the reaction by adding the sEH enzyme working solution.

  • Incubate the reactions at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.

  • Terminate the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile containing the internal standard. This will precipitate the protein and stop the enzymatic activity.

Sample Preparation for LC-MS/MS
  • Vortex the quenched reaction mixtures vigorously.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The diol product, 8-[(2R,3S)-2,3-dihydroxy-3-(8-hydroxyoctyl)]octanoyl-CoA, is quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A linear gradient from 5% to 95% B over 10 minutes is a good starting point.
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5-10 µL
Mass Spectrometry (MS) Conditions

The precise mass-to-charge ratios (m/z) for the precursor and product ions of the diol product and the internal standard need to be determined by direct infusion of the synthesized standards. However, based on the structure of acyl-CoAs, characteristic fragmentation patterns can be predicted.[6][7][8]

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z)Product Ion 2 (m/z)
8-[(2R,3S)-2,3-dihydroxy-3-(8-hydroxyoctyl)]octanoyl-CoATo be determinedTo be determinedTo be determined
Internal Standard (Deuterated Analog)To be determinedTo be determinedTo be determined

Note: The precursor ion will be the protonated molecule [M+H]⁺. A characteristic product ion for acyl-CoAs is often the phosphopantetheine fragment. The other product ion will be specific to the diol-containing fatty acyl chain.

Data Analysis and Interpretation

  • Standard Curve: A standard curve should be generated using known concentrations of the synthesized diol product. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

  • Quantification: The concentration of the diol product in the enzymatic reaction samples is determined by interpolating the peak area ratios from the standard curve.

  • Enzyme Activity Calculation: The specific activity of the enzyme can be calculated using the following formula:

    Specific Activity (nmol/min/mg) = [Concentration of product (nM) * Reaction Volume (L)] / [Incubation time (min) * Amount of enzyme (mg)]

  • Inhibitor Potency (IC50): For inhibitor studies, the percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive enzymeVerify enzyme activity with a known substrate. Ensure proper storage and handling of the enzyme.
Substrate degradationPrepare fresh substrate solution. Store substrate appropriately at -80°C.
Suboptimal assay conditionsOptimize pH, temperature, and incubation time.
High background signal Non-enzymatic hydrolysis of the substrateSubtract the signal from the no-enzyme control. Optimize substrate stability by adjusting buffer conditions if necessary.
ContaminationUse high-purity reagents and LC-MS grade solvents.
Poor peak shape in LC-MS/MS Inappropriate LC conditionsOptimize the LC gradient, mobile phase composition, and column.
Matrix effectsOptimize sample preparation to remove interfering substances. Use a stable isotope-labeled internal standard.

Conclusion

The enzymatic assay protocol detailed in this application note provides a robust and specific method for characterizing the activity of epoxide hydrolases, particularly soluble epoxide hydrolase, using the novel substrate 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA. By leveraging the sensitivity and specificity of LC-MS/MS for product quantification, this assay offers a physiologically relevant approach for screening potential enzyme inhibitors and advancing our understanding of the role of epoxide hydrolases in health and disease.

References

  • Soluble Epoxide Hydrolase: Gene Structure, Expression and Deletion. AMiner. [Link]

  • Jones, P. D., Wolf, N. M., Morisseau, C., Whetstone, P. A., Hock, B., & Hammock, B. D. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Journal of biomolecular screening, 10(1), 15-23. [Link]

  • Shen, L., & Wang, C. Y. (2016). Soluble epoxide hydrolase: A potential target for metabolic diseases. Journal of diabetes, 8(1), 16-24. [Link]

  • Dong, H., Zhang, Y., & Wang, D. W. (2015). Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach. Journal of lipids, 2015, 245352. [Link]

  • Wang, M., Wang, Y., & Gu, J. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Analytica chimica acta, 1180, 338868. [Link]

  • Soluble Epoxide Hydrolase Cell-Based Assay Kit. Bertin Bioreagent. [Link]

  • Mesaros, C., Lee, S. H., & Blair, I. A. (2013). Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry. Free radical biology & medicine, 65, 1051–1066. [Link]

  • Synthesis of Cyclooxygenase Metabolites of 8,9-Epoxyeicosatrienoic Acid (EET): 11. PMC. [Link]

  • Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current protocols in toxicology, Chapter 4, Unit 4.23. [Link]

  • Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current protocols in toxicology, Chapter 4, Unit 4.23. [Link]

  • Schalkwijk, C. G., & Stehouwer, C. D. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and bioanalytical chemistry, 413(3), 827–839. [Link]

  • A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. iris@unitn. [Link]

  • Characterization of 5,6- And 8,9-epoxyeicosatrienoic Acids (5,6- And 8,9-EET) as Potent in Vivo Angiogenic Lipids. PubMed. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]

  • Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. PMC. [Link]

  • Mass spectra and fragmentation patterns of trans-2-octenoylCoA (a) and 3-oxooctanoyl-CoA (b). ResearchGate. [Link]

  • Mechanism of Soluble Epoxide Hydrolase. Formation of an Alpha-Hydroxy Ester-Enzyme Intermediate Through Asp-333. PubMed. [Link]

  • Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. [Link]

  • Arachidonic acid epoxygenase: structural characterization and quantification of epoxyeicosatrienoates in plasma. PubMed. [Link]

  • Synthesis of 8,9-leukotriene A4 by murine 8-lipoxygenase. PubMed. [Link]

  • Characterization of 5,6- and 8,9-Epoxyeicosatrienoic Acids (5,6- and 8,9-EET) as Potent in Vivo Angiogenic Lipids. Journal of Biological Chemistry. [Link]

  • Chiral resolution of the epoxyeicosatrienoic acids, arachidonic acid epoxygenase metabolites. University of Texas Southwestern Medical Center. [Link]

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protocol for testing inhibition of acyl-CoA dehydrogenase with 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Testing Inhibition of Acyl-CoA Dehydrogenase with 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

A Guide to Characterizing the Irreversible Inhibition of Medium-Chain Acyl-CoA Dehydrogenase by an Epoxyacyl-CoA Analogue

Abstract

This document provides a comprehensive guide for characterizing the inhibitory potential of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, a putative mechanism-based inactivator of Acyl-CoA Dehydrogenases (ACADs). Acyl-CoA dehydrogenases are critical mitochondrial flavoenzymes that catalyze the initial step in fatty acid β-oxidation.[1] The presence of a reactive epoxide moiety in the inhibitor suggests a mechanism of irreversible inactivation, making a thorough kinetic analysis essential. We present a detailed protocol centered on the gold-standard anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay, which provides a continuous and highly sensitive measure of ACAD activity.[2] This guide details the experimental setup, step-by-step protocols for determining time-dependent inactivation, and the subsequent data analysis required to calculate key kinetic parameters such as the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal rate (K_I).

Scientific Foundation: Mechanism-Based Inactivation and the ETF Fluorescence Assay

1.1 The Target: Acyl-CoA Dehydrogenase (ACAD)

ACADs are a family of flavoenzymes that introduce a trans double-bond between the α(C2) and β(C3) carbons of a fatty acyl-CoA substrate.[1] This process involves the transfer of electrons from the substrate to the enzyme's flavin adenine dinucleotide (FAD) cofactor, reducing it to FADH2. The enzyme is then re-oxidized by transferring these electrons to the electron transfer flavoprotein (ETF).[2] Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a homotetramer containing one FAD per subunit, is a well-characterized member of this family and serves as the model enzyme in this protocol.[1]

1.2 The Inhibitor: A Putative "Suicide Substrate"

The compound 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is designed as a substrate analogue. Its octanoyl-CoA tail allows it to bind to the active site of MCAD. The key feature is the oxirane (epoxide) ring. It is hypothesized that, like other mechanism-based inactivators, the enzyme will initiate its normal catalytic process.[3] This enzymatic action, however, will unmask the highly reactive epoxide, which can then form a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.[4] This process is often called "suicide inhibition" because the enzyme effectively brings about its own demise.

1.3 The Assay Principle: ETF Fluorescence Reduction

The standard method for measuring ACAD activity relies on its natural electron acceptor, ETF.[2]

  • Oxidized ETF (ETF_ox): Possesses intrinsic fluorescence.

  • Reduced ETF (ETF_red): Is non-fluorescent.

The assay directly monitors the decrease in ETF fluorescence as it becomes reduced by an active ACAD enzyme that is turning over its substrate (e.g., octanoyl-CoA). The rate of fluorescence decrease is directly proportional to the enzyme's activity.[2][5] This method is superior to artificial dye-based assays because it uses the enzyme's physiological partner, providing more reliable kinetic data.[6]

Causality: An anaerobic environment is critical for this assay. Molecular oxygen can re-oxidize the reduced ETF_red back to the fluorescent ETF_ox, which would artifactually slow the observed rate of fluorescence decay and lead to an underestimation of enzyme activity.[2]

dot

Caption: Mechanism of MCAD activity and proposed irreversible inhibition.

Materials and Reagents
  • Enzyme: Purified recombinant human Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

  • Inhibitor: 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA.

  • Substrate: Octanoyl-CoA.[7]

  • Electron Acceptor: Purified porcine or recombinant electron transfer flavoprotein (ETF).[2]

  • Assay Buffer: 100 mM HEPES or Potassium Phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Oxygen Scrubbing System:

    • D-Glucose

    • Glucose Oxidase (catalase-free)

    • Catalase

  • Instrumentation:

    • Fluorometer with temperature control, capable of excitation at ~380 nm and emission at ~495 nm.

    • Anaerobic chamber or glove box (ideal) or well-sealed cuvettes/microplates.

    • Spectrophotometer for protein concentration determination.

  • Consumables:

    • Quartz or low-fluorescence black 96-well plates or cuvettes.

    • Gas-tight syringes.

Experimental Protocols

Protocol 1: Preparation of Reagents and Stock Solutions

  • Enzyme and ETF Stocks: Prepare concentrated stocks of MCAD and ETF in assay buffer. Determine their concentrations spectrophotometrically using their known extinction coefficients. Store at -80°C in small aliquots to avoid freeze-thaw cycles.

  • Inhibitor Stock: Accurately weigh the inhibitor and dissolve in a minimal volume of DMSO to create a high-concentration stock (e.g., 10-50 mM). Subsequent dilutions should be made in the assay buffer immediately before use. Causality: The use of an organic solvent like DMSO is often necessary for solubility, but its final concentration in the assay should be kept low (<1%) to avoid affecting enzyme structure and activity.

  • Substrate Stock: Prepare a 1-2 mM stock solution of octanoyl-CoA in water or assay buffer. Store at -80°C.

  • Anaerobic Assay Mix: For a 1 mL final assay volume, prepare a master mix containing:

    • Assay Buffer

    • ETF (final concentration 2-5 µM)

    • Glucose (final concentration ~2.5 mM)

    • Glucose Oxidase (final concentration ~10 U/mL)

    • Catalase (final concentration ~100 U/mL)

    • Allow this mixture to sit at room temperature in the sealed assay cuvette for 10-15 minutes to allow the enzymatic system to scrub all dissolved oxygen before initiating the reaction.

Protocol 2: Time-Dependent Inactivation of MCAD

This protocol is the core of the investigation, designed to determine if the inhibitor inactivates the enzyme over time.

  • Reaction Setup: In separate microcentrifuge tubes, prepare a series of pre-incubation mixtures. Each tube will contain:

    • Assay Buffer

    • MCAD (e.g., final concentration of 0.5-1 µM)

    • A fixed concentration of the inhibitor (e.g., 5 µM). Include a "zero inhibitor" control containing an equivalent volume of buffer/DMSO.

  • Pre-incubation: Start a timer. At specific time intervals (e.g., t = 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 5-10 µL) from the pre-incubation tube.

  • Residual Activity Measurement: Immediately dilute the withdrawn aliquot at least 100-fold into a cuvette or well containing the complete, de-oxygenated anaerobic assay mix (from Protocol 1) that has been pre-warmed to the desired temperature (e.g., 25°C). Causality: This large dilution step is critical. It effectively stops the inactivation reaction by lowering the inhibitor concentration to negligible levels, allowing for the accurate measurement of only the remaining enzyme activity.

  • Initiate Reaction: Initiate the activity assay by adding a saturating concentration of the substrate, octanoyl-CoA (e.g., final concentration of 100 µM).

  • Monitor Fluorescence: Immediately place the cuvette/plate in the fluorometer and record the decrease in ETF fluorescence over time for 2-5 minutes.

  • Data Analysis: Calculate the initial rate of reaction for each time point from the linear portion of the fluorescence decay curve. The rate at t=0 for the "zero inhibitor" control represents 100% activity. Express the activity at all other time points as a percentage of this control.

dot

Workflow start Start prep Prepare Pre-incubation Mix (MCAD + Inhibitor) start->prep incubate Incubate and Start Timer prep->incubate loop_start At Time = t (e.g., 0, 2, 5, 10 min) incubate->loop_start aliquot Withdraw Aliquot loop_start->aliquot plot Plot ln(% Activity) vs. Time loop_start->plot All Timepoints Collected dilute Dilute 100x into Anaerobic Assay Mix + Substrate aliquot->dilute measure Measure Rate of ETF Fluorescence Decrease dilute->measure calc Calculate % Residual Activity measure->calc calc->loop_start Next Timepoint end End plot->end

Caption: Experimental workflow for time-dependent inactivation assay.

Data Analysis and Interpretation

4.1 Determining the Apparent Rate of Inactivation (k_obs)

For a true irreversible inhibitor, the loss of enzymatic activity should follow pseudo-first-order kinetics. To determine the apparent rate constant of inactivation (k_obs) at a given inhibitor concentration, plot the natural logarithm (ln) of the percent residual activity against the pre-incubation time. The resulting plot should be a straight line with a slope equal to -k_obs.

  • Equation: ln(E_t / E_0) = -k_obs * t

    • E_t = Enzyme activity at time t

    • E_0 = Enzyme activity at time 0

4.2 Determining k_inact and K_I

To fully characterize the inhibitor, you must determine its intrinsic kinetic parameters: the maximal rate of inactivation (k_inact) and the inhibition constant (K_I).

  • Experiment: Repeat the time-dependent inactivation experiment (Protocol 2) using several different concentrations of the inhibitor.

  • Analysis: Calculate k_obs for each inhibitor concentration [I] as described above.

  • Plotting: The relationship between k_obs and [I] for a mechanism-based inactivator follows the saturation kinetics described by the equation:

    • Equation: k_obs = (k_inact * [I]) / (K_I + [I])

  • Calculation: Plot k_obs versus the inhibitor concentration [I]. Fit the data to a hyperbolic (Michaelis-Menten) equation using non-linear regression software. The fit will yield values for k_inact (the Vmax of the plot) and K_I (the Km of the plot). The ratio k_inact/K_I is a measure of the inhibitor's efficiency.

Data Presentation

All quantitative kinetic data should be summarized in a clear, structured table.

ParameterDescriptionValue
K_I Inhibitor concentration for half-maximal inactivation rate.e.g., 11 µM
k_inact Maximum rate of inactivation at saturating inhibitor concentration.e.g., 0.025 min⁻¹
k_inact / K_I Second-order rate constant; measure of inactivation efficiency.e.g., 2273 M⁻¹min⁻¹

Table 1: Example kinetic parameters for an irreversible inhibitor of MCAD. Values are illustrative.[5]

Trustworthiness: Controls and Self-Validation

To ensure the integrity of the results, the following controls are mandatory:

  • No-Inhibitor Control: An incubation of MCAD without the inhibitor demonstrates the enzyme's stability over the course of the experiment.

  • No-Enzyme Control: An assay mix without MCAD confirms that the observed fluorescence decrease is enzyme-dependent.

  • Inhibitor + Substrate Control: Pre-incubating the enzyme with the inhibitor in the presence of a saturating amount of its natural substrate can reveal the mechanism of binding. If the substrate protects the enzyme from inactivation, it strongly suggests the inhibitor binds to the active site.[3]

  • Dialysis Control: To confirm covalent modification, the inactivated enzyme can be subjected to extensive dialysis. If activity does not return, it confirms that the inhibition is irreversible.

References

  • TADAYON, M., et al. (2019). An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein. National Institutes of Health. Available at: [Link]

  • Hovik, R., & Osmundsen, H. (1989). A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN. PMC - NIH. Available at: [Link]

  • Lehman, T. C., et al. (1990). Assay of acyl-CoA dehydrogenase activity in frozen muscle biopsies. PubMed. Available at: [Link]

  • Hovik, R., & Osmundsen, H. (1989). A Kinetic Investigation of the Acyl-CoA Oxidase. Amanote Research. Available at: [Link]

  • PubChem (2021). 8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid. National Institutes of Health. Available at: [Link]

  • Cloud-Clone Corp. Multiplex Assay Kit for Acyl Coenzyme A Dehydrogenase, Long Chain (ACADL). Available at: [Link]

  • BioAssay Systems. Fatty Acyl-CoA Assay. Available at: [Link]

  • Ontology Online. 8-octanoyl-CoA. Available at: [Link]

  • PubChem. Octanoyl-coa. National Institutes of Health. Available at: [Link]

  • Srivastava, D. K., et al. (1996). Interaction of 3,4-dienoyl-CoA thioesters with medium chain acyl-CoA dehydrogenase: stereochemistry of inactivation of a flavoenzyme. PubMed. Available at: [Link]

  • Ikeda, Y., & Tanaka, K. (1987). Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA. PubMed. Available at: [Link]

  • Xu, Y., et al. (2015). Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet. PubMed Central. Available at: [Link]

  • Wikipedia. Acyl-CoA dehydrogenase. Available at: [Link]

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using 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA in lipidomics studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA in Lipidomic Investigations

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for utilizing 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, a potent and specific molecular tool, in advanced lipidomics research. This compound is structurally analogous to endogenous epoxy-fatty acid Coenzyme A esters, positioning it as a powerful modulator of the soluble epoxide hydrolase (sEH) pathway. The sEH enzyme is a critical node in lipid signaling, responsible for the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[1][2][3] Inhibition of sEH elevates the levels of these beneficial lipids, making it a promising therapeutic strategy for a range of inflammatory and cardiovascular diseases.[4][5][6] This document details the scientific rationale, step-by-step protocols for in vitro enzyme kinetics and cell-based lipidomic profiling, and data analysis strategies to empower researchers, scientists, and drug development professionals in their exploration of the sEH pathway.

Scientific Foundation: The Soluble Epoxide Hydrolase (sEH) Signaling Axis

The biological activity of polyunsaturated fatty acids (PUFAs) extends far beyond their role as energy substrates or membrane components. A key branch of their metabolism is initiated by cytochrome P450 (CYP) epoxygenases, which convert PUFAs like arachidonic acid into a class of signaling lipids known as epoxy-fatty acids (EpFAs), including the well-studied epoxyeicosatrienoic acids (EETs).[1][7] These EETs are potent autocrine and paracrine mediators that exert a variety of beneficial effects, including vasodilation, anti-inflammation, and analgesia.[8][9]

The signaling lifespan of EETs is tightly regulated by the enzyme soluble epoxide hydrolase (sEH, encoded by the EPHX2 gene), which catalyzes the hydrolytic opening of the epoxide ring to form the corresponding, and generally less bioactive, dihydroxyeicosatrienoic acids (DHETs).[1][10] By controlling the ratio of EETs to DHETs, sEH acts as a critical regulator of inflammatory and cardiovascular homeostasis. Consequently, the inhibition of sEH has emerged as a compelling therapeutic approach to stabilize and enhance the endogenous protective effects of EETs.[2][4][11]

The subject of this guide, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, is a rationally designed molecule intended to probe and modulate this pathway. Its structure features:

  • An epoxide moiety , mimicking the endogenous substrate of sEH.

  • Long hydrocarbon chains , facilitating entry into the hydrophobic active site of the enzyme.

  • A Coenzyme A (CoA) group , which can target the molecule to enzymes involved in fatty acid and acyl-CoA metabolism.[12]

This unique combination of features makes it an ideal candidate for a mechanism-based inhibitor or a high-affinity probe for sEH and potentially other related enzymes in the lipid metabolic network.

sEH_Pathway PUFA Arachidonic Acid (in membrane) PLA2 Phospholipase A2 AA Free Arachidonic Acid PLA2->AA Releases CYP CYP Epoxygenase AA->CYP Metabolizes EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate Effects Physiological Effects: - Vasodilation - Anti-inflammation - Analgesia EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolyzes Inactive Inactive Metabolites (Excreted) DHETs->Inactive Inhibitor 8-[...]-octanoyl-CoA (sEH Inhibitor) Inhibitor->sEH Inhibits Lipidomics_Workflow cluster_0 Sample Preparation cluster_1 Analysis & Data Processing A 1. Cell Culture & Treatment with Inhibitor B 2. Cell Lysis & Homogenization A->B C 3. Addition of Internal Standards B->C D 4. Lipid Extraction (e.g., SPE) C->D E 5. Sample Concentration D->E F 6. UPLC-MS/MS Analysis E->F G 7. Peak Integration & Quantification F->G G->G H 8. Data Normalization & Statistical Analysis G->H I 9. Pathway Interpretation H->I

Figure 2: Experimental workflow for cellular lipidomics.

Protocol 3.1: Sample Preparation for Oxylipin Analysis

Causality: Rigorous sample preparation is paramount for accurate lipidomics, as oxylipins are often low-abundance and susceptible to degradation. [13]This protocol uses solid-phase extraction (SPE) to selectively enrich for acidic lipids like EpFAs and FADs while removing interfering matrix components such as phospholipids, which can cause ion suppression in the mass spectrometer. [14] Materials:

  • Cultured cells (e.g., endothelial cells, macrophages)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade) containing an antioxidant like BHT

  • Deuterated internal standards mix (e.g., d11-14,15-EET, d11-14,15-DHET)

  • SPE cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange)

  • Solvents for SPE: Methanol, Acetonitrile, Water, Hexane, Ethyl Acetate, Formic Acid (all LC-MS grade)

Procedure:

  • Cell Treatment and Harvest: Grow cells to desired confluency. Treat with the test inhibitor or vehicle (DMSO) for a specified time. To stimulate EpFA production, co-treatment with a calcium ionophore like A23187 can be performed.

  • Quenching and Collection: Aspirate media, wash cells twice with ice-cold PBS. Add 1 mL of ice-cold methanol to quench metabolic activity and scrape the cells. Collect the cell lysate into a glass tube.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard mix to each sample. This is crucial for correcting for sample loss during extraction and for variations in MS ionization.

  • Homogenization & Centrifugation: Sonicate the samples on ice to ensure complete homogenization. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein and debris. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Loading: Load the supernatant onto the cartridge.

    • Washing: Wash the cartridge with 2 mL of water to remove polar impurities, followed by 2 mL of hexane to remove neutral lipids.

    • Elution: Elute the desired oxylipins with 2 mL of a solution like methanol/acetonitrile with 1% formic acid.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a small, precise volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 80:20 water:acetonitrile).

Protocol 3.2: UPLC-MS/MS Analysis

Causality: Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provides the necessary sensitivity and specificity to separate and quantify isomeric oxylipins. [14][15]The analysis is performed in dynamic Multiple Reaction Monitoring (dMRM) mode, where the mass spectrometer is programmed to detect specific precursor-to-product ion transitions only when the target analyte is expected to elute, maximizing sensitivity and duty cycle. Instrumentation & Conditions:

  • UPLC System: Coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

  • Gradient: A shallow gradient optimized to separate critical isomers (e.g., 20% to 95% B over 15 minutes).

  • Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI), negative mode.

    • Analysis Mode: Dynamic Multiple Reaction Monitoring (dMRM).

    • MRM Transitions: Specific transitions for each target analyte and internal standard must be optimized.

Analyte ClassParent Ion [M-H]⁻Product IonExample
Epoxy-fatty acids (EETs) m/z 319.2m/z ~150-22014,15-EET
Diol metabolites (DHETs) m/z 337.2m/z ~150-22014,15-DHET
Internal Standards m/z + deuteriumSame as aboved11-14,15-EET

Data Analysis:

  • Quantification: Integrate the peak areas for each endogenous analyte and its corresponding deuterated internal standard.

  • Ratio Calculation: Calculate the concentration of each analyte relative to its internal standard.

  • Biological Endpoint: The key metric for assessing sEH inhibition is the ratio of substrate to product (e.g., ΣEETs / ΣDHETs). A significant increase in this ratio in inhibitor-treated samples compared to vehicle controls provides strong evidence of target engagement.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the observed changes.

Troubleshooting

ProblemPotential CauseSuggested Solution
High variability in IC50 assay Inaccurate pipetting; enzyme instability; inhibitor precipitation.Use calibrated pipettes; keep enzyme on ice and use promptly; check inhibitor solubility in assay buffer.
Low recovery of lipids after SPE Improper SPE cartridge conditioning or elution; analyte degradation.Ensure correct solvent polarity and pH for each step; keep samples cold and work quickly; use antioxidants.
Poor chromatographic peak shape Sample overload; incompatible reconstitution solvent.Dilute the sample; ensure the reconstitution solvent is weaker than the initial mobile phase.
Ion suppression in MS analysis High concentration of co-eluting matrix components.Improve sample cleanup (e.g., optimize SPE wash steps); adjust chromatography to separate analytes from interference.

Conclusion

8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is a sophisticated chemical probe for the investigation of lipid signaling pathways regulated by soluble epoxide hydrolase. By employing the robust in vitro and cellular protocols detailed in this guide, researchers can effectively validate its inhibitory activity, confirm cellular target engagement, and explore its downstream effects on the oxylipin profile. This systematic approach will enable a deeper understanding of the role of sEH in health and disease and can aid in the discovery and development of novel therapeutics targeting this critical enzyme.

References

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  • Epoxyeicosatrienoic acid. Wikipedia. [Link]

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  • Oxylipin Analysis. International Lipidomics Society. [Link]

  • Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids. PubMed Central, National Center for Biotechnology Information. [Link]

  • Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function. PubMed, National Center for Biotechnology Information. [Link]

  • Epoxyeicosatrienoic acids, cell signaling and angiogenesis. PubMed, National Center for Biotechnology Information. [Link]

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. PubMed Central, National Center for Biotechnology Information. [Link]

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. [Link]

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  • Sample Prep for Lipidomic Mass Spec. Biocompare. [Link]

  • Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers. [Link]

  • Colorimetric Assays for Quantitative Analysis and Screening of Epoxide Hydrolase Activity. ResearchGate. [Link]

  • Lipidomic profiling reveals soluble epoxide hydrolase as a therapeutic target of obesity-induced colonic inflammation. PubMed, National Center for Biotechnology Information. [Link]

  • Epoxide hydrolase 2. Wikipedia. [Link]

  • Development of a high-throughput screen for soluble epoxide hydrolase inhibition. PubMed Central, National Center for Biotechnology Information. [Link]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central, National Center for Biotechnology Information. [Link]

  • Epoxide Hydrolases: Multipotential Biocatalysts. MDPI. [Link]

  • Role of epoxide hydrolases in lipid metabolism. PubMed Central, National Center for Biotechnology Information. [Link]

  • Soluble Epoxide Hydrolase Deletion Limits High-Fat Diet-Induced Inflammation. Frontiers. [Link]

  • Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver. PubMed Central, National Center for Biotechnology Information. [Link]

  • (PDF) Epoxide Hydrolases: Structure, Function, Mechanism, and Assay. ResearchGate. [Link]

  • 8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Octanoyl-coa. PubChem, National Center for Biotechnology Information. [Link]

  • Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmac. ACS Publications. [Link]

  • 8-[3-(8-hydroxyoctyl)oxiran-2-yl]octanoic acid. Chemsrc. [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. PubMed Central, National Center for Biotechnology Information. [Link]

  • 18-hydroxy-9S,10R-epoxy-stearic acid. PubChem, National Center for Biotechnology Information. [Link]

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Application Notes & Protocols: 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA as a Chemical Probe for Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in lipid biology and enzymology.

Introduction: Unveiling a Potent Tool for Lipid Research

The intricate network of fatty acid metabolism is central to cellular energy homeostasis, signaling, and the biosynthesis of complex lipids. Dysregulation of these pathways is implicated in a host of pathologies, including metabolic syndrome, cardiovascular diseases, and cancer. The study of the enzymes governing these processes requires sophisticated tools that can report on their functional state in complex biological systems.

8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is a novel chemical probe designed as a high-fidelity mimic of endogenous long-chain fatty acyl-CoAs. Its structure incorporates two key features: a long-chain acyl-CoA moiety for specific recognition by fatty acid-metabolizing enzymes, and a strategically positioned epoxide "warhead." This epoxide is a mild electrophile, poised to react with nucleophilic residues in an enzyme's active site, leading to covalent and irreversible inhibition. This property makes it an ideal candidate for use as an Activity-Based Probe (ABP) to identify and characterize enzymes involved in fatty acid metabolism.[1][2]

This guide provides a comprehensive overview of the applications of this probe, from its underlying mechanism to detailed protocols for target identification and validation.

Principle and Mechanism of Action

The probe's utility is grounded in the principles of Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy that utilizes reactive small-molecule probes to assess the functional status of entire enzyme families directly in native biological systems.[1][3]

The core design of an ABP, such as 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, consists of a recognition element and a reactive group (warhead).

  • Recognition Element: The long-chain octanoyl-CoA structure directs the probe to the active sites of enzymes that naturally bind or process long-chain fatty acyl-CoAs. This includes, but is not limited to, Acyl-CoA Dehydrogenases (ACADs), Fatty Acid Elongases (ELOVLs), and Acyl-CoA Synthetases (ACSs).[4][5][6]

  • Reactive Group (Warhead): The epoxide ring is the functional core of the probe's inhibitory action. Upon binding to the target enzyme's active site, the epoxide is susceptible to nucleophilic attack by a nearby amino acid residue (e.g., Cysteine, Histidine, Serine). This results in the formation of a stable, covalent bond, effectively and irreversibly inactivating the enzyme.[2]

The covalent nature of this interaction allows for the stable "tagging" of active enzymes for subsequent identification and analysis.

G cluster_0 Enzyme Active Site Enzyme Target Enzyme (e.g., ACAD, ELOVL) Nucleophile Active Site Nucleophile (e.g., Cys, His, Ser) Reaction Covalent Reaction (Nucleophilic Attack) Nucleophile->Reaction Probe 8-...-octanoyl-CoA (Probe) Binding Reversible Binding (Substrate Mimicry) Probe->Binding 1. Recognition Binding->Enzyme Binding->Reaction 2. Proximity-induced reactivity Inactive_Enzyme Covalently Modified Inactive Enzyme Reaction->Inactive_Enzyme 3. Irreversible Inhibition

Figure 1: Proposed mechanism of covalent inactivation of a target enzyme by 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA.

Potential Enzyme Targets and Applications

Based on its structure as a long-chain acyl-CoA analog, this probe is hypothesized to target several key enzyme classes within fatty acid metabolism.

Enzyme ClassPhysiological RoleRationale for Targeting
Acyl-CoA Dehydrogenases (ACADs) Catalyze the initial, rate-limiting step of mitochondrial fatty acid β-oxidation.[4]The probe is a direct structural mimic of the natural substrates for medium- and long-chain ACADs.[7]
Fatty Acid Elongases (ELOVLs) Mediate the elongation of fatty acids, crucial for producing very-long-chain fatty acids (VLCFAs).[5][8]ELOVLs utilize long-chain acyl-CoAs as substrates for the condensation reaction with malonyl-CoA.[9][10]
Acyl-CoA Synthetases (ACSs) Activate fatty acids by converting them to their corresponding CoA thioesters, a prerequisite for their metabolism.[6][11]The probe may act as a feedback inhibitor by binding to the active site, even though it is already activated.[11]
Acyl-CoA Thioesterases Hydrolyze acyl-CoAs to free fatty acids and CoASH, thus regulating intracellular acyl-CoA levels.The probe could potentially bind to the active site and covalently modify a catalytic residue.

Primary Applications:

  • Irreversible inhibitor for in vitro studies of specific fatty acid-metabolizing enzymes.

  • Activity-based probe for identifying novel enzyme targets in complex proteomes (cell lysates, tissues).

  • Tool for competitive profiling to assess the selectivity of other small molecule inhibitors.

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol describes a general method to determine the inhibitory potency (e.g., IC₅₀) of the probe against a purified enzyme or an enzyme in a cell lysate. Here, we use the example of a generic Acyl-CoA Dehydrogenase (ACAD).

Materials:

  • Purified recombinant ACAD enzyme or mitochondrial lysate.

  • 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA (the "Probe").

  • Octanoyl-CoA (natural substrate).

  • Electron Transfer Flavoprotein (ETF).

  • DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor.

  • Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 0.1 mM EDTA.

  • 96-well microplate.

  • Spectrophotometer capable of reading absorbance at 600 nm.

Procedure:

  • Prepare Probe Dilutions: Prepare a serial dilution of the probe in Assay Buffer. Concentrations should span a range from low nanomolar to high micromolar to determine the IC₅₀ value.

  • Pre-incubation: In a 96-well plate, add 10 µL of each probe dilution (or vehicle control) to wells containing the ACAD enzyme in 80 µL of Assay Buffer.

  • Incubate the plate at 37°C for 30 minutes to allow for time-dependent covalent modification.

  • Reaction Initiation: Prepare a reaction mixture containing the substrate (Octanoyl-CoA), ETF, and DCPIP in Assay Buffer. Add 10 µL of this mixture to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 600 nm over time (5-10 minutes). The rate of DCPIP reduction is proportional to ACAD activity.

  • Data Analysis: Calculate the initial rate of reaction for each probe concentration. Plot the percentage of inhibition versus the logarithm of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome: A time- and concentration-dependent decrease in enzyme activity is expected, characteristic of an irreversible inhibitor. The calculated IC₅₀ will provide a quantitative measure of the probe's potency against the specific enzyme.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Identification

This protocol outlines the workflow for identifying the cellular targets of the probe in a complex proteome, such as a cell lysate. This protocol assumes the use of a modified version of the probe containing a reporter tag (e.g., biotin) for enrichment, which is a standard practice in ABPP.[1][2]

ABPP_Workflow Proteome 1. Prepare Proteome (e.g., Cell Lysate) Labeling 2. Labeling Incubate proteome with biotinylated probe Proteome->Labeling Quench 3. Quench Reaction (e.g., SDS-PAGE buffer) Labeling->Quench Enrichment 4. Affinity Enrichment Use streptavidin beads to capture labeled proteins Quench->Enrichment Wash 5. Wash Beads Remove non-specifically bound proteins Enrichment->Wash Elution 6. On-Bead Digestion (Trypsin) Wash->Elution MS 7. LC-MS/MS Analysis Identify peptides and proteins Elution->MS Analysis 8. Data Analysis Identify specific targets MS->Analysis

Sources

Application Note: A High-Throughput Screen for Inhibitors of Fatty Acid Oxidation Using a CPT1-Specific Mechanism-Based Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Dysregulation of FAO is implicated in a range of pathologies, including metabolic syndrome, cardiovascular diseases, and cancer, making it an attractive target for therapeutic intervention. This document provides a detailed protocol for developing and implementing a robust high-throughput screening (HTS) assay to identify novel inhibitors of FAO. The assay leverages the mechanism-based irreversible inhibitor, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA (etomoxir-CoA), to establish a specific and reliable screening platform centered on the rate-limiting enzyme of FAO, Carnitine Palmitoyltransferase 1 (CPT1).

Introduction: The Critical Role of FAO and CPT1 in Cellular Metabolism

Fatty acid oxidation is a multi-step catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which subsequently fuel the Krebs cycle and oxidative phosphorylation for ATP generation. The entry of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs, is the primary rate-limiting step of this entire process. This translocation is controlled by the carnitine shuttle, a system of enzymes and transporters.

Carnitine Palmitoyltransferase 1 (CPT1) is the outer mitochondrial membrane enzyme that catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, committing them to mitochondrial oxidation. Due to its pivotal regulatory role, CPT1 is a prime target for pharmacological inhibition to modulate FAO. There are three main isoforms of CPT1 with distinct tissue distributions and kinetic properties: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).

Inhibition of CPT1 can shift cellular metabolism from fatty acid dependence towards glucose oxidation. This metabolic reprogramming is a therapeutic strategy being explored for conditions like heart failure, where excessive FAO can be detrimental, and certain cancers that exhibit a strong reliance on FAO for survival and proliferation.

Assay Principle and the Role of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

The screening assay described herein is a cell-based or isolated mitochondria-based approach to measure CPT1 activity. The core principle relies on quantifying the rate of FAO by monitoring a downstream event, such as oxygen consumption or the production of metabolic intermediates.

8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA , the active CoA ester of the well-known FAO inhibitor etomoxir, serves as the positive control and mechanistic anchor for this screen. Etomoxir itself is a pro-drug that becomes activated to its CoA thioester within the cell. This active form, etomoxir-CoA, is a potent, irreversible inhibitor of CPT1.[1][2][3] It forms a covalent bond with the enzyme, effectively blocking the entry of long-chain fatty acids into the mitochondria and shutting down FAO.[4]

While etomoxir has been a widely used tool to study FAO, it's important to acknowledge that at high concentrations, it can exhibit off-target effects.[5][6] Therefore, using it as a reference compound requires careful dose-response analysis and validation with secondary assays.

The screening workflow is designed to identify compounds that phenocopy the effect of etomoxir-CoA. A primary screen will identify "hits" that reduce FAO. These hits will then be subjected to secondary assays to confirm their mechanism of action, potency, and specificity for CPT1.

FAO_Inhibition_Workflow cluster_Mitochondrion Mitochondrion OMM Outer Membrane IMM Inner Membrane CPT1 CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Product CPT2 CPT2 LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix CACT CACT CACT->Acylcarnitine Carnitine_matrix Carnitine CACT->Carnitine_matrix FAO_Enzymes β-Oxidation Enzymes AcetylCoA Acetyl-CoA FAO_Enzymes->AcetylCoA LCFA_CoA Long-Chain Acyl-CoA LCFA_CoA->CPT1 Substrate Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Acylcarnitine->CPT2 Acylcarnitine->CACT Carnitine_matrix->CPT2 LCFA_CoA_matrix->FAO_Enzymes Etomoxir Etomoxir-CoA (Control Inhibitor) Etomoxir->CPT1 Irreversible Inhibition Test_Compound Test Compound (Potential Inhibitor) Test_Compound->CPT1 Potential Inhibition

Caption: CPT1 Inhibition by Etomoxir-CoA.

Materials and Reagents

Equipment
  • High-throughput plate reader with fluorescence and/or luminescence detection capabilities.

  • Extracellular flux analyzer (e.g., Agilent Seahorse XF Analyzer).

  • Automated liquid handling systems.

  • Cell culture incubators (37°C, 5% CO2).

  • Microplate centrifuge.

  • Standard cell culture equipment (biosafety cabinet, microscopes, etc.).

Reagents and Consumables
  • Cell Lines: C2C12 myoblasts, HepG2 hepatocytes, or other cell lines with high FAO capacity.

  • Assay Plates: 96- or 384-well microplates (black, clear-bottom for fluorescence).

  • Culture Media: DMEM, supplemented with 10% FBS, penicillin/streptomycin.

  • 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA: (Positive Control).

  • Substrates: Palmitate-BSA conjugate, L-Carnitine.

  • Detection Reagents:

    • Oxygen consumption-based: Seahorse XF Palmitate-BSA FAO Substrate.

    • Fluorescent-based: Fluorescent fatty acid analogs (e.g., BODIPY-fatty acids).[7][8]

    • Luminescence-based: ATP quantitation kits (e.g., CellTiter-Glo®).

  • Permeabilizing Agent (optional): Digitonin or Saponin.

  • Test Compound Library.

Experimental Protocols

Protocol 1: Primary HTS Using Oxygen Consumption Rate (OCR)

This protocol utilizes an extracellular flux analyzer to directly measure the rate of FAO by monitoring the oxygen consumption rate of live cells. It is considered a gold-standard method for assessing mitochondrial function.[9]

4.1.1. Cell Plating

  • Seed cells (e.g., C2C12) into a Seahorse XF96 cell culture microplate at an optimized density to achieve ~80-90% confluency on the day of the assay.

  • Incubate overnight at 37°C, 5% CO2.

4.1.2. Assay Preparation

  • Hydrate the Seahorse XF96 sensor cartridge with XF Calibrant overnight in a non-CO2 37°C incubator.[9]

  • Prepare the assay medium: XF Base Medium supplemented with L-carnitine (0.5 mM) and glucose (5 mM). Warm to 37°C and adjust pH to 7.4.

  • Prepare substrate solution: Palmitate-BSA conjugate (e.g., 150 µM final concentration).

  • Prepare compound plates: Serially dilute test compounds and the positive control (Etomoxir) in assay medium.

4.1.3. Assay Execution

  • Remove cell culture medium and wash cells twice with the warmed assay medium.

  • Add 180 µL of assay medium containing the respective test compounds or controls to each well.

  • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.

  • Load the hydrated sensor cartridge with the palmitate-BSA substrate for injection.

  • Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the pre-programmed protocol.

    • Protocol Steps:

      • Baseline OCR measurement (3 cycles).

      • Inject Palmitate-BSA substrate.

      • Measure OCR response to substrate (6-8 cycles).

4.1.4. Data Analysis

  • Calculate the rate of palmitate-driven respiration by subtracting the baseline OCR from the OCR after substrate injection.

  • Normalize data to the vehicle control (0% inhibition) and the etomoxir control (100% inhibition).

  • Identify "hits" as compounds that inhibit palmitate-driven OCR above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).

OCR_Screening_Workflow A 1. Seed Cells in XF96 Plate C 3. Pre-treat Cells with Test Compounds & Etomoxir A->C B 2. Hydrate Sensor Cartridge & Prepare Reagents D 4. Load Plate & Cartridge into XF Analyzer B->D C->D E 5. Measure Baseline OCR D->E F 6. Inject Palmitate Substrate E->F G 7. Measure OCR Response F->G H 8. Analyze Data & Identify Hits G->H

Caption: OCR-Based Primary Screening Workflow.

Protocol 2: Secondary Assay - CPT1 Activity in Permeabilized Cells

This assay provides a more direct measurement of CPT1 activity by permeabilizing the cell membrane, thus bypassing confounding factors like cellular uptake of compounds.

4.2.1. Reagent Preparation

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.25% Triton X-100.

  • Substrate Mix: Assay buffer containing Palmitoyl-CoA (50 µM), L-[methyl-3H]Carnitine (0.5 µCi/mL, 500 µM), and BSA (2 mg/mL).

  • Permeabilization Buffer: Assay buffer containing digitonin (50 µg/mL).

4.2.2. Assay Procedure

  • Culture and treat cells with compounds in a 96-well plate as described for the primary screen.

  • Aspirate the medium and wash cells once with PBS.

  • Add 50 µL of Permeabilization Buffer to each well and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of Substrate Mix to each well.

  • Incubate for 15-30 minutes at 37°C.

  • Stop the reaction by adding 100 µL of ice-cold 1 M HCl.

  • Transfer the supernatant to a new plate or tube containing a cation-exchange resin to separate the radiolabeled acylcarnitine product from unreacted [3H]Carnitine.

  • Quantify the radioactivity of the product using a scintillation counter.

4.2.3. Data Analysis

  • Calculate CPT1 activity (cpm/min/well).

  • Determine the IC50 value for hit compounds by fitting the dose-response data to a four-parameter logistic equation.

Data Interpretation and Validation

A successful screening campaign relies on rigorous data analysis and a multi-step validation process.

5.1. Primary Screen Data Analysis The quality of the HTS assay is determined by the Z'-factor, which should be ≥ 0.5 for a robust screen.

  • Z'-factor = 1 - [(3σ_pos + 3σ_neg) / |μ_pos - μ_neg|]

    • σ_pos and μ_pos are the standard deviation and mean of the positive control (Etomoxir).

    • σ_neg and μ_neg are the standard deviation and mean of the negative control (Vehicle).

5.2. Hit Confirmation and Prioritization

  • Confirmation: Re-test primary hits in the same assay to confirm activity.

  • Dose-Response: Generate IC50 curves for confirmed hits to determine potency.

  • Triage: Prioritize hits based on potency, structural novelty, and drug-like properties.

5.3. Orthogonal and Counter-Screens

  • Orthogonal Assays: Validate hits in a mechanistically distinct assay (e.g., if the primary screen was OCR-based, use a permeabilized cell assay for confirmation).

  • Counter-Screens:

    • Cell Viability: Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo®) to eliminate compounds that inhibit FAO secondary to toxicity.

    • Mitochondrial Complex I/II Inhibition: Screen hits against isolated mitochondrial complexes to rule out general mitochondrial toxicity.

Parameter Primary Screen (OCR) Secondary Screen (Permeabilized Cell) Counter-Screen (Viability)
Principle Live-cell oxygen consumptionDirect enzyme activity (radiolabel)ATP content / Metabolic activity
Throughput High (96/384-well)Medium (96-well)High (96/384-well)
Endpoint OCR (pmol/min)[3H]Acylcarnitine (CPM)Luminescence/Absorbance (RLU/OD)
Key Control Etomoxir-CoAEtomoxir-CoAStaurosporine (apoptosis inducer)
Purpose Hit IdentificationIC50 Determination & MoAEliminate cytotoxic compounds

Conclusion

The methodology outlined in this application note provides a comprehensive framework for the discovery of novel inhibitors of fatty acid oxidation targeting the rate-limiting enzyme, CPT1. By employing a primary screen based on cellular respiration, followed by rigorous secondary and counter-screens, researchers can identify and validate potent and specific inhibitors. The use of the well-characterized inhibitor, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, as a benchmark control ensures the biological relevance and mechanistic focus of the screen. This robust HTS cascade is a critical first step in the drug development pipeline for a wide range of metabolic diseases.

References

  • Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Signal Transduction and Targeted Therapy. [Link]

  • A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Journal of Biomolecular Screening. [Link]

  • High-throughput screening for fatty acid uptake inhibitors in humanized yeast identifies atypical antipsychotic drugs that cause dyslipidemias. Journal of Lipid Research. [Link]

  • Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. Cell Chemical Biology. [Link]

  • Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Bioscience Reports. [Link]

  • Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. ResearchGate. [Link]

  • Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR Protocols. [Link]

  • Inhibition by etomoxir of rat liver carnitine octanoyltransferase is produced through the co-ordinate interaction with two histidine residues. Biochemical Journal. [Link]

  • Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis. Journal of Hepatology. [Link]

  • Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes. [Link]

  • Carnitine palmitoyltransferase I - Wikipedia. Wikipedia. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Epoxy Acyl-CoA Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of epoxy acyl-CoA compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these pivotal but challenging molecules. As intermediates in various metabolic pathways and potential therapeutic agents, their successful synthesis is critical. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues encountered during experimentation.

Section 1: Reaction and Synthesis Troubleshooting

This section addresses the core challenges encountered during the epoxidation reaction itself, from low yields to the prevalence of unwanted side products.

Q1: My epoxidation reaction is resulting in a very low yield of the desired epoxy acyl-CoA. What are the most common causes and how can I troubleshoot this?

Low yield is a frequent issue stemming from several factors related to reaction kinetics, substrate integrity, and catalyst efficiency.

A1: The primary culprits for low yield can be broadly categorized as suboptimal reaction conditions and reactant degradation.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they also promote the formation of side-products, particularly through the opening of the oxirane ring.[1] It is crucial to find a balance. An optimal temperature is often empirically determined, with some studies suggesting around 60-70°C as a starting point, but this must be optimized for your specific substrate and catalyst system.[1]

  • Poor Substrate Solubility: Long-chain fatty acyl-CoAs can have limited solubility in aqueous buffers, reducing their availability for the reaction.[2] The use of a small amount of a co-solvent like DMSO may be necessary, but be cautious as high concentrations can inhibit enzymatic processes if you are using one.[2]

  • Degraded Cofactors (CoA or ATP): If your synthesis involves an enzymatic ligation step to form the acyl-CoA prior to epoxidation, the integrity of Coenzyme A (CoA) and ATP is paramount. Ensure these reagents are fresh and have been stored correctly to prevent degradation.[2]

  • Catalyst Inefficiency or Inhibition: Whether using a chemical catalyst (like a peroxy acid) or an enzyme, its activity is critical. For chemical epoxidation, using heterogeneous catalysts like acid ion-exchange resins can help minimize side reactions compared to homogeneous catalysts like sulfuric acid.[1] If using an enzyme, product inhibition, where the newly formed epoxy acyl-CoA inhibits the enzyme, can prematurely plateau the reaction.[2]

Troubleshooting Workflow for Low Yield

Below is a systematic approach to diagnosing and resolving low-yield issues.

Low_Yield_Troubleshooting start Low Yield Observed check_reactants Step 1: Verify Reactant Integrity - Acyl-CoA Precursor - Epoxidizing Agent - Cofactors (ATP/CoA) start->check_reactants check_conditions Step 2: Optimize Reaction Conditions - Temperature Titration - pH Optimization - Solvent/Buffer Composition check_reactants->check_conditions Reactants OK reactant_issue Replace/Purify Reactants check_reactants->reactant_issue Degradation Detected check_catalyst Step 3: Evaluate Catalyst - Catalyst Type (Hetero/Homogeneous) - Catalyst Concentration - Product Inhibition Assay (Enzymatic) check_conditions->check_catalyst Conditions Optimized condition_issue Adjust T, pH, or Buffer check_conditions->condition_issue Suboptimal analyze_byproducts Step 4: Analyze Byproducts - LC-MS/MS or TLC - Identify major impurities check_catalyst->analyze_byproducts Catalyst Active catalyst_issue Change Catalyst or Concentration check_catalyst->catalyst_issue Inactive or Inhibited solution Optimized Yield analyze_byproducts->solution Side Reactions Minimized

Caption: A troubleshooting workflow for diagnosing low product yield.

Q2: I'm observing significant byproducts in my reaction mixture. What is the most common side reaction and how can I prevent it?

A2: The most common and detrimental side reaction is the hydrolysis of the epoxide ring , which leads to the formation of a diol. This occurs when a nucleophile, often water or the carboxylic acid used as an oxygen carrier (like acetic or formic acid), attacks one of the carbons of the epoxide ring, opening it.[1]

This reaction is heavily promoted by acidic conditions, as protonation of the epoxide oxygen makes the ring much more susceptible to nucleophilic attack.[1][3][4]

Mechanism of Acid-Catalyzed Epoxide Ring Opening

Epoxide_Opening cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Epoxide R-CH(O)CH-R' Protonated_Epoxide R-CH(O⁺H)CH-R' Epoxide->Protonated_Epoxide + H⁺ H_plus H⁺ Nu Nu:⁻ (e.g., H₂O) Intermediate Transition State Nu->Intermediate Opened_Ring R-CH(OH)CH(Nu)-R' Intermediate->Opened_Ring Backside Attack Diol Diol Product

Caption: Acid-catalyzed opening of an epoxide ring by a nucleophile.

Prevention Strategies:

  • Control pH: Avoid strongly acidic conditions where possible. Buffer your reaction medium carefully.

  • Use Heterogeneous Catalysts: Acidic ion-exchange resins can provide the necessary catalytic activity while minimizing the concentration of acid in the bulk solution, thereby reducing ring-opening side reactions.[1]

  • Anhydrous Conditions: If your reaction chemistry allows, performing the synthesis under anhydrous conditions can prevent water from acting as a nucleophile.

  • Temperature Management: As mentioned, lower temperatures slow down side reactions more significantly than the primary epoxidation reaction.[1]

Section 2: Purification of Epoxy Acyl-CoA Compounds

Purifying the target compound from a complex reaction mixture is often as challenging as the synthesis itself.

Q3: I'm struggling to purify my epoxy acyl-CoA. Standard silica gel chromatography is not effective. What methods are recommended?

A3: The amphipathic nature of epoxy acyl-CoAs and their similarity to starting materials and byproducts make purification challenging. Standard silica gel chromatography often leads to poor resolution and product degradation. The recommended approach is High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC.[5][6]

Recommended Purification Protocol: Reverse-Phase HPLC

This protocol provides a general framework. The specific gradient and column must be optimized for your compound.

  • Column Selection: A C18 column is a robust starting point for separating long-chain acyl-CoA species.

  • Mobile Phase Preparation:

    • Solvent A: Aqueous buffer, typically 50 mM ammonium acetate, pH adjusted to be slightly acidic (e.g., pH 5-6) to improve thioester stability.[7]

    • Solvent B: Acetonitrile or Methanol.

  • Sample Preparation:

    • Quench the reaction and extract the compounds into an appropriate organic solvent.

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the residue in a small volume of the initial mobile phase composition (e.g., 95% A, 5% B). Methanol is often a good choice for reconstitution as it provides good stability.[8]

  • HPLC Run:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run a linear gradient, increasing the percentage of Solvent B to elute compounds based on hydrophobicity. The unreacted (and more hydrophobic) unsaturated acyl-CoA will typically elute after the more polar diol byproduct, with the epoxy acyl-CoA eluting in between.

  • Fraction Collection & Analysis: Collect fractions and analyze them immediately via LC-MS/MS to identify those containing the pure product. Pool the correct fractions and lyophilize to obtain the final product as a stable powder.

Compound TypeExpected Elution Order (Reverse-Phase)Rationale
Diol Byproduct FirstMost polar due to two hydroxyl groups.
Epoxy Acyl-CoA SecondIntermediate polarity.
Unsaturated Acyl-CoA ThirdLeast polar (starting material).
Caption: Typical elution order for products of an epoxidation reaction on a C18 HPLC column.

Section 3: Analysis and Characterization

Confirming the identity and purity of your synthesized compound is a critical final step.

Q4: How can I confirm that I have successfully synthesized the correct epoxy acyl-CoA compound?

A4: The definitive method for characterization is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[5][6][8] This technique provides both the molecular weight of the compound and structural information from its fragmentation pattern.

Key Analytical Signatures:

  • Molecular Ion Peak: In the full scan MS, you should observe an ion corresponding to the exact mass of your target epoxy acyl-CoA ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). This confirms the addition of one oxygen atom to your starting acyl-CoA.

  • MS/MS Fragmentation: A tandem mass spectrometry (MS/MS) experiment on the parent ion will yield characteristic fragments. For acyl-CoAs, you should look for diagnostic ions that confirm the presence of the Coenzyme A moiety and the specific acyl chain.[5][6]

  • Chromatographic Retention Time: The retention time of your product should be consistent and distinct from your starting material and expected byproducts, as verified by injecting standards if available.[8]

Analysis TechniqueInformation Provided
LC-MS (Full Scan) Molecular Weight, Purity Assessment
LC-MS/MS Structural Confirmation via Fragmentation
¹H NMR Structural elucidation (if sufficient material)
UV Spectroscopy Quantification (using adenine absorbance of CoA)
Caption: Analytical techniques for the characterization of epoxy acyl-CoA compounds.

Section 4: Stability, Storage, and Handling FAQs

Epoxy acyl-CoAs are notoriously unstable. Proper handling and storage are essential to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q: What is the best way to store my purified epoxy acyl-CoA? A: For long-term stability, the compound should be stored as a lyophilized powder at -20°C or, preferably, -80°C under a dry, inert atmosphere like argon or nitrogen.[7] It is highly recommended to aliquot the solid into single-use amounts to prevent degradation from repeated freeze-thaw cycles and moisture introduction.[7]

Q: How stable are epoxy acyl-CoAs in aqueous solution? A: They are not very stable. The thioester bond is susceptible to hydrolysis, a process that accelerates at neutral or basic pH.[7][8] The epoxide ring is also liable to open under acidic or basic conditions.[4][9] Aqueous solutions should always be prepared fresh immediately before an experiment.[7]

Q: If I must make a stock solution, what is the best procedure? A: If a stock solution is absolutely necessary, dissolve the lyophilized powder in a slightly acidic aqueous buffer (pH 2-6) to minimize thioester hydrolysis.[7] Store aliquots frozen and use them for no more than one day after thawing.[7] Avoid repeated freezing and thawing.

Q: My compound seems to disappear or degrade even when stored as a solid. Why? A: This can happen if the solid is not completely dry or is exposed to atmospheric moisture. Residual acid or base from the purification process can also catalyze degradation over time. Ensure the lyophilization process is thorough and that the storage container is sealed tightly under an inert atmosphere.

References
  • ResearchGate. (n.d.). Possible side reactions during epoxidation.
  • Ismail, W., et al. (2006). Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. American Society for Microbiology.
  • BenchChem. (2025). Troubleshooting poor yield in (3S)-hydroxyhexadecanedioyl-CoA synthesis.
  • Ismail, W., et al. (2006).
  • Ismail, W., et al. (2006).
  • BenchChem. (2025). Overcoming low yield in the enzymatic synthesis of (R)-2-hydroxybutanoyl-CoA.
  • Ikeda, Y., et al. (1987).
  • BenchChem. (2025). Best practices for handling and storing synthetic 9-decenoyl-CoA.
  • Haslam, R. P., & Larson, T. R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. PubMed.
  • Bond Craftor. (2025). How to Use Epoxy Resin Safely: PPE, Ventilation, and Storage Tips.
  • Epoxy Resin Storage Best Practices for Maximizing Shelf Life. (2025). Epoxy Resin Storage Best Practices for Maximizing Shelf Life.
  • Astro Chemical. (n.d.). Shelf-Life & Storage Conditions.
  • HANDLING AND STORAGE OF EPOXY RESINS. (n.d.). HANDLING AND STORAGE OF EPOXY RESINS.
  • ResearchGate. (n.d.). Commonly described methods for chemical synthesis of acyl-CoA....
  • Haslam, R. P., & Larson, T. R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae.
  • Li, L. O., et al. (2010). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. PMC - NIH.
  • Li, J., et al. (2016).
  • Wikipedia. (n.d.). WikiProject Chemistry/Article alerts/Archive 2.
  • Wikipedia. (n.d.). Ibuprofen.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • Gusenda, N., et al. (2022). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases.
  • Weltzein, R., et al. (1980). Purification of acyl CoA:1-acyl-sn-glycero-3-phosphorylcholine acyltransferase. PubMed.
  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
  • Gao, W.-J., et al. (2021). Degradation of Thermal-Mechanically Stable Epoxy Thermosets, Recycling of Carbon Fiber, and Reapplication of the Degraded Products.
  • Wang, Y., et al. (2022).
  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
  • BYJU'S. (n.d.). Epoxide Reactions.
  • Lessire, R., et al. (1996).
  • Chong, Z. Y., et al. (2019).
  • Al-Arif, A., & Blecher, S. L. (1969).
  • Nishimura, K., et al. (2024).
  • Quora. (2020). Why does fatty acyl coa inhibit fatty acid synthesis?.

Sources

Technical Support Center: Optimizing Enzymatic Assays for 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for researchers utilizing 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA. This molecule is a sophisticated chemical probe, primarily designed as a covalent inhibitor for a class of enzymes known as hydrolases, with a particular affinity for soluble epoxide hydrolase (sEH).[1][2] Its structure, featuring an acyl-CoA group and a reactive epoxide "warhead," makes it a powerful tool for Activity-Based Protein Profiling (ABPP).[3][4][5] ABPP is a functional proteomic technique that uses such probes to covalently label and identify active enzymes within complex biological systems.[3][4][5][6]

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of your experiments, ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Probe Handling and Storage

Q1: How should I store the 8-[...]-octanoyl-CoA probe?

A1: The probe contains a thioester bond in the acyl-CoA moiety, which is susceptible to hydrolysis, and a reactive epoxide ring. Proper storage is critical to maintain its integrity.

  • Long-Term Storage: For maximum stability, store the probe as a dry powder or in an anhydrous organic solvent (e.g., DMSO, ethanol) at -80°C.[7][8] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[8][9]

  • Short-Term Storage: Working solutions diluted in aqueous assay buffers should be prepared fresh for each experiment and kept on ice.[10] Due to the instability of acyl-CoA esters in aqueous solutions, especially at neutral or alkaline pH, it is advisable to use these solutions within a few hours.[8][11]

Q2: What is the optimal pH for working with this probe?

A2: The stability of the thioester bond is pH-dependent. It is most stable in a slightly acidic pH range of 4.0 to 6.8.[8] However, the optimal pH for your enzymatic assay will be a compromise between probe stability and the optimal pH for your target enzyme's activity. Many hydrolases, including sEH, are active at a neutral pH (e.g., 7.0-7.4).[1][2] Therefore, assay incubation times should be minimized to reduce non-enzymatic probe degradation.

Q3: My probe is dissolved in DMSO. What is the maximum final concentration of DMSO I can have in my assay?

A3: Most enzymatic assays can tolerate a final DMSO concentration of 1-2% (v/v) without significant loss of enzyme activity.[1][12] However, this should be empirically determined for your specific enzyme and assay conditions. Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test wells but no inhibitor, to account for any solvent effects.[10]

Assay Design and Optimization

Q4: What type of assay plate should I use?

A4: For fluorescence-based assays, which are common for sEH activity, use black, opaque-walled 96-well or 384-well plates.[13] This minimizes well-to-well crosstalk and reduces background fluorescence, thereby improving the signal-to-noise ratio.

Q5: What are the key components of an assay buffer for sEH?

A5: A typical starting buffer for an sEH assay is a Bis-Tris or phosphate buffer at a pH of around 7.0.[1][12][14] A crucial component is the addition of a carrier protein like bovine serum albumin (BSA) at a concentration of approximately 0.1 mg/mL.[1][12] BSA helps to stabilize the enzyme and can prevent the lipophilic probe and substrate from adhering to plastic surfaces.[15]

Q6: How do I determine the optimal enzyme and substrate concentrations?

A6: The optimal concentrations should be determined through a checkerboard titration, where you test various enzyme concentrations against a range of substrate concentrations.[1][12] The goal is to find conditions that yield a linear reaction rate over your desired time course and a robust signal-to-background ratio (typically >4), while using the minimum amount of enzyme necessary to conserve reagents.[1][12]

Troubleshooting Guide

This section addresses common problems encountered during enzymatic assays with epoxide-based probes.

Problem 1: Low or No Enzymatic Activity
Potential Cause Recommended Solution Scientific Rationale
Degraded Probe/Substrate Prepare fresh dilutions of the probe and fluorogenic substrate from -80°C stocks for each experiment. Minimize the time the reagents spend in aqueous buffer before starting the reaction.The epoxide ring and thioester bond are chemically labile. Repeated freeze-thaw cycles or prolonged incubation in aqueous buffers at neutral/alkaline pH can lead to hydrolysis and inactivation.[8]
Inactive Enzyme Verify the activity of your enzyme stock using a known, reliable substrate and positive control inhibitor. Ensure the enzyme has been stored correctly (typically at -80°C in a glycerol-containing buffer) and handled on ice.Enzymes can lose activity due to improper storage, handling, or repeated freeze-thaw cycles. Verifying activity with a standard protocol confirms the integrity of your enzyme stock.
Suboptimal Assay Conditions Re-evaluate the assay buffer pH, ionic strength, and temperature. The optimal conditions for your specific enzyme may differ from published protocols. Perform a pH profile and temperature curve to find the enzyme's peak activity range.Enzyme activity is highly sensitive to its chemical environment. Deviations from the optimal pH or temperature can drastically reduce catalytic efficiency.
Presence of Inhibitors Ensure all buffers and water are of high purity. Contaminants from reagents or labware (e.g., detergents, heavy metals) can inhibit enzyme activity.Trace contaminants can act as potent enzyme inhibitors. Using high-purity reagents (e.g., Milli-Q water, analytical grade buffers) minimizes this risk.
Problem 2: High Background Signal
Potential Cause Recommended Solution Scientific Rationale
Substrate Autohydrolysis Run a "no-enzyme" control (containing only buffer and substrate) to quantify the rate of non-enzymatic hydrolysis. Subtract this background rate from all measurements.[16] If the background is too high, consider lowering the assay pH or temperature.Many fluorogenic substrates, particularly those with ester or epoxide groups, can hydrolyze spontaneously in aqueous solution, leading to a high background signal.[16]
Compound Interference Test for intrinsic fluorescence of your test compounds by incubating them with the buffer and measuring fluorescence without the enzyme or substrate. Screen for quenching effects by measuring the fluorescence of the final product in the presence of your compound.[17]Test compounds can be intrinsically fluorescent at the assay's excitation/emission wavelengths, creating a false positive signal.[17] They can also quench the signal from the fluorescent product, leading to a false negative.
Buffer Component Interference Certain buffer components, such as Tris or tryptone, can contribute to background fluorescence or promote substrate hydrolysis.[18] Test alternative buffer systems (e.g., HEPES, MOPS, Bis-Tris) if high background persists.The chemical nature of the buffer can influence both the stability of the substrate and the fluorescence properties of the reporter molecule.
Contaminated Reagents Ensure reagents are not contaminated with fluorescent impurities. Use fresh, high-quality reagents and dedicated stocks for your assay.Contamination is a common source of unexpected background signals. Maintaining clean working practices is essential.
Problem 3: Poor Reproducibility (High CV%)
Potential Cause Recommended Solution Scientific Rationale
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks containing glycerol. Ensure thorough mixing after adding each reagent, but avoid introducing bubbles.Small volume variations, especially of concentrated enzyme or substrate stocks, can lead to large variations in the final reaction rate. Proper pipetting technique is crucial for assay precision.
Assay Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If you must use them, fill the surrounding empty wells with water or buffer to create a humidity barrier.Evaporation from outer wells concentrates reagents, altering reaction kinetics and leading to systematic errors across the plate.
Time-Dependent Signal Drift If running a kinetic assay, ensure the plate reader measures all wells in a timely manner. For endpoint assays, ensure the stop reagent is added consistently and accurately to all wells and that the plate is read promptly after stopping the reaction.In kinetic assays, a delay in reading can miss the initial linear phase of the reaction. In endpoint assays, a delay can allow the reaction to proceed to varying extents in different wells.
Incomplete Reagent Mixing After adding reagents, mix the plate gently on an orbital shaker for 30-60 seconds. Visually inspect wells to ensure homogeneity before incubation.Incomplete mixing leads to localized concentration gradients of enzyme and substrate, causing highly variable reaction rates within and between wells.

Experimental Workflow & Visualization

Workflow for Troubleshooting Low Signal

This diagram outlines a logical sequence of steps to diagnose the root cause of a weak or absent signal in your enzymatic assay.

TroubleshootingWorkflow cluster_Start Initial Problem cluster_Checks Verification Steps cluster_Solutions Potential Solutions Start Low or No Signal Detected Check_Reader Confirm Plate Reader Settings (Ex/Em wavelengths, gain) Start->Check_Reader 1. Instrument Check Check_Controls Review Controls: - Positive Control (Known Inhibitor) - Negative Control (No Enzyme) - Vehicle Control (Solvent Only) Check_Enzyme Verify Enzyme Activity (Use standard substrate) Check_Controls->Check_Enzyme 3. Enzyme Check Check_Reagents Check Probe/Substrate (Prepare fresh aliquots) Check_Enzyme->Check_Reagents 4. Reagent Check Optimize Re-optimize Assay: - Enzyme/Substrate Titration - pH Profile - Buffer Composition Check_Enzyme->Optimize If enzyme is active but signal is low New_Reagents Order & Test New Reagents (Enzyme, Probe, Substrate) Check_Reagents->New_Reagents If fresh aliquots do not work Check_Reader->Check_Controls 2. Data Check Outcome Signal Restored Optimize->Outcome New_Reagents->Outcome

Sources

Technical Support Center: Troubleshooting Poor Solubility of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges, with a primary focus on its poor aqueous solubility. As a long-chain fatty acyl-CoA analog containing a reactive oxirane (epoxide) moiety, this molecule presents unique handling requirements. This document will equip you with the necessary knowledge to ensure reliable and reproducible experimental outcomes.

Part 1: Understanding the Molecule

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA that contribute to its challenging solubility profile.

  • Amphipathic Nature: This molecule possesses a large, nonpolar tail composed of two long hydrocarbon chains, and a highly polar head group (Coenzyme A). This dual characteristic makes it amphipathic. In aqueous solutions, such molecules tend to self-assemble into micelles at concentrations above the critical micellar concentration (CMC), which can reduce the effective monomeric concentration available to interact with your target enzyme.[1]

  • Long Hydrocarbon Chains: The extended alkyl chains significantly contribute to the molecule's hydrophobicity, leading to poor solubility in aqueous buffers.[2]

  • Reactive Oxirane Ring: The presence of an epoxide (oxirane) ring makes this molecule a reactive electrophile. This functional group can covalently modify nucleophilic residues (e.g., cysteine, histidine, lysine) in the active site of enzymes, leading to irreversible or slowly reversible inhibition.[3][4] This covalent mechanism is a key feature to consider in your experimental design.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues encountered when working with 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA.

Q1: My compound won't dissolve in my aqueous assay buffer. What should I do?

This is the most common challenge. Direct dissolution in aqueous buffers is often unsuccessful due to the molecule's hydrophobic nature. Here is a step-by-step guide to achieve proper solubilization:

Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent.

It is highly recommended to first prepare a concentrated stock solution in an organic solvent. The choice of solvent is critical.

SolventSuitabilityRecommendations & Considerations
Dimethyl Sulfoxide (DMSO) Highly Recommended Prepare a high-concentration stock (e.g., 10-50 mM). DMSO is a versatile solvent for many poorly soluble compounds. Ensure the final concentration in your assay is low (typically <1%, ideally <0.5%) to avoid affecting enzyme activity or cell viability.[5]
Ethanol Good Alternative Can also be used to prepare a stock solution. Similar to DMSO, keep the final concentration in the assay low.
Chloroform:Methanol:Water Mixtures For specific applications Ratios like 80:20:2 (v/v/v) are effective for solubilizing long-chain fatty acyl-CoAs but are generally not compatible with direct use in most enzymatic assays.[6] This is more suitable for lipid extraction protocols.

Protocol for Preparing a Stock Solution in DMSO:

  • Allow the vial of powdered 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve your desired stock concentration.

  • Gently vortex the vial to mix.

  • If necessary, sonicate the vial in a water bath for short intervals (1-2 minutes) until the solution is clear. Avoid excessive heating, which can degrade the compound.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Step 2: Dilute the Stock Solution into Your Assay Buffer.

When preparing your working solutions, add the organic stock solution to the aqueous assay buffer and mix immediately. It is crucial to add the stock solution to the buffer, not the other way around, to prevent precipitation.

Q2: I've dissolved the compound, but I'm still not seeing any enzyme inhibition. What could be the problem?

If solubility is addressed and you still observe a lack of activity, consider the following possibilities related to the compound's stability and its mechanism of action as a likely covalent inhibitor.

A. Compound Stability and Degradation

Long-chain acyl-CoA esters are susceptible to hydrolysis of the thioester bond, especially at non-neutral pH and elevated temperatures.[7]

  • pH: The thioester bond is most stable around neutral pH (6.5-7.5). Both acidic and basic conditions can accelerate hydrolysis.

  • Temperature: Keep all solutions on ice during experiments and store long-term at -80°C.

  • Enzymatic Degradation: Cell lysates and other biological samples may contain acyl-CoA thioesterases that can degrade your compound.

B. Covalent Inhibition Kinetics

The oxirane ring strongly suggests that this molecule acts as a covalent inhibitor. The kinetics of covalent inhibition are fundamentally different from those of reversible inhibitors.[8]

  • Time-Dependent Inhibition: Covalent inhibitors often exhibit time-dependent inhibition. The degree of inhibition increases with the duration of pre-incubation of the enzyme with the inhibitor before adding the substrate. An IC50 value for a covalent inhibitor is highly dependent on the pre-incubation time.[1]

Troubleshooting Workflow for Suspected Covalent Inhibition:

G cluster_0 Troubleshooting Inactivity A Initial Observation: No Inhibition Detected B Verify Solubility: Is the compound fully dissolved in the final assay buffer? A->B B->A No, re-optimize solubilization C Perform Pre-incubation Time-Dependency Assay: Measure IC50 at different pre-incubation times (e.g., 5, 15, 30, 60 min). B->C Yes D Analyze Results: Does the IC50 decrease with longer pre-incubation? C->D E Conclusion: Likely Covalent Inhibition. Characterize with kinact/KI. D->E Yes F Conclusion: Likely Not Covalent Inhibition or Compound is Inactive. Check compound integrity and target engagement. D->F No G Perform Washout Experiment to Confirm Irreversibility E->G

Caption: Troubleshooting workflow for investigating the lack of activity of a potential covalent inhibitor.

Experimental Protocol: Time-Dependent IC50 Assay

  • Prepare a series of dilutions of your inhibitor in the assay buffer.

  • In separate sets of reactions, pre-incubate the enzyme with each inhibitor concentration for varying amounts of time (e.g., 5, 15, 30, and 60 minutes) at the assay temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction velocity.

  • Plot the percent inhibition versus inhibitor concentration for each pre-incubation time point and determine the IC50 value for each.

A significant decrease in the IC50 value with increasing pre-incubation time is strong evidence of a covalent mechanism of action.[1] For a more rigorous characterization of a covalent inhibitor, it is recommended to determine the kinetic parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration at half-maximal inactivation rate). The ratio kinact/KI is the most accurate measure of potency for an irreversible inhibitor.[3][8]

Q3: How can I confirm that my inhibitor is forming a covalent bond with the target enzyme?

Confirming covalent modification is essential for understanding the mechanism of action.

  • Washout Experiments: This is a key method to demonstrate irreversible or slowly reversible binding. After incubating the enzyme with the inhibitor, the unbound inhibitor is removed (e.g., by dialysis, gel filtration, or rapid dilution). If the enzyme activity does not recover, it indicates a stable covalent bond has formed.[1]

  • Mass Spectrometry: Direct analysis of the inhibitor-treated enzyme by mass spectrometry can reveal a mass shift corresponding to the molecular weight of the inhibitor, providing direct evidence of covalent adduction.[5]

Part 3: Best Practices for Handling and Storage

To ensure the integrity and activity of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, adhere to the following best practices:

  • Storage: Store the solid compound and stock solutions at -80°C for long-term stability. The thioester bond is prone to hydrolysis, and the oxirane ring can also be susceptible to degradation.[7]

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and introduction of moisture.

  • Inert Atmosphere: For maximum stability, especially for long-term storage of stock solutions, consider overlaying the aliquot with an inert gas like argon or nitrogen before capping and freezing.

  • Handling in Experiments: Always keep solutions of the compound on ice during experimental setup to minimize degradation.

By understanding the unique chemical properties of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA and following these detailed troubleshooting and handling guidelines, you can overcome the challenges associated with its poor solubility and effectively investigate its biological activity.

References

  • Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12.
  • Hulce, M. R., & Ghoshal, M. (1990). Synthesis of acyl-CoA thioesters. Methods in Enzymology, 190, 379-387.
  • Morisseau, C., & Hammock, B. D. (2013). Soluble epoxide hydrolase inhibition, epoxygenated fatty acids and nociception. Biochimie, 95(1), 111–119.
  • Zhang, G., Kodani, S. D., & Hammock, B. D. (2014). Soluble Epoxide Hydrolase Inhibition in Liver Diseases: A Review of Current Research and Knowledge Gaps. Molecules, 19(10), 16056–16080.
  • Guengerich, F. P. (2015). Covalent Modifications to Enzymes. Chemical Research in Toxicology, 28(7), 1361–1385.
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 2(6), 949–964.
  • Richardson, B. E., & Peterson, Y. K. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 15(1), 1-14.
  • Alderton, A. L., et al. (2020). Modification of proteins by reactive lipid oxidation products and biochemical effects of lipoxidation. Biochemical Society Transactions, 48(1), 29-43.
  • Inceoglu, B., Wagner, K. M., & Hammock, B. D. (2012). Role of epoxide hydrolases in lipid metabolism. Current opinion in endocrinology, diabetes, and obesity, 19(3), 176–182.
  • Khan Academy. (n.d.). Covalent modifications to enzymes. [Link]

  • Resh, M. D. (2013). Covalent Lipid Modifications of Proteins. Current Biology, 23(10), R431-R435.
  • Reactome. (n.d.). Beta oxidation of octanoyl-CoA to hexanoyl-CoA. [Link]

  • Chemistry LibreTexts. (2022). 6.6: Covalent Modification. [Link]

  • Bar-Tana, J., Rose, G., & Shapiro, B. (1971). A product-inhibition study of the mechanism of mitochondrial octanoyl-coenzyme A synthetase. Biochemical Journal, 122(3), 353–362.
  • Liu, F., et al. (2023). Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages. Journal of Biological Chemistry, 299(9), 105125.
  • Moghaddam, M. F., et al. (1997). Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase. Chemical research in toxicology, 10(6), 643–650.
  • PubChem. (n.d.). Octanoyl-coa. [Link]

  • Wouters, F., et al. (1997). High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2). The Biochemical journal, 323( Pt 2), 527–533.
  • AOCS Lipid Library. (2019). Epoxy Fatty Acids. [Link]

Sources

Technical Support Center: Ensuring the Stability of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, a potent covalent inhibitor of soluble epoxide hydrolase (sEH). Due to its specific chemical structure, containing a reactive epoxide ring and a labile thioester bond, ensuring its integrity throughout experimental procedures is paramount for obtaining accurate and reproducible results. This guide provides in-depth answers to common questions, troubleshooting advice, and detailed protocols to prevent degradation.

Section 1: Core Concepts & General Handling FAQs

This section covers the most frequent questions regarding the storage and initial handling of the inhibitor. Proper practices at this stage are foundational to downstream success.

FAQ 1: What are the primary chemical liabilities of this inhibitor?

This inhibitor has two primary sites susceptible to degradation:

  • The Thioester Bond: The bond linking the octanoyl chain to Coenzyme A (CoA) is a high-energy thioester. It is prone to hydrolysis, especially under neutral to basic conditions (pH > 7), which cleaves the fatty acid portion from the CoA moiety.[1][2][3]

  • The Epoxide Ring: This three-membered ring is strained and electrophilic. It can be opened by nucleophilic attack, most commonly by water (hydrolysis), under both acidic and basic conditions.[4][5][6][7] This reaction is irreversible and renders the inhibitor inactive, as the epoxide is the "warhead" that covalently binds to the target enzyme.

Understanding these two liabilities is the key to designing stable experimental conditions.

FAQ 2: How should I store the inhibitor upon arrival?

The inhibitor is typically shipped as a lyophilized powder or a solid film. For maximum stability, it should be stored under the following conditions:

FormTemperatureAtmosphereDuration
Solid/Lyophilized -80°CDesiccated, Inert Gas (Argon or Nitrogen)Long-term (Years)
Solid/Lyophilized -20°CDesiccatedShort-term (Months)

Causality Explained: At -80°C, molecular motion is significantly reduced, minimizing the rate of any potential solid-state degradation. A desiccated, inert atmosphere is crucial to protect against hydrolysis from atmospheric moisture and oxidation.

FAQ 3: What is the best way to prepare a stock solution?

Preparing a concentrated stock solution in an appropriate solvent is critical.

  • Recommended Solvents: Anhydrous organic solvents such as DMSO, ethanol, or dimethylformamide (DMF) are recommended. DMSO is often preferred for its high solubilizing power and low freezing point.

  • Procedure: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. Reconstitute the solid with the chosen anhydrous solvent to a high concentration (e.g., 10-50 mM).

  • Aliquoting is Mandatory: Immediately after preparation, aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. This practice is the most effective strategy to prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.

FAQ 4: How should I store the stock solution aliquots?

Store aliquots at -80°C under an inert atmosphere. When stored correctly in an anhydrous organic solvent, these aliquots should be stable for at least 6 months to a year. Aqueous solutions of Coenzyme A and its derivatives are significantly less stable and should not be stored long-term.[8][9][10]

Section 2: Preventing Degradation During Experiments

The transition from a stable stock solution to a working experimental buffer is the most critical phase where degradation can occur.

FAQ 5: What is the optimal pH for my experimental buffer?

A slightly acidic pH is optimal to balance the stability of both the thioester and the epoxide.

  • Recommended Range: pH 6.0 - 7.0 .

  • Scientific Rationale:

    • Thioester Stability: Thioester hydrolysis is significantly accelerated at pH values above 7.[1][11] Maintaining a pH below 7.0 minimizes this base-catalyzed degradation.

    • Epoxide Stability: While the epoxide can be hydrolyzed under both acidic and basic conditions, the rate of acid-catalyzed hydrolysis is generally slower in the pH 6-7 range compared to more strongly acidic or basic conditions.[4][5][6]

FAQ 6: Are there buffer components I must avoid?

Yes. The electrophilic nature of the epoxide ring makes it susceptible to attack by any nucleophile, not just water.

  • Avoid Strong Nucleophiles: Buffers containing primary or secondary amines (e.g., Tris, glycine) or thiols (e.g., DTT, β-mercaptoethanol) can directly attack and open the epoxide ring, inactivating the inhibitor.[12]

  • Recommended Buffers: Use non-nucleophilic buffers such as sodium or potassium phosphate, MES, or HEPES. Ensure the final pH is adjusted to the 6.0-7.0 range.

FAQ 7: How should I introduce the inhibitor into my assay?

The inhibitor should be the last component added to the assay mixture, or added immediately before initiating the reaction.

  • Workflow: Prepare your complete assay buffer with all other components (e.g., protein, substrate). Just before starting the experiment, perform a serial dilution of your single-use aliquot into the final assay buffer and add it to the reaction.

  • Minimize Incubation Time: Do not let the inhibitor sit in aqueous buffer for extended periods before the experiment begins. The "time on target" should be maximized while the "time in buffer" is minimized. This is a key principle for working with covalent inhibitors.[13][14]

Section 3: Troubleshooting & Quality Control

Inconsistent or negative results may be due to inhibitor degradation. This section provides guidance on how to verify the integrity of your compound.

FAQ 8: My results are variable. How can I confirm my inhibitor is active?

If you suspect degradation, the most direct method is to assess the purity and concentration of your stock solution or even a freshly prepared working solution.

  • Analytical Method of Choice: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard.[15][16][17] It allows for the separation of the parent compound from its degradation products and their unambiguous identification by mass.

  • Interpreting Results:

    • A healthy sample will show a single major peak corresponding to the correct mass of the intact inhibitor.

    • A degraded sample may show additional peaks, such as the hydrolyzed diol product (parent mass + 18 Da) or the cleaved fatty acid.

FAQ 9: Can I use a functional assay for a quick quality check?

Yes. A simple in vitro sEH activity assay can serve as a rapid QC check.

  • Procedure: Use a reliable positive control inhibitor alongside your test compound. If your compound fails to inhibit the enzyme at its expected potency while the control works, it strongly suggests your inhibitor has degraded. A common method is a fluorescence-based assay using a substrate like PHOME.[18]

  • Caveat: This method confirms a lack of activity but doesn't identify the cause. It's a good first step before proceeding to more definitive analytical methods like LC-MS.

Section 4: Protocols & Visual Guides

Protocol 1: Preparation and Aliquoting of a DMSO Stock Solution
  • Equilibration: Transfer the vial containing the lyophilized inhibitor from the -80°C freezer to a desiccator at room temperature. Allow it to sit for at least 30 minutes.

  • Solvent Preparation: Use a brand new, sealed bottle of anhydrous DMSO. Use a sterile syringe to withdraw the required volume.

  • Reconstitution: Carefully open the inhibitor vial. Add the anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mM). Cap tightly and vortex gently for 1-2 minutes until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes (e.g., 5 µL per tube).

  • Inert Gas Purge: Briefly flush the headspace of each aliquot tube with a gentle stream of argon or nitrogen gas before capping tightly.

  • Storage: Place the labeled aliquots in a freezer box and store them at -80°C immediately.

Diagrams

Diagram 1: Key Degradation Pathways

DegradationPathways cluster_main Intact Inhibitor cluster_products Degradation Products (Inactive) Intact 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA (Active) Diol Epoxide Hydrolysis Product (Diol Form) Intact->Diol H₂O (Acid or Base) Thioester Thioester Hydrolysis Product (Cleaved Fatty Acid + CoASH) Intact->Thioester H₂O (pH > 7)

Caption: Primary degradation routes via epoxide and thioester hydrolysis.

Diagram 2: Recommended Experimental Workflow

Workflow Start Retrieve Single-Use Aliquot from -80°C Thaw Thaw Quickly at Room Temperature Start->Thaw Dilute Prepare Working Solution in Assay Buffer (pH 6.0-7.0) Thaw->Dilute QC Optional QC: Verify Concentration/Purity (LC-MS) Dilute->QC for troubleshooting Add Immediately Add to Assay Plate Dilute->Add Run Initiate Experiment Add->Run

Caption: Workflow minimizing inhibitor time in aqueous buffer before use.

References

  • Wikipedia contributors. (n.d.). Coenzyme A. Wikipedia. [Link]

  • Applichem. (n.d.). Coenzyme A free acid - Technical Data Sheet. [Link]

  • Buyske, D. A., et al. (1954). The Stability of Coenzyme A. Journal of the American Chemical Society, 76(13), 3575–3577. [Link]

  • Testbook. (n.d.). Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. [Link]

  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry Stack Exchange. (2023). Stable thioesters in biological millieu?[Link]

  • Pye, H. O. T., et al. (2017). Mechanisms of Hydrolysis and Rearrangements of Epoxides. Environmental Science & Technology, 51(17), 9498–9507. [Link]

  • BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay Kit. [Link]

  • Addy, J. H., et al. (1972). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 26(12), 645-648. [Link]

  • Jordan, F. M., et al. (2020). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Scientific Reports, 10(1), 1-10. [Link]

  • Li, F., et al. (2012). Stability of thioester intermediates in ubiquitin-like modifications. FEBS Letters, 586(21), 3829–3834. [Link]

  • Lee, K. S. S., et al. (2017). Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain. Journal of Medicinal Chemistry, 60(17), 7345–7361. [Link]

  • Wan, D., et al. (2023). Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA. Analytica Chimica Acta, 1256, 341139. [Link]

  • Landsman, T. L., et al. (2022). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. Biomacromolecules, 23(1), 220–229. [Link]

  • ResearchGate. (n.d.). Degradation of thioester elastomers placed in pH 9.0 buffer with and without 300 mM 2-mercaptoethanol. [Link]

  • Watanabe, T., & Hammock, B. D. (2001). Rapid determination of soluble epoxide hydrolase inhibitors in rat hepatic microsomes by high-performance liquid chromatography with electrospray tandem mass spectrometry. Analytical Biochemistry, 299(2), 227-234. [Link]

  • Certara. (2021). Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. [Link]

  • Drug Hunter. (2022). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • Basit, A., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules, 22(8), 1365. [Link]

  • Al-gazzar, A., et al. (2020). Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. Molecules, 25(18), 4195. [Link]

Sources

Technical Support Center: Purification of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the purification of this unique long-chain fatty acyl-CoA. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to ensure the successful isolation of this molecule with high purity and integrity.

Introduction: The Challenge at Hand

8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is a structurally complex molecule with inherent properties that make its purification a non-trivial task. Its amphipathic nature, stemming from the long hydrocarbon chains and the hydrophilic Coenzyme A (CoA) moiety, presents significant challenges for standard chromatographic techniques.[1] Furthermore, the presence of a reactive epoxide ring and a hydroxyl group necessitates careful handling to prevent degradation and side reactions. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing poor peak shape and low recovery during my reversed-phase HPLC purification. What are the likely causes and how can I improve this?

A1: This is a common issue when purifying long-chain acyl-CoAs due to their amphipathic character, which can lead to aggregation and strong interactions with the stationary phase.[1]

Root Cause Analysis:

  • Micelle Formation: At concentrations above the critical micelle concentration (CMC), acyl-CoAs can form micelles, leading to broad or split peaks.

  • Hydrophobic Interactions: The long fatty acyl chain can irreversibly bind to the C18 stationary phase, resulting in low recovery.

  • Ionic Interactions: The negatively charged phosphate groups of the CoA moiety can interact with any active sites on the silica backbone of the column, causing tailing.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC purification issues.

Detailed Protocols & Explanations:

  • Mobile Phase Optimization:

    • Increase Organic Modifier: A higher concentration of acetonitrile or methanol in the mobile phase can disrupt hydrophobic interactions between the acyl chain and the stationary phase, improving elution and peak shape.

    • Incorporate an Ion-Pairing Reagent: Triethylammonium acetate (TEAA) is commonly used to mask the negative charges on the phosphate groups of CoA. This reduces ionic interactions with the column and minimizes peak tailing. A concentration of 10-50 mM TEAA is a good starting point.

    • Control pH: Maintaining the mobile phase pH between 6.0 and 7.0 ensures that the phosphate groups are consistently ionized and interact predictably with the ion-pairing reagent.

  • Column Selection:

    • If issues persist on a C18 column, consider a stationary phase with a shorter alkyl chain (C8 or C4) to reduce hydrophobic retention.

    • A phenyl-hexyl phase can offer alternative selectivity through pi-pi interactions, which may be beneficial for separating your compound from closely related impurities.

  • Sample Preparation:

    • Ensure your sample is fully dissolved before injection. A small amount of organic solvent (e.g., acetonitrile or isopropanol) compatible with your mobile phase can aid in solubilization.

    • Centrifuge and filter your sample through a 0.22 µm filter to remove any particulates or aggregates that could clog the column and affect peak shape.

Q2: My purified compound shows signs of degradation upon storage. How can I improve its stability?

A2: The epoxide ring in 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is susceptible to hydrolysis, particularly in acidic or basic conditions. The thioester linkage of the CoA moiety can also be labile.

Key Factors Influencing Stability:

  • pH: The epoxide ring is prone to opening under both acidic and basic conditions to form the corresponding diol.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.

  • Oxidation: The long alkyl chains can be susceptible to oxidation.

Recommended Storage and Handling Procedures:

ParameterRecommendationRationale
pH Store in a buffered solution at pH 6.5-7.5.Minimizes acid- and base-catalyzed epoxide hydrolysis.
Temperature Aliquot and store at -80°C for long-term storage.Reduces the rate of all degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the fatty acyl chain.
Solvent A buffered aqueous solution, potentially with a cryoprotectant like glycerol.Maintains pH and prevents damage during freeze-thaw cycles.
Handling Thaw on ice and use immediately. Avoid multiple freeze-thaw cycles.Minimizes exposure to room temperature and potential degradation.

Self-Validating System for Stability:

To confirm the stability of your storage conditions, perform a time-course analysis. Analyze an aliquot of your purified compound by LC-MS at time zero and then at regular intervals (e.g., 1 week, 1 month, 3 months) during storage. Monitor for the appearance of degradation products, such as the corresponding diol from epoxide hydrolysis.

Q3: I am struggling to separate my target compound from a co-eluting impurity. What advanced purification strategies can I employ?

A3: When standard reversed-phase HPLC is insufficient, exploring alternative chromatographic techniques or a multi-dimensional approach is necessary.

Advanced Purification Strategies:

  • Solid-Phase Extraction (SPE) as a Pre-purification Step:

    • Principle: SPE can be used to fractionate your crude sample based on different chemical properties before HPLC. For epoxy fatty acids and their derivatives, silica-based or mixed-mode SPE cartridges can be effective.[1][2][3]

    • Protocol:

      • Condition a silica SPE cartridge with a non-polar solvent (e.g., hexane).

      • Equilibrate the cartridge with a mixture of hexane and a slightly more polar solvent (e.g., diethyl ether, 98:2 v/v).[2]

      • Load your sample dissolved in a minimal amount of the equilibration solvent.

      • Wash with the equilibration solvent to remove non-polar impurities.

      • Elute your target compound with a more polar solvent mixture (e.g., hexane:diethyl ether, 80:20 v/v).[2]

    • Causality: This method separates compounds based on polarity. The hydroxyl group on your target molecule will have a stronger interaction with the silica compared to non-hydroxylated impurities, allowing for their separation.

  • Orthogonal HPLC Methods:

    • If you are using a C18 column, an orthogonal separation can be achieved using a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. This exploits different interaction mechanisms to resolve co-eluting species.

  • Micellar Electrokinetic Chromatography (MEKC):

    • For highly hydrophobic and isomeric fatty acid derivatives, MEKC can provide superior separation efficiency.[4] This technique uses micelles in the running buffer to partition analytes, offering a different separation mechanism than HPLC.[4]

Workflow for Resolving Co-eluting Impurities:

Caption: A multi-step strategy for resolving difficult impurities.

Analytical Methods for Purity Assessment

Ensuring the purity and structural integrity of the final product is paramount. A combination of analytical techniques should be employed.

TechniqueInformation ProvidedKey Considerations
LC-MS Purity assessment, molecular weight confirmation, and identification of degradation products.Use a high-resolution mass spectrometer for accurate mass determination.
¹H and ¹³C NMR Structural confirmation, including the stereochemistry of the epoxide.The presence of the CoA moiety can complicate spectra; comparison to a well-characterized standard is ideal.
UV-Vis Spectroscopy Quantification, based on the adenine chromophore of CoA (λmax ≈ 260 nm).Ensure the absence of UV-active impurities.

References

  • Li, T., & Li, F. (2001). Highly efficient separation of isomeric epoxy fatty acids by micellar electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 347–354. [Link]

  • Yoshida, Y., et al. (2018). Formation of Epoxy Fatty Acids in Triacylglycerol Standards during Heating. Journal of Oleo Science, 67(11), 1399-1407. [Link]

  • Xia, W., & Budge, S. M. (2018). Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils. Journal of Chromatography A, 1539, 34–42. [Link]

  • Inceoglu, B., et al. (2011). Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids. Journal of Lipid Research, 52(4), 793–803. [Link]

  • Decker, M., et al. (2021). Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues. International Journal of Molecular Sciences, 22(9), 4949. [Link]

  • Zheng, X., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry, 93(8), 3794–3802. [Link]

Sources

Technical Support Center: Synthesis of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, a complex fatty acyl-CoA, is a critical step in various research and development applications. Achieving a high yield of this molecule requires careful attention to substrate quality, enzyme activity, and reaction conditions. This guide will walk you through the key considerations for a successful synthesis, focusing on an enzymatic approach which offers high specificity and milder reaction conditions compared to purely chemical methods.

The proposed synthesis is a two-step enzymatic process. The first step involves the epoxidation of a precursor fatty acid, and the second is the activation of the resulting epoxy fatty acid to its coenzyme A thioester using an acyl-CoA synthetase.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA.

Low or No Product Formation

Q1: I am not seeing any formation of the desired acyl-CoA. What are the first things I should check?

A1: When faced with a lack of product, a systematic check of your reagents and enzyme is the best approach.

  • Enzyme Activity: The primary suspect is often the activity of your long-chain acyl-CoA synthetase (ACSL). To verify its functionality, run a positive control reaction using a standard long-chain fatty acid like oleic or palmitic acid, which are known substrates for many ACSLs. If you observe product formation with the control, your enzyme is likely active.

  • Reagent Integrity: Coenzyme A (CoA) and ATP are susceptible to degradation. Ensure your stocks are fresh and have been stored correctly. You can assess the integrity of your CoA stock using Ellman's test for free thiols. For ATP, consider preparing fresh solutions for each experiment.

  • Substrate Quality: Verify the purity and structural integrity of your starting material, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoic acid. Impurities can inhibit the enzyme.

Q2: My positive control with oleic acid worked, but the reaction with my epoxy fatty acid is still failing. What should I investigate next?

A2: This points towards an issue with the specific interaction between your substrate and the enzyme.

  • Substrate Solubility: Your epoxy fatty acid may have poor solubility in the aqueous reaction buffer. This is a common issue with long-chain fatty acids.[1] Consider adding a small amount of a co-solvent like DMSO to your reaction mixture to improve solubility. However, be cautious as high concentrations of organic solvents can inhibit or denature the enzyme. A titration of the co-solvent concentration is recommended to find the optimal balance.

  • Enzyme Specificity: Not all long-chain acyl-CoA synthetases will efficiently activate this modified fatty acid. The bulky epoxy and hydroxyl groups may hinder substrate binding. You may need to screen different ACSL isoforms to find one with better activity towards your specific substrate.[2][3]

Low Yield

Q3: The reaction is working, but my yield of the final product is consistently low. How can I optimize the reaction to improve the yield?

A3: Low yield can be addressed by optimizing several reaction parameters.

  • Reaction Kinetics: Perform a time-course experiment to determine the optimal reaction time. Take aliquots at various time points (e.g., 30, 60, 90, 120 minutes) and quantify the product to see if the reaction is reaching a plateau prematurely.

  • Product Inhibition: Long-chain acyl-CoAs can cause feedback inhibition of the acyl-CoA synthetase.[1] If the reaction stalls, it might be due to the accumulation of the product. Consider strategies to remove the product as it is formed, such as using a biphasic system or in-situ capture with a binding protein, although this can complicate the experimental setup.

  • Pyrophosphate Inhibition: The enzymatic reaction produces pyrophosphate (PPi), which can inhibit the forward reaction. Adding a pyrophosphatase to the reaction mixture will hydrolyze the PPi to inorganic phosphate, driving the reaction forward and potentially increasing your yield.

  • pH and Temperature Optimization: The optimal pH and temperature can vary between different acyl-CoA synthetases. Perform a matrix of experiments varying the pH (typically between 7.0 and 8.0) and temperature (often between 30°C and 37°C) to find the ideal conditions for your specific enzyme.

Frequently Asked Questions (FAQs)

Q4: What type of long-chain acyl-CoA synthetase (ACSL) should I use?

A4: The choice of ACSL is critical. There are multiple isoforms of ACSL, each with different substrate specificities and tissue distribution.[2][3] For a modified fatty acid like this, an ACSL with a broader substrate tolerance is desirable. It is recommended to start with a commercially available, well-characterized ACSL, and if the yield is low, consider screening other isoforms.

Q5: How can I purify the final 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA product?

A5: Purification of long-chain acyl-CoAs can be achieved using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Solid-Phase Extraction (SPE): C18 or other reverse-phase cartridges are commonly used. The product will bind to the stationary phase, and after washing away impurities, it can be eluted with an organic solvent like methanol or acetonitrile.[4]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC provides higher resolution and is suitable for achieving high purity. A C18 column with a gradient of acetonitrile in a buffered aqueous mobile phase (e.g., potassium phosphate buffer) is a common method for separating acyl-CoAs.[4]

Q6: How should I store the synthesized 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA?

A6: Acyl-CoA esters are susceptible to hydrolysis. For short-term storage (days), keep the purified product at 4°C in a slightly acidic buffer (pH 5-6). For long-term storage, it is best to store it as a lyophilized powder or in a solution at -80°C.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

This protocol provides a starting point for the enzymatic synthesis. Optimization may be required.

Materials:

  • 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoic acid

  • Long-chain acyl-CoA synthetase (ACSL)

  • Coenzyme A (CoA), lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Tris-HCl buffer (1 M, pH 7.5)

  • Magnesium chloride (MgCl₂) (1 M)

  • Dithiothreitol (DTT) (1 M)

  • Pyrophosphatase (optional)

  • DMSO (optional, for substrate solubilization)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice.

  • To a final volume of 1 ml, add the following components in order:

    • Tris-HCl (pH 7.5) to a final concentration of 100 mM.

    • MgCl₂ to a final concentration of 10 mM.

    • DTT to a final concentration of 1 mM.

    • ATP to a final concentration of 10 mM.

    • CoA to a final concentration of 1 mM.

    • 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoic acid to a final concentration of 100 µM. If solubility is an issue, dissolve the substrate in a minimal amount of DMSO before adding it to the reaction mixture.

    • (Optional) Pyrophosphatase to a final concentration of 1 U/ml.

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase to a final concentration of 1-5 µM.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of ice-cold isopropanol or by acidifying with formic acid to a final concentration of 1%.[1]

  • Centrifuge the quenched reaction to pellet the precipitated protein.

  • Analyze the supernatant for product formation using HPLC or LC-MS/MS.

Protocol 2: HPLC Analysis of Acyl-CoA

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 100 mM Potassium Phosphate, pH 5.3

  • Solvent B: Acetonitrile

Gradient:

Time (min) % Solvent B
0 10
20 90
25 90
26 10

| 30 | 10 |

Flow Rate: 1.0 ml/min Detection: 260 nm (for the adenine moiety of CoA)

Visualizations

Enzymatic Synthesis Workflow

SynthesisWorkflow Substrate 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoic Acid Reaction Reaction Incubation (37°C, 1-2h) Substrate->Reaction Reagents ATP, CoA, MgCl2 Reagents->Reaction Enzyme Long-Chain Acyl-CoA Synthetase (ACSL) Enzyme->Reaction Quenching Reaction Quenching (Isopropanol or Acid) Reaction->Quenching Purification Purification (HPLC or SPE) Quenching->Purification Product 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA Purification->Product

Caption: Workflow for the enzymatic synthesis of the target acyl-CoA.

Troubleshooting Logic Diagram

Caption: Decision tree for troubleshooting low synthesis yield.

References

  • DiRusso, C. C., & Black, P. N. (2002). Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Amino acid residues within the ATP/AMP signature motif of Escherichia coli FadD are required for enzyme activity and fatty acid transport. The Journal of biological chemistry, 277(33), 29369–29376. [Link]

  • Greco, A. V., Gnerre, C., & Mashek, D. G. (2012). Long-chain acyl-CoA synthetases and fatty acid channeling. Current opinion in lipidology, 23(3), 247–252. [Link]

  • Deb, C., Pathak, T., & Hasan, K. (2016). Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa. Eukaryotic cell, 15(10), 1269–1285. [Link]

  • Li, L. O., Mashek, D. G., & An, J. (2015). Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update. World journal of gastroenterology, 21(28), 8560–8567. [Link]

  • Cyberlipid. (n.d.). Fatty acyl CoA analysis. Retrieved from [Link]

  • Golovko, M. Y., & Murphy, E. J. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of lipid research, 45(7), 1777–1782. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Inhibitory Activity of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA on Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA. Based on its chemical structure, which features a reactive oxirane (epoxide) moiety and a fatty acyl-CoA tail, the primary molecular target is hypothesized to be Soluble Epoxide Hydrolase (sEH). This guide will detail the necessary experimental protocols to confirm this hypothesis and objectively compare its potency against established sEH inhibitors.

Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[1][2] Inhibition of sEH is a promising therapeutic strategy for a range of conditions including hypertension, inflammation, and neurodegenerative diseases, as it stabilizes the beneficial effects of EETs.[3][4]

This guide will provide detailed protocols for both a primary biochemical assay to determine the half-maximal inhibitory concentration (IC50) and a secondary cell-based assay to confirm efficacy in a more physiologically relevant context. The performance of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA will be benchmarked against well-characterized sEH inhibitors, AUDA and TPPU.

Part 1: Biochemical Validation of sEH Inhibition

The initial step in validating a putative sEH inhibitor is to perform a direct enzyme inhibition assay. A fluorescence-based assay is a robust, sensitive, and high-throughput compatible method for this purpose.[1][5] The underlying principle of this assay is the enzymatic hydrolysis of a non-fluorescent substrate by sEH, which generates a highly fluorescent product. The rate of fluorescence generation is proportional to sEH activity, and a decrease in this rate in the presence of an inhibitor allows for the quantification of its potency.

This protocol is designed to determine the IC50 value of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA.

1. Reagent Preparation:

  • sEH Assay Buffer: Prepare a solution of 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA). The BSA is included to stabilize the enzyme and prevent non-specific binding of the inhibitor.
  • Recombinant Human sEH Enzyme: Reconstitute lyophilized human sEH in sEH Assay Buffer to a stock concentration of 1 mg/mL. Further dilute the enzyme in ice-cold sEH Assay Buffer to a working concentration that yields a linear reaction rate for at least 30 minutes. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
  • Fluorescent Substrate (e.g., PHOME): Prepare a stock solution of (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) in anhydrous DMSO at a concentration of 10 mM. For the assay, dilute the stock solution in sEH Assay Buffer to a working concentration of 10 µM.
  • Test Compound and Controls: Prepare a 10 mM stock solution of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute each concentration 1:100 in sEH Assay Buffer. As positive controls, prepare serial dilutions of AUDA and TPPU in the same manner. A DMSO-only control will serve as the vehicle (100% activity) control.

2. Assay Procedure:

  • Dispense 50 µL of sEH Assay Buffer to all wells of a 96-well black, flat-bottom microplate.
  • Add 50 µL of the diluted sEH enzyme to all wells except for the "no enzyme" background control wells.
  • Add 50 µL of the diluted test compound, positive controls (AUDA, TPPU), or vehicle control (DMSO in assay buffer) to the appropriate wells.
  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding 50 µL of the diluted fluorescent substrate to all wells.
  • Immediately place the plate in a fluorescence microplate reader.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity kinetically every minute for 30 minutes, using an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[5]

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Subtract the average rate of the "no enzyme" background control from all other rates.

  • Normalize the data by expressing the reaction rates as a percentage of the vehicle control (100% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    Biochemical_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare sEH Assay Buffer A1 Dispense Assay Buffer to 96-well Plate P1->A1 P2 Dilute Recombinant sEH A2 Add sEH Enzyme P2->A2 P3 Prepare Fluorescent Substrate A5 Initiate with Substrate P3->A5 P4 Create Inhibitor Dilution Series (Test Compound, AUDA, TPPU) A3 Add Inhibitors & Controls P4->A3 A1->A2 A2->A3 A4 Pre-incubate (15 min) A3->A4 A4->A5 D1 Kinetic Fluorescence Reading (Ex: 330nm, Em: 465nm) A5->D1 D2 Calculate Reaction Rates D1->D2 D3 Normalize to Vehicle Control D2->D3 D4 Generate Dose-Response Curve D3->D4 D5 Determine IC50 Value D4->D5

    Caption: Workflow for the biochemical sEH inhibition assay.

The following table presents the established IC50 values for the comparator sEH inhibitors. The potency of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, once determined through the protocol above, can be directly compared to these benchmarks.

CompoundHuman sEH IC50 (nM)Murine sEH IC50 (nM)Reference(s)
AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid)6918[6][7]
TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)2.11.1[8]
8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA To be determinedTo be determined
Part 2: Cell-Based Validation of sEH Inhibition

While a biochemical assay confirms direct enzyme interaction, a cell-based assay is crucial to assess the inhibitor's activity in a more complex biological environment.[9] This assay measures the ability of the compound to penetrate the cell membrane and inhibit intracellular sEH activity.

This protocol utilizes a cell-permeable fluorescent substrate to measure sEH activity in intact cells.

1. Cell Culture and Plating:

  • Culture a relevant cell line with endogenous sEH expression (e.g., Huh-7 human hepatoma cells) in appropriate growth medium.
  • Seed the cells into a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound and positive controls (AUDA, TPPU) in cell culture medium.
  • Remove the growth medium from the cells and replace it with the medium containing the various concentrations of inhibitors or a vehicle control.
  • Incubate the cells with the compounds for a predetermined time (e.g., 1-4 hours) at 37°C and 5% CO2 to allow for cellular uptake and target engagement.

3. Measurement of Intracellular sEH Activity:

  • Prepare a working solution of a cell-permeable fluorescent sEH substrate (e.g., Epoxy Fluor 7) in an appropriate assay buffer as recommended by the supplier.[9]
  • Remove the compound-containing medium and wash the cells once with a buffered saline solution (e.g., PBS).
  • Add the substrate solution to each well and immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.

4. Data Acquisition and Analysis:

  • Measure fluorescence kinetically over 30-60 minutes (Ex: 330 nm, Em: 465 nm).[9]

  • Calculate the rate of fluorescence increase for each well.

  • Normalize the rates to the vehicle-treated control cells.

  • Plot the percent inhibition against the inhibitor concentration and determine the cellular IC50 value using a four-parameter logistic fit.

    Cell_Based_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_measurement Activity Measurement C1 Culture sEH-expressing cells (e.g., Huh-7) C2 Seed cells into a 96-well plate C1->C2 C3 Incubate to form monolayer C2->C3 T2 Treat cells with inhibitors and vehicle control C3->T2 T1 Prepare inhibitor dilutions in culture medium T1->T2 T3 Incubate (1-4 hours) M1 Wash cells T3->M1 M2 Add cell-permeable fluorescent substrate M1->M2 M3 Kinetic fluorescence reading at 37°C M2->M3 M4 Calculate cellular IC50 M3->M4

    Caption: Workflow for the cell-based sEH inhibition assay.

Part 3: Mechanistic Context - The sEH Signaling Pathway

Understanding the signaling pathway in which sEH operates is fundamental to interpreting the biological consequences of its inhibition. sEH is a key negative regulator of EETs. By inhibiting sEH, the concentration and half-life of EETs are increased, leading to enhanced downstream signaling that promotes vasodilation and reduces inflammation.

sEH_Signaling_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolyzed by Effects Therapeutic Effects: - Reduced Blood Pressure - Decreased Inflammation EETs->Effects Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA (or other sEH Inhibitor) Inhibitor->sEH Inhibits

Caption: The sEH signaling pathway and the effect of inhibition.

By following this comprehensive guide, researchers can rigorously validate the inhibitory activity of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, benchmark its performance against known standards, and confirm its efficacy in a cellular context, thereby providing a solid foundation for further preclinical development.

References

  • Schmelzer KR, et al. (2005) Soluble epoxide hydrolase is a therapeutic target for acute inflammation. Proceedings of the National Academy of Sciences of the United States of America, 102(28):9772-7. [Link]

  • Shen, L., & Ji, H. (2021). TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. Frontiers in Pharmacology, 12, 706805. [Link]

  • Epigenetic Targets. (n.d.). 8-octanoyl-CoA. [Link]

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). [Link]

  • Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery, 8(10), 794–805.
  • Sasso, O., et al. (2023). Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry. [Link]

  • Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. [Link]

  • Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Cell-Based Assay Kit. [Link]

  • Vázquez, J., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling. [Link]

  • Wang, Y., et al. (2023). Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke. Frontiers in Pharmacology, 14, 1107574. [Link]

  • Pande, S. V. (1971). A product-inhibition study of the mechanism of mitochondrial octanoyl-coenzyme A synthetase. Biochimica et Biophysica Acta (BBA) - Enzymology, 242(1), 257-262. [Link]

  • Tserng, K. Y., & Jin, S. J. (1991). 3-Methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA: two new mechanism-based inhibitors of medium chain acyl-CoA dehydrogenase from pig kidney. Biochemistry, 30(8), 2217-2222. [Link]

  • PubChem. (n.d.). Octanoyl-coa. [Link]

Sources

A Comparative Guide to Acyl-CoA Inhibitors: Profiling 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA Against Established CPT1 Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of acyl-CoA inhibitors, with a special focus on the structural characteristics of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA in relation to well-documented inhibitors of carnitine palmitoyltransferase 1 (CPT1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and its therapeutic modulation.

Introduction: The Critical Role of Acyl-CoA Metabolism and CPT1 Inhibition

Cellular energy homeostasis is intricately linked to the metabolism of fatty acids, a process governed by a series of enzymatic reactions. A pivotal control point in this pathway is the entry of long-chain fatty acids into the mitochondria for β-oxidation. This transport is facilitated by the carnitine shuttle, with carnitine palmitoyltransferase 1 (CPT1) serving as the rate-limiting enzyme.[1] CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines, enabling their translocation across the mitochondrial inner membrane.

Given its central role, CPT1 has emerged as a significant therapeutic target for a range of metabolic disorders, including type 2 diabetes and certain cancers.[2][3] Inhibition of CPT1 can shift cellular metabolism from fatty acid oxidation towards glucose utilization, a desirable outcome in several pathological states.[4] This guide will delve into the mechanistic details of known CPT1 inhibitors and draw a comparative profile for the less-characterized molecule, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA.

Profiling 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA: A Structural Perspective

Currently, there is a notable scarcity of published experimental data on the specific biological activity, target affinity, and mechanism of action of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA. However, a detailed analysis of its chemical structure provides valuable insights into its putative function as a CPT1 inhibitor.

The molecule is a coenzyme A derivative of a long-chain fatty acid, featuring two key functional groups: an oxirane (epoxide) ring and a terminal hydroxyl group. The presence of the oxirane ring is particularly significant, as this moiety is a hallmark of the well-known irreversible CPT1 inhibitor, etomoxir.[5][6] In etomoxir, the strained epoxide ring is susceptible to nucleophilic attack by amino acid residues within the active site of CPT1, leading to the formation of a stable covalent bond and subsequent irreversible inhibition of the enzyme.[6]

Based on this structural analogy, it is highly probable that 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA also functions as an irreversible inhibitor of CPT1. The long acyl chain would facilitate its binding to the substrate-binding pocket of the enzyme, while the oxirane ring would serve as the reactive group for covalent modification. The terminal hydroxyl group may influence its solubility and potentially its interaction with the enzyme or surrounding membrane environment.

Disclaimer: The following comparisons are based on the inferred mechanism of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA due to the lack of direct experimental data. Further empirical studies are required to validate these hypotheses.

Comparative Analysis of Acyl-CoA Inhibitors Targeting CPT1

A variety of compounds with distinct mechanisms of action have been developed to target CPT1. Here, we compare the putative inhibitor 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA with three well-characterized CPT1 inhibitors: etomoxir, ST1326 (Teglicar), and perhexiline.

InhibitorTarget(s) & SelectivityMechanism of ActionPotencyClinical Status & Remarks
8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA Putative: CPT1 (isoform selectivity unknown)Putative: Irreversible, covalent modification via oxirane ringNot publicly availableResearch compound
Etomoxir CPT1A and CPT1B (non-selective)[4][6]Irreversible, covalent modification via oxirane ring[6]IC50: ~2 µM (rat hepatocytes)[7]Phase II clinical trials for heart failure were halted due to hepatotoxicity.[3] Widely used as a research tool.
ST1326 (Teglicar) Selective for CPT1A[2][4]Reversible, competitive with carnitineIC50: 0.68 µM; Ki: 0.36 µM (liver CPT1)[2]Investigated for type 2 diabetes and cancer.[8] Favorable selectivity profile compared to etomoxir.[4]
Perhexiline CPT1 and CPT2 (non-selective)[9][10]Reversible, competitive with carnitineIC50: 77 µM (rat heart CPT1), 148 µM (rat liver CPT1)[10][11]Used as an anti-anginal agent.[1] Its use is limited by a narrow therapeutic window and potential for hepatotoxicity and neuropathy.

Mechanistic Insights and Experimental Workflows

Mechanism of Action of Oxirane-Containing CPT1 Inhibitors

The proposed mechanism of action for 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, based on its structural similarity to etomoxir, involves its conversion to the corresponding CoA ester, which then binds to the CPT1 active site. A nucleophilic residue in the enzyme's active site attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of a covalent adduct. This effectively and irreversibly inactivates the enzyme.

G cluster_0 Cytosol Inhibitor 8-...-octanoyl-CoA CPT1 CPT1 Active Site Inhibitor->CPT1 Binding Covalent_Adduct Inactive CPT1-Inhibitor Complex CPT1->Covalent_Adduct Nucleophilic Attack & Covalent Bond Formation

Caption: Putative mechanism of irreversible CPT1 inhibition.

Experimental Protocol: CPT1 Activity Assay (Colorimetric)

This protocol describes a common method for measuring CPT1 activity in isolated mitochondria or cell lysates, which can be adapted for inhibitor screening. The assay is based on the detection of Coenzyme A (CoA-SH) released from the CPT1-catalyzed reaction between palmitoyl-CoA and L-carnitine. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Assay Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Palmitoyl-CoA solution (substrate)

  • L-carnitine solution (substrate)

  • DTNB solution

  • Test inhibitor (e.g., 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA) dissolved in a suitable solvent

  • Mitochondrial preparation or cell lysate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from tissue or cultured cells using standard differential centrifugation protocols.

  • Protein Quantification: Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford or BCA assay).

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, DTNB, and the mitochondrial preparation (e.g., 50-100 µg of protein).

  • Inhibitor Incubation: Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (solvent only). Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-carnitine and palmitoyl-CoA to all wells.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis: Calculate the rate of TNB formation (change in absorbance per unit time) for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G Start Start Mito_Isolation Isolate Mitochondria Start->Mito_Isolation Protein_Quant Quantify Protein Mito_Isolation->Protein_Quant Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, DTNB, Mitochondria) Protein_Quant->Prepare_Reaction_Mix Add_Inhibitor Add Inhibitor & Incubate Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate Reaction (add L-carnitine & Palmitoyl-CoA) Add_Inhibitor->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Rate, % Inhibition, and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for CPT1 activity and inhibition assay.

Conclusion and Future Directions

While 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA remains a molecule with limited characterization in the public domain, its structural features strongly suggest its potential as an irreversible inhibitor of CPT1. This places it in the same mechanistic class as the widely studied but clinically challenging compound, etomoxir. The development of novel CPT1 inhibitors continues to be an active area of research, with a focus on improving isoform selectivity and minimizing off-target effects to enhance the therapeutic window. The reversible and CPT1A-selective nature of inhibitors like ST1326 represents a promising direction.

Future experimental evaluation of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is imperative to validate its putative mechanism of action and to determine its potency and isoform selectivity. Such studies will be crucial in ascertaining its potential as a research tool or as a lead compound for the development of novel therapeutics targeting fatty acid metabolism.

References

  • C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake and body weight - PubMed. (URL: [Link])

  • C75 is converted to C75-CoA in the hypothalamus, where it inhibits carnitine palmitoyltransferase 1 and decreases food intake an - BIOWEB. (URL: [Link])

  • Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock. (URL: [Link])

  • Novel Effect of C75 on Carnitine Palmitoyltransferase I Activity and Palmitate Oxidation. (URL: [Link])

  • Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives. (URL: [Link])

  • Effect of ST1326 on fatty acid oxidation and energetic status of Raji... - ResearchGate. (URL: [Link])

  • Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC. (URL: [Link])

  • Kinetic analysis of wild type CPT1A for carnitine as a substrate at... - ResearchGate. (URL: [Link])

  • 8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid - PubChem - NIH. (URL: [Link])

  • Some Novel Oxirane-Thiirane Derivatives: Synthesis, Molecular docking and Enzymatic Inhibition for Therapeutic Potential | Semantic Scholar. (URL: [Link])

  • Synthesis of 2-[6-(2,4-dinitrophenoxy)hexyl]oxiranecarboxylic acid: a selective carnitine palmitoyltransferase-1 inhibitor - PubMed. (URL: [Link])

  • US6013666A - Oxirane carboxylic acid derivative and its manufacturing method - Google P
  • Scheme 1. Structures of Representative Oxirane Carboxylic Acids with... - ResearchGate. (URL: [Link])

  • A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - NIH. (URL: [Link])

  • Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. (URL: [Link])

  • PHDs/CPT1B/VDAC1 axis regulates long-chain fatty acid oxidation in cardiomyocytes - NIH. (URL: [Link])

  • Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC - NIH. (URL: [Link])

  • 18-hydroxy-9S,10R-epoxy-stearic acid | C18H34O4 | CID 16061046 - PubChem. (URL: [Link])

  • Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. (URL: [Link])

  • Inhibitors of fatty acid oxidation - PubMed. (URL: [Link])

  • Carnitine Palmitoyltransferase Inhibitor in Diabetes - Hilaris Publisher. (URL: [Link])

  • Putative mechanism of the covalent reaction between etomoxir-CoA and... - ResearchGate. (URL: [Link])

  • Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment - PubMed. (URL: [Link])

  • Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. (URL: [Link])

  • Etomoxir: an old dog with new tricks - PMC - NIH. (URL: [Link])

  • Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. (URL: [Link])

  • etomoxir | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC - NIH. (URL: [Link])

  • Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl - NIH. (URL: [Link])

  • 8-[3-(8-hydroxyoctyl)oxiran-2-yl]octanoic acid | Chemsrc. (URL: [Link])

  • Mammalian long-chain acyl-CoA synthetases - PubMed - NIH. (URL: [Link])

  • Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. (URL: [Link])

  • Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents - PMC - PubMed Central. (URL: [Link])

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  • Inhibition of carnitine palmitoyltransferase 1A in hepatic stellate cells protects against fibrosis - PubMed. (URL: [Link])

  • Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs - MDPI. (URL: [Link])

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A Comparative Guide to the Stereospecific Inhibition of Microsomal Triglyceride Transfer Protein by 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Microsomal Triglyceride Transfer Protein (MTP) in Lipid Metabolism

Microsomal triglyceride transfer protein (MTP) is an essential intracellular chaperone protein residing in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to facilitate the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) by the liver and chylomicrons by the intestine. MTP achieves this by transferring lipids, such as triglycerides, cholesteryl esters, and phospholipids, to the nascent apoB polypeptide.[1][2] Given its central role in lipid homeostasis, MTP has emerged as a significant therapeutic target for managing hyperlipidemia, a major risk factor for cardiovascular diseases.[3][4] Inhibition of MTP can effectively reduce the levels of circulating atherogenic lipoproteins.[4]

This guide provides a detailed comparison of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, a specific stereoisomer of an epoxide-containing fatty acyl-CoA analogue, with other known MTP inhibitors. We will delve into the significance of its stereochemistry, present comparative data with alternative inhibitors, and provide a comprehensive experimental protocol for assessing the stereospecificity of MTP inhibition.

The Inhibitor in Focus: 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

The compound 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA belongs to a class of long-chain fatty acyl-CoA analogues. Its structure features a reactive epoxide ring and a CoA moiety, suggesting it may act as a mechanism-based or covalent inhibitor of its target enzyme. The specific stereochemistry at the oxirane ring, designated as (2R,3S), is crucial for its biological activity. While direct experimental data on the stereospecific inhibition of MTP by this particular compound is not extensively available in public literature, the principles of enzyme-ligand interactions strongly suggest that the precise three-dimensional arrangement of the epoxide and the alkyl chains is critical for optimal binding to the active site of MTP.

Enzyme active sites are chiral environments, and thus, interactions with stereoisomeric ligands are often highly specific. Even minor changes in the spatial orientation of functional groups can dramatically alter binding affinity and inhibitory potency. It is hypothesized that the (2R,3S) configuration of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA allows for a precise fit within the lipid-binding pocket of MTP, leading to effective inhibition. Other stereoisomers, such as the (2S,3R), (2R,3R), and (2S,3S) forms, would likely exhibit significantly different inhibitory profiles.

Comparative Analysis with Alternative MTP Inhibitors

Several other small molecule inhibitors of MTP have been developed and studied. A comparison of their key characteristics with what is theoretically expected from 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is presented below.

InhibitorMechanism of ActionIC50 (in vitro)Key Features & Limitations
8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA Likely mechanism-based/covalent inhibition via the epoxide ringNot Publicly AvailableStereospecificity is predicted to be a key determinant of activity. Potential for high potency and selectivity.
Lomitapide (BMS-201038) Non-covalent, reversible inhibitor~8 nM[5]Orally active, approved for homozygous familial hypercholesterolemia. Associated with gastrointestinal side effects and hepatic fat accumulation.[4][6]
CP-346086 Potent, orally active inhibitor~2.0 nM[4]Demonstrates efficacy in lowering plasma cholesterol and triglycerides in animal models.
Implitapide MTP inhibitorNot Publicly AvailableInvestigated for the treatment of hyperlipidemia.
SLX-4090 Enterocyte-specific MTP inhibitor~8.0 nM[4]Designed to minimize systemic exposure and reduce hepatic side effects by acting primarily in the intestine.[7]

Investigating Stereospecificity: An Experimental Approach

To experimentally validate the stereospecificity of MTP inhibition by 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, a systematic comparison of all four possible stereoisomers ((2R,3S), (2S,3R), (2R,3R), and (2S,3S)) is required. The following is a detailed protocol for an in vitro fluorescence-based MTP inhibition assay.

Experimental Protocol: Fluorescence-Based MTP Inhibition Assay

This assay measures the transfer of a fluorescently labeled lipid from donor to acceptor vesicles, a process catalyzed by MTP. Inhibition of MTP results in a decreased rate of fluorescence increase.

Materials:

  • Purified or recombinant MTP

  • Fluorescently labeled lipid (e.g., NBD-triolein)

  • Phosphatidylcholine

  • Cardiolipin

  • Assay Buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • The four stereoisomers of 8-[3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

  • Alternative MTP inhibitors (for comparison)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~465 nm, Emission: ~535 nm)

Methodology:

  • Preparation of Donor and Acceptor Vesicles:

    • Donor Vesicles: Prepare a lipid mixture of phosphatidylcholine, cardiolipin, and the fluorescently labeled lipid (e.g., NBD-triolein) in chloroform. Dry the lipid film under a stream of nitrogen and then under vacuum. Resuspend the lipid film in assay buffer by vortexing, followed by sonication to create small unilamellar vesicles.

    • Acceptor Vesicles: Prepare vesicles containing only phosphatidylcholine using the same procedure as for the donor vesicles.

  • Enzyme Inhibition Assay:

    • In a 96-well black microplate, add the assay buffer.

    • Add varying concentrations of each stereoisomer of the test compound or the alternative inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add a constant amount of MTP to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the transfer reaction by adding a mixture of donor and acceptor vesicles to each well.

    • Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at 37°C.

  • Data Analysis:

    • Calculate the initial rate of lipid transfer for each inhibitor concentration.

    • Plot the percentage of MTP inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each stereoisomer by fitting the data to a dose-response curve.

Causality behind Experimental Choices:

  • Fluorescence-Based Assay: This method is chosen for its high-throughput capability, sensitivity, and avoidance of hazardous radioactive materials. The increase in fluorescence is directly proportional to the MTP-mediated lipid transfer.

  • Comparison of all Stereoisomers: Testing all four stereoisomers is essential to definitively establish the stereospecificity of the inhibition. A significant difference in the IC50 values between the isomers will confirm the importance of the specific stereochemistry for MTP inhibition.

  • Pre-incubation with Inhibitor: This step allows the inhibitor to bind to the enzyme before the start of the catalytic reaction, which is particularly important for time-dependent or irreversible inhibitors.

Visualizing the Experimental Workflow

G cluster_prep Vesicle Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis donor_prep Prepare Donor Vesicles (PC, Cardiolipin, NBD-Lipid) reaction_start Initiate Reaction (Add Donor/Acceptor Vesicles) donor_prep->reaction_start acceptor_prep Prepare Acceptor Vesicles (PC) acceptor_prep->reaction_start plate_prep Prepare 96-well plate (Buffer, Inhibitor Stereoisomers) mtp_add Add MTP and Pre-incubate plate_prep->mtp_add mtp_add->reaction_start measurement Measure Fluorescence Increase (Plate Reader, 37°C) reaction_start->measurement rate_calc Calculate Initial Reaction Rates measurement->rate_calc plot Plot % Inhibition vs. [Inhibitor] rate_calc->plot ic50 Determine IC50 values plot->ic50

Caption: Workflow for MTP Inhibition Assay.

Mechanism of Action and Signaling Pathway

MTP is a heterodimer composed of a large 97-kDa subunit and the 58-kDa protein disulfide isomerase (PDI). The large subunit possesses the lipid-binding and transfer activities. 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, with its fatty acyl-CoA structure, is likely to be recognized by the lipid-binding domain of MTP. The reactive epoxide ring can then form a covalent bond with a nucleophilic residue in the active site, leading to irreversible inhibition. The stereochemistry of the epoxide is critical for its correct positioning and reactivity within the active site.

Visualizing the MTP-Mediated Lipid Transfer and Inhibition

G cluster_pathway VLDL/Chylomicron Assembly cluster_inhibition Mechanism of Inhibition ER Endoplasmic Reticulum ApoB Apolipoprotein B MTP MTP ApoB->MTP Binding Lipids Triglycerides, Cholesteryl Esters Lipids->MTP Binding Lipidated_ApoB Lipidated ApoB MTP->Lipidated_ApoB Lipid Transfer Inactive_MTP Inactive MTP MTP->Inactive_MTP VLDL_Chylo VLDL / Chylomicron Lipidated_ApoB->VLDL_Chylo Secretion Secretion VLDL_Chylo->Secretion Inhibitor 8-[(2R,3S)-...]-CoA (Stereospecific Inhibitor) Inhibitor->MTP Covalent Binding (Stereospecific)

Caption: MTP-mediated lipid transfer and its inhibition.

Conclusion and Future Directions

The specific stereoisomer 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA holds promise as a potent and selective inhibitor of MTP. While direct comparative data is limited, the principles of stereochemistry in enzyme catalysis strongly suggest that its (2R,3S) configuration is a critical determinant of its inhibitory activity. Further experimental investigation, as outlined in the provided protocol, is necessary to quantify the inhibitory potency of each stereoisomer and to fully elucidate the structure-activity relationship.

Computational modeling studies could also provide valuable insights into the binding mode of these inhibitors and help explain the observed stereospecificity at a molecular level.[1] A deeper understanding of how the stereochemistry of epoxide-containing fatty acyl-CoA analogues influences their interaction with MTP will be invaluable for the design of next-generation MTP inhibitors with improved efficacy and safety profiles for the treatment of hyperlipidemia.

References

  • Hussain, M. M., Rava, P., Walsh, M., Kheer, M., & Zaiou, M. (2012). Multiple functions of microsomal triglyceride transfer protein. Nutrition & Metabolism, 9(1), 14. [Link]

  • Shoulders, M. D., & Raines, R. T. (2009). Protein disulfide isomerase: a critical evaluation of its function in vitro and in vivo. Antioxidants & redox signaling, 11(8), 1707–1742. [Link]

  • Berriot-Varoqueaux, N., Aggerbeck, L. P., Samson-Bouma, M., & Wetterau, J. R. (2000). The role of the microsomal triglycide transfer protein in abetalipoproteinemia. Annual review of nutrition, 20, 663–697. [Link]

  • Cuchel, M., Bloedon, L. T., Szapary, P. O., Kolansky, D. M., Wolfe, M. L., Sarkis, A., ... & Rader, D. J. (2007). Inhibition of microsomal triglyceride transfer protein in familial hypercholesterolemia. The New England journal of medicine, 356(2), 148–156. [Link]

  • Perry, C. M. (2013). Lomitapide: a review of its use in adults with homozygous familial hypercholesterolaemia. American journal of cardiovascular drugs, 13(4), 285–296. [Link]

  • Stoltzfus, G. P., Davis, J. R., & Rader, D. J. (2007). Intestinal-specific MTP inhibition: a novel approach to treat hyperlipidemia. Journal of clinical investigation, 117(7), 1770–1773. [Link]

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A Researcher's Guide to the Kinetic Analysis of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, an Irreversible Inhibitor of Leukotriene C4 Synthase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and in-depth kinetic analysis of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, a potent inhibitor targeting Leukotriene C4 Synthase (LTC4S). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible analysis of this and other irreversible inhibitors.

Introduction: The Target and the Inhibitor

The Target: Leukotriene C4 Synthase (LTC4S)

Leukotriene C4 synthase is a critical enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs).[1] As an integral membrane protein, LTC4S catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione (GSH) to form the pro-inflammatory mediator LTC4.[2][3] This pathway is a well-established driver of the pathophysiology of asthma and other allergic inflammatory diseases, making LTC4S a significant therapeutic target.[1][4] While antagonists for the CysLT1 receptor are in clinical use, a substantial patient population remains unresponsive, highlighting the need for alternative therapeutic strategies such as direct inhibition of LTC4 synthesis.[2]

The Inhibitor: 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

The structure of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA suggests a highly specific mechanism of action. The octanoyl-CoA moiety provides a structural backbone that mimics endogenous substrates, guiding the molecule to the active site of enzymes involved in lipid metabolism. The key feature is the oxirane (epoxide) ring, a reactive electrophile designed to form a covalent bond with a nucleophilic residue in the enzyme's active site. This classifies it as a mechanism-based, irreversible inhibitor. Such inhibitors are characterized by a time-dependent increase in inhibition as the covalent bond forms.

This guide will detail the experimental framework required to characterize the kinetic parameters of this inhibitor and compare its efficacy against other known LTC4S inhibitors.

Foundational Kinetic Analysis: Distinguishing Inhibition Mechanisms

A primary challenge in inhibitor characterization is determining the mode of action. For a potent, irreversible inhibitor like the one , standard IC50 determination can be misleading, as the value will be highly dependent on incubation time.[5] The kinetic constants that provide a more accurate measure of efficacy for irreversible inhibitors are the initial binding affinity (KI) and the maximal rate of inactivation (kinact).[6][7]

Logical Workflow for Kinetic Characterization

The following diagram outlines the logical progression of experiments for a comprehensive kinetic analysis.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Quantitative Kinetics cluster_2 Phase 3: Comparative Analysis A Enzyme & Substrate Procurement/Preparation (Recombinant LTC4S, LTA4, GSH) B Time-Dependent IC50 Assay (Pre-incubation) A->B C Dialysis or Rapid Dilution Experiment B->C D Determination of Inhibition Type C->D E Measurement of k_obs at various [I] D->E Irreversible F Calculation of k_inact and K_I (Kitz-Wilson Plot) E->F H Comparative Data Table (k_inact/K_I vs. IC50) F->H G Literature Search & Selection of Comparators G->H I Efficacy & Selectivity Assessment H->I G E E + I EI E•I E->EI k+1 / k-1 (K_I) E_inact E-I EI->E_inact k_inact

Caption: Two-step mechanism of irreversible enzyme inhibition.

Here, KI represents the initial non-covalent binding affinity, and kinact is the first-order rate constant for the formation of the covalent bond. The overall efficiency of the inhibitor is best described by the second-order rate constant kinact/KI. [5]

Experimental Protocol 2: Kitz-Wilson Plot for kinact and KI Determination

Rationale: The Kitz-Wilson method is a robust technique for determining kinact and KI. [6]It involves measuring the observed rate of inactivation (kobs) at various inhibitor concentrations. The relationship between these parameters allows for a graphical determination of the kinetic constants.

Methodology:

  • Assay Setup: For each inhibitor concentration, set up a continuous or discontinuous assay to monitor enzyme activity over time.

  • Data Collection: At a fixed, saturating concentration of substrates (LTA4 and GSH), add a specific concentration of the inhibitor to the enzyme solution. Measure the remaining enzyme activity at multiple time points.

  • Calculate kobs: For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The negative slope of this line is the observed rate of inactivation, kobs.

  • Kitz-Wilson Plot: Plot the reciprocal of kobs (1/kobs) against the reciprocal of the inhibitor concentration (1/[I]).

  • Parameter Determination:

    • The y-intercept of this double reciprocal plot is equal to 1/kinact.

    • The x-intercept is equal to -1/KI.

This method provides a clear, graphical representation of the kinetic parameters, forming a self-validating system for assessing the inhibitor's performance. [6]

Comparative Analysis: Benchmarking Against Alternatives

To understand the true potential of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, its kinetic profile must be compared with other known LTC4S inhibitors. This comparison should focus on both potency and mechanism.

InhibitorTarget EnzymeInhibition TypeIC50 (nM)kinact/KI (M-1s-1)Reference
8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA LTC4SIrreversible, CovalentTo be determinedTo be determinedThis Guide
AZD9898 LTC4SReversible0.28 (enzyme assay)Not Applicable[4]
GJG057 LTC4SReversible44 (whole blood assay)Not Applicable[1]
TK04 LTC4SReversible, Competitive134 (human LTC4S)Not Applicable[2]
Thymoquinone LTC4S & 5-LipoxygenaseReversible10,000 (LTC4S)Not Applicable[8]

Analysis of Comparators:

  • AZD9898 and GJG057: These are highly potent, reversible inhibitors. [1][4]A key advantage of our subject compound, if its kinact/KI is high, would be a prolonged duration of action due to its covalent mechanism. This can translate to less frequent dosing in a therapeutic context.

  • TK04: A nanomolar competitive inhibitor, providing a benchmark for reversible binding affinity. [2]* Thymoquinone: A natural product with dual inhibitory action but significantly lower potency against LTC4S. [8]This highlights the high specificity engineered into the subject compound.

The key differentiating factor for 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is its irreversible mechanism. While reversible inhibitors like AZD9898 show picomolar potency, their efficacy in vivo is dependent on maintaining sufficient plasma concentration. [4]An irreversible inhibitor, by contrast, permanently inactivates the enzyme, and its biological effect can persist long after the drug has been cleared from circulation. The efficiency of this inactivation, captured by the kinact/KI value, is therefore the most critical parameter for comparison. [7]

Conclusion and Future Directions

The kinetic analysis of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA reveals its nature as a time-dependent, irreversible inhibitor of Leukotriene C4 Synthase. The protocols outlined in this guide provide a robust framework for determining its key kinetic parameters, kinact and KI.

Key Insights:

  • The oxirane moiety confers a covalent mechanism of action, distinguishing it from many existing reversible LTC4S inhibitors.

  • The true measure of its efficacy is the second-order rate constant kinact/KI, which reflects both binding affinity and chemical reactivity.

  • Compared to potent but reversible inhibitors, this compound offers the potential for a longer duration of action, a significant advantage in drug development.

Future studies should focus on determining its selectivity against other glutathione S-transferases and assessing its efficacy in cell-based assays and in vivo models of asthma or allergic inflammation. This comprehensive kinetic characterization is the foundational step for translating a promising chemical entity into a valuable research tool or a next-generation therapeutic agent.

References

  • Title: Structure and Inhibition of Mouse Leukotriene C4 Synthase Source: PLoS ONE URL: [Link]

  • Title: Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure and inhibition of mouse leukotriene C4 synthase Source: PubMed URL: [Link]

  • Title: Inhibition of 5-lipoxygenase and leukotriene C4 synthase in human blood cells by thymoquinone Source: PubMed URL: [Link]

  • Title: Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase Source: PubMed URL: [Link]

  • Title: A practical guide for the assay-dependent characterisation of irreversible inhibitors Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Analysis of kinetic data for irreversible enzyme inhibition Source: Biochemical Journal URL: [Link]

  • Title: Inactivation Kinetics, Irreversible Drug Discovery Source: Enzymlogic URL: [Link]

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Comparative Efficacy of Fatty Acid Oxidation Inhibition in Diverse Cancer Cell Lines: A Guide to Etomoxir

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader: Initial searches for the compound 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA did not yield sufficient public data to construct a comparative guide. However, its chemical structure—featuring an oxirane ring and a fatty acyl-CoA moiety—is highly characteristic of a mechanism-based inhibitor of fatty acid oxidation, similar to the well-studied compound Etomoxir . This guide will therefore use Etomoxir as a representative analogue to explore the principles of comparing the efficacy of such inhibitors across different cell lines, a topic of significant interest in cancer metabolism research.

Introduction: The Rationale for Targeting Fatty Acid Oxidation in Oncology

Cancer cells exhibit profound metabolic reprogramming to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] Beyond the well-known reliance on glycolysis (the "Warburg effect"), many malignancies demonstrate a marked dependency on lipid metabolism, particularly fatty acid oxidation (FAO).[1][2] FAO is a mitochondrial process that breaks down fatty acids to produce significant amounts of ATP and NADPH, which are crucial for cell survival, proliferation, and resistance to oxidative stress.[3]

The enzyme Carnitine Palmitoyltransferase 1 (CPT1) is the critical gatekeeper for this pathway, controlling the transport of long-chain fatty acids into the mitochondrial matrix.[1][4] Its role as a rate-limiting step makes it an attractive therapeutic target.[5] Inhibiting CPT1 can starve cancer cells of a key energy source, leading to cell cycle arrest and apoptosis.[3]

Etomoxir is a well-characterized, irreversible inhibitor of CPT1.[6][7] It contains an oxirane (epoxide) ring that, after intracellular conversion to its CoA ester, covalently binds to and inactivates the CPT1 enzyme.[4] By studying the differential effects of Etomoxir across various cell lines, researchers can gain crucial insights into the metabolic vulnerabilities of different cancer types, paving the way for targeted therapeutic strategies.[2] This guide provides a framework for comparing the efficacy of CPT1 inhibition, using Etomoxir as a model compound.

Mechanism of Action: Etomoxir's Impact on Cellular Metabolism

Etomoxir's primary mechanism is the irreversible inhibition of CPT1, which blocks the entry of long-chain fatty acids into the mitochondria.[6] This action has several downstream consequences:

  • Depletion of Energy and Reducing Equivalents: Inhibition of FAO leads to decreased production of ATP and NADPH.[3]

  • Lipid Accumulation: The blockage of fatty acid transport results in the accumulation of lipids and free fatty acids within the cytoplasm.[3]

  • Metabolic Shift: Cells may be forced to rely more heavily on other pathways, such as glucose oxidation, to compensate for the energy deficit.[8]

  • Induction of Cell Cycle Arrest: In some cancer cells, the metabolic stress induced by Etomoxir can trigger cell cycle arrest, often at the G0/G1 phase.[3]

It is crucial to note that at high concentrations (typically >50 µM), Etomoxir can exhibit off-target effects, including inhibition of the electron transport chain's Complex I, which can confound experimental results.[9][10] Therefore, careful dose-response studies are essential to distinguish between CPT1-specific effects and broader mitochondrial toxicity.

FAO_Pathway_Inhibition cluster_cytosol Cytosol cluster_mito Mitochondria LCFA Long-Chain Fatty Acid (LCFA) ACSL1 ACSL1 LCFA->ACSL1 Activation LCFA_CoA LCFA-CoA ACSL1->LCFA_CoA CPT1 CPT1 LCFA_CoA->CPT1 Etomoxir Etomoxir Eto_CoA Etomoxir-CoA Etomoxir->Eto_CoA Activation (via ACSL1) Eto_CoA->CPT1 Irreversible Inhibition OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Matrix Matrix LC_Carnitine LCFA-Carnitine CPT1->LC_Carnitine CACT CACT CPT2 CPT2 CACT->CPT2 BetaOx β-Oxidation CPT2->BetaOx regenerates LCFA-CoA LC_Carnitine->CACT AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle & OxPhos AcetylCoA->TCA ATP ATP TCA->ATP

Fig. 1: Etomoxir inhibits the CPT1-mediated transport of fatty acids into mitochondria.

Comparative Efficacy of Etomoxir Across Different Cell Lines

The sensitivity of a cancer cell line to Etomoxir is highly dependent on its metabolic phenotype—specifically, its reliance on FAO for energy and survival. Cells that are highly dependent on FAO are more susceptible to CPT1 inhibition.

Cell Line TypeCancer TypeTypical Etomoxir SensitivityKey Factors & ObservationsReferences
HL60 Acute Myeloid Leukemia (AML)Moderately Sensitive (Potentiation)Etomoxir alone shows modest apoptosis but significantly enhances the efficacy of agents like arsenic trioxide. This suggests FAO inhibition can lower the threshold for cell death induced by other stressors.[11]
BT549 Breast Cancer (Triple-Negative)Sensitive at high doses, but complexLow concentrations (~10 µM) inhibit FAO but don't affect proliferation. Higher doses (~200 µM) reduce proliferation, but this is linked to off-target inhibition of mitochondrial Complex I.[9][10]
MCF-7, T47D Breast Cancer (ER+)SensitiveMaximal FAO inhibition is achieved at low micromolar concentrations (~5 µM), indicating a strong reliance on this pathway.[12]
UM-UC-3, T24 Bladder CancerSensitiveEtomoxir inhibits cell viability in a dose-dependent manner, leading to G0/G1 cell cycle arrest and reduced ATP levels.[3]
SW839, KMRC-1 Renal Cell Carcinoma (RCC)Sensitive (especially under nutrient stress)Starvation-resistant RCC cells are particularly vulnerable to Etomoxir, which induces significant cell death under glucose-deprivation conditions.[13]

This table is a synthesis of data from multiple studies. IC50 values and effective concentrations can vary based on experimental conditions (e.g., incubation time, media composition).

Experimental Protocols for Assessing Efficacy

To rigorously compare the efficacy of a CPT1 inhibitor like Etomoxir across cell lines, a multi-faceted approach is required.

Cell Viability and Proliferation Assay (MTS/MTT)

This assay provides a quantitative measure of how the inhibitor affects cell proliferation and metabolic activity.

Principle: The tetrazolium salt MTS (or MTT) is reduced by metabolically active cells into a colored formazan product, the amount of which is proportional to the number of viable cells.[14][15]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Etomoxir (e.g., 0, 10, 50, 100, 200 µM) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the cells and add the Etomoxir-containing medium. Incubate for a defined period (e.g., 24, 48, or 72 hours).[3]

  • Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium) and incubate for 1-4 hours at 37°C.[14]

  • Data Acquisition: Measure the absorbance of the formazan product on a microplate reader at 490 nm.[3][14]

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 (the concentration at which 50% of cell viability is inhibited).

Metabolic Flux Analysis (Seahorse XF)

This technology measures the real-time oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. The Seahorse FAO assay can directly measure the cell's capacity to oxidize fatty acids.

Principle: By providing palmitate as a substrate and then injecting an inhibitor like Etomoxir, one can quantify the portion of mitochondrial respiration that is dependent on FAO.[16][17]

Seahorse_Workflow Seed 1. Seed Cells in XF Microplate Incubate 2. Incubate in Substrate-Limited Medium (Overnight) Seed->Incubate FAO_Medium 3. Switch to FAO Assay Medium (45 min pre-assay) Incubate->FAO_Medium Eto_Treat 4. Add Etomoxir (or Vehicle) (15 min pre-assay) FAO_Medium->Eto_Treat Palmitate 5. Add Palmitate-BSA (or BSA control) (Start of Assay) Eto_Treat->Palmitate Assay 6. Run Seahorse XF Assay (Measure Basal OCR) Palmitate->Assay Stressors 7. Inject Mito Stress Test Compounds (Oligomycin, FCCP, Rot/AA) Assay->Stressors

Fig. 2: Workflow for measuring fatty acid oxidation using a Seahorse XF Analyzer.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in an XF cell culture microplate and allow them to adhere.

  • Nutrient Limitation: The day before the assay, replace the growth medium with a substrate-limited medium to encourage reliance on exogenous substrates during the assay.[17]

  • Assay Medium: On the day of the assay, wash and incubate cells in FAO Assay Medium (typically a Krebs-Henseleit Buffer supplemented with glucose, carnitine, and HEPES) for ~45 minutes in a non-CO2 incubator.[16][17]

  • Inhibitor Pre-treatment: Add Etomoxir (a typical final concentration is 40 µM) or a vehicle control to the appropriate wells and incubate for ~15 minutes to allow for cellular uptake and CPT1 binding.[16]

  • Substrate Addition: Just before starting the assay, add the XF Palmitate-BSA FAO substrate to the wells.[16]

  • Run Assay: Place the plate in the Seahorse XF Analyzer and measure the basal OCR. The difference in OCR between vehicle-treated and Etomoxir-treated cells represents the rate of FAO.

  • Mito Stress Test (Optional): Subsequently, inject mitochondrial stressors (Oligomycin, FCCP, and Rotenone/Antimycin A) to assess overall mitochondrial health and maximal respiratory capacity.[16][17]

Conclusion and Future Perspectives

Comparing the efficacy of CPT1 inhibitors like Etomoxir across diverse cell lines provides invaluable data on the metabolic dependencies of different cancers. A cell line's sensitivity is not a static property but is influenced by its genetic background, tissue of origin, and the specific metabolic microenvironment.[1][18]

Key takeaways for researchers include:

  • Context is Critical: The efficacy of FAO inhibition is highly context-dependent. Cancers like certain breast and bladder subtypes show significant reliance on FAO, making them promising candidates for this therapeutic strategy.[3][12]

  • Dose Matters: It is imperative to use concentrations of Etomoxir that specifically inhibit CPT1 without causing confounding off-target effects. Efficacy at low micromolar concentrations is a stronger indicator of FAO dependency than effects seen only at high concentrations.[9][12]

  • Combination Therapies: For cell lines that show only modest sensitivity, combining FAO inhibitors with conventional chemotherapy or other metabolic inhibitors can be a powerful strategy to induce synthetic lethality.[11]

Future work should continue to explore the intricate links between oncogenic signaling pathways and metabolic reprogramming. Identifying biomarkers that predict a tumor's reliance on FAO will be crucial for translating the promise of metabolic inhibitors into effective clinical therapies for cancer patients.[2]

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A Researcher's Guide to the Validation of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA as a High-Fidelity Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular metabolism, enzymes that utilize coenzyme A (CoA) thioesters are central players, regulating everything from energy homeostasis to lipid signaling. To dissect these complex pathways, researchers require molecular tools of exceptional precision. Chemical probes—small molecules designed to interact with specific protein targets—are indispensable for this purpose.[1][2][3] This guide provides an in-depth technical framework for the validation of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA (hereafter referred to as 8-HOCA-CoA ), a putative covalent inhibitor, as a chemical probe.

Our discussion will move beyond a simple listing of protocols. We will explore the causal logic behind each experimental step, establishing a self-validating workflow that ensures the data generated is robust, reproducible, and provides unambiguous insights into the probe's utility for target identification and functional studies.

Deconstructing the Probe: A Rational Design for Targeting Acyl-CoA Enzymes

The molecular architecture of 8-HOCA-CoA suggests a deliberate design to target a specific class of enzymes. Understanding its components is the first step in predicting its behavior and designing a validation strategy.

  • Coenzyme A (CoA) Moiety : This is the primary targeting group. It mimics the natural substrate or product of a vast number of enzymes, including acyl-CoA synthetases, acyl-CoA thioesterases, and acetyltransferases, thereby directing the probe to the active sites of these proteins.[4][5]

  • Octanoyl Linker : This eight-carbon chain mimics a medium-chain fatty acid, potentially conferring selectivity for enzymes involved in fatty acid metabolism that have a preference for substrates of this length.[6][7]

  • Epoxide "Warhead" : The oxirane ring is a classic electrophile. It is designed to react with a nucleophilic amino acid residue (e.g., Cysteine, Serine, Histidine) within the enzyme's active site, forming a stable, irreversible covalent bond.[8][9] This covalent nature transforms a transient interaction into a permanent label, making it a powerful tool for activity-based protein profiling (ABPP).[10][11]

  • Hydroxyoctyl Tail : This terminal functional group can serve multiple purposes. It may engage in secondary binding interactions (e.g., hydrogen bonding) that enhance affinity and selectivity, or it could serve as a latent handle for future derivatization, such as the attachment of a reporter tag.

The proposed mechanism involves a two-step process: initial, reversible binding (governed by the KI) driven by the CoA and acyl portions, followed by an irreversible covalent modification step (governed by kinact).[8][12][13]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Inactivation E Enzyme (E) + Nucleophile (Nu) EP Non-covalent Complex (E·I) E->EP k_on P 8-HOCA-CoA (I) EP->E k_off EI_covalent Covalently Modified Enzyme (E-I) EP->EI_covalent k_inact (Irreversible) G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis cluster_3 Result start Intact Cells treat_v Treat with Vehicle start->treat_v treat_p Treat with 8-HOCA-CoA start->treat_p heat_v Heat Aliquots (Temp Gradient) treat_v->heat_v heat_p Heat Aliquots (Temp Gradient) treat_p->heat_p lyse_v Lysis & Centrifugation (Collect Soluble Fraction) heat_v->lyse_v lyse_p Lysis & Centrifugation (Collect Soluble Fraction) heat_p->lyse_p quant_v Quantify Target Protein (e.g., Western Blot) lyse_v->quant_v quant_p Quantify Target Protein (e.g., Western Blot) lyse_p->quant_p curve_v Generate Melting Curve quant_v->curve_v curve_p Generate Melting Curve quant_p->curve_p result Compare Curves: Shift indicates Target Engagement curve_v->result curve_p->result

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Intact-Cell CETSA

  • Cell Culture & Treatment : Culture cells to an appropriate density. Treat one set of cells with 8-HOCA-CoA at a desired concentration and another set with vehicle control. Incubate to allow for cell penetration and target engagement.

  • Heating : Resuspend the cells in media and aliquot them into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a PCR machine, followed by a cooling step. [14]3. Lysis and Fractionation : Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble proteins from the heat-induced aggregated proteins by high-speed centrifugation.

  • Detection : Analyze the amount of soluble target protein remaining at each temperature using a protein-specific detection method, such as Western blotting or ELISA.

  • Data Analysis : Plot the percentage of soluble protein against temperature for both vehicle- and probe-treated samples. A rightward shift in the melting curve for the probe-treated sample confirms intracellular target engagement. [15][16]

Comparative Analysis: Positioning 8-HOCA-CoA in the Researcher's Toolbox

No single probe is perfect for every application. A crucial part of validation is understanding where a probe excels and what its limitations are compared to alternative approaches. 8-HOCA-CoA, as a covalent probe, offers distinct advantages for applications like ABPP and target identification, but other probe types may be better suited for studying reversible enzyme kinetics or dynamic processes.

Probe TypeMechanism of ActionReversibilityKey Validation MethodProsCons
8-HOCA-CoA (Covalent) Forms a stable, covalent bond with an active site nucleophile.IrreversibleCompetitive ABPP, CETSA, kinact/KI determinationEnables proteome-wide selectivity profiling; useful for target ID and imaging; permanent label.Potential for off-target covalent modification; unsuitable for studying reversible binding kinetics.
Non-hydrolyzable Substrate Analog Binds reversibly to the active site, mimicking the natural substrate but not reacting.ReversibleCompetitive Inhibition Assay (Ki determination)Allows for study of equilibrium binding; less risk of permanent off-target effects.Weaker binders are often washed away during proteomic workflows; not suitable for ABPP.
Photo-Affinity Probe Contains a photo-reactive group that forms a covalent bond upon UV irradiation.Irreversible (after UV)Photo-labeling experiments, CETSACovalent bond formation is temporally controlled; can capture transient interactions.UV light can damage cells; non-specific crosslinking is a common issue; requires synthesis of a specialized probe.
Table 2: Comparison of 8-HOCA-CoA with alternative chemical probe modalities.

Conclusion

The validation of a chemical probe like 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is not a single experiment but a comprehensive, logical progression of assays. By systematically determining its in vitro potency and selectivity (via kinetics and competitive ABPP) and confirming its ability to engage its target in a live-cell context (via CETSA), researchers can build a robust and trustworthy case for its use. This multi-pillar approach ensures that the probe is not merely a reactive molecule but a high-fidelity tool capable of generating precise and biologically relevant data, ultimately accelerating our understanding of enzyme function and its role in disease.

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A Comparative Guide to the Structure-Activity Relationship of 8,9-Epoxyeicosatrienoyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Epoxyeicosatrienoic Acids and the Quest for Stability

Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenase enzymes.[1][2] These lipid mediators, existing as four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), are crucial players in cardiovascular homeostasis and inflammation.[1][3][4] They exhibit a range of beneficial biological effects, including vasodilation, anti-inflammatory actions, cardioprotection, and pro-angiogenic properties.[5][6][7] The vasodilatory effects of EETs are particularly important, as they contribute to the regulation of blood pressure by acting as endothelium-derived hyperpolarizing factors (EDHFs).[7][8]

Despite their therapeutic potential, the in vivo application of native EETs is hampered by their rapid metabolic inactivation. The primary route of degradation is hydrolysis of the epoxide to the less active corresponding dihydroxyeicosatrienoic acids (DHETs), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[1][3] This metabolic instability has driven the development of EET analogs with improved pharmacokinetic profiles and enhanced biological activity. This guide focuses on the structure-activity relationship (SAR) of analogs of 8,9-epoxyeicosatrienoyl-CoA (8,9-EET-CoA), a key intermediate in the metabolism and signaling of 8,9-EET. By understanding how structural modifications to the 8,9-EET-CoA molecule influence its biological activity, we can design more potent and selective therapeutic agents targeting the EET signaling pathway.

The Central Role of 8,9-EET-CoA: A Target for Therapeutic Intervention

Long-chain fatty acyl-CoA esters, such as 8,9-EET-CoA, are not merely metabolic intermediates but also act as allosteric regulators of various proteins and as substrates for further metabolic conversions.[9][10] The CoA moiety is crucial for the biological activity of many fatty acids, targeting them to specific enzymes and cellular compartments.[11] Therefore, analogs of 8,9-EET-CoA represent a promising class of compounds for modulating the EET signaling pathway with potentially greater specificity than the free acid forms.

The primary biological target for many EET analogs is the soluble epoxide hydrolase (sEH). Inhibition of sEH prevents the degradation of endogenous EETs, thereby amplifying their beneficial effects.[12][13] This has been shown to be a viable therapeutic strategy in preclinical models of hypertension, inflammation, and ischemic injury.[13][14] The SAR studies of 8,9-EET-CoA analogs are therefore often focused on their ability to inhibit sEH.

Dissecting the Structure: Key Areas for Modification and their Impact on Activity

The structure of 8,9-EET-CoA offers several key regions for chemical modification to probe the SAR. These include:

  • The Epoxide Ring: The epoxide is the key functional group responsible for the biological activity of EETs. Modifications here can significantly impact stability and interaction with target proteins.

  • The Acyl Chain: The length and degree of unsaturation of the carbon chains flanking the epoxide can influence lipophilicity, membrane permeability, and binding affinity.

  • The Coenzyme A Moiety: The CoA portion can be modified to enhance stability against hydrolysis or to alter interactions with the binding pockets of target enzymes.

The following sections will delve into the known SAR for modifications at these key positions, supported by available experimental data.

Comparative Analysis of 8,9-EET-CoA Analog Activity

While comprehensive SAR data for a wide range of 8,9-EET-CoA analogs is still an emerging field, studies on related EET analogs provide valuable insights. The following table summarizes representative data from studies on EET analogs, highlighting the impact of structural modifications on their biological activity, primarily sEH inhibition.

Analog/ModificationTargetIC50/EC50Key FindingsReference
8,9-EET Glomerular Protection~10 nM (EC50)The 8,9-regioisomer is uniquely protective against glomerular injury compared to other EET regioisomers.[15]
8,9-EET analog (214) PASMC ApoptosisNot specifiedThis analog, lacking double bonds at C5-C6 and C14-C15, protected pulmonary artery smooth muscle cells from apoptosis where the native 8,9-EET did not.[16][17]
14,15-EET-mSA Coronary Artery RelaxationComparable to 14,15-EETReplacement of the carboxylate with an N-acylsulphonamide group maintained vasorelaxant activity while preventing β-oxidation and phospholipid esterification.[2]
DCU (sEH Inhibitor) sEH Hydrolysis of 8,9-EET0.086 µMDemonstrates potent and selective inhibition of sEH, leading to a reduction in blood pressure in hypertensive models.[14]

Key Insights from the Data:

  • Regioisomer Specificity: The biological effects of EETs can be highly specific to a particular regioisomer, as demonstrated by the unique glomerular protective effects of 8,9-EET.[15]

  • Acyl Chain Modifications: Altering the double bond positions in the acyl chain can dramatically change the biological activity profile of the analog, as seen with the anti-apoptotic effects of analog(214) compared to the native 8,9-EET.[16][17]

  • Carboxylate Group Replacement: The carboxylate group is not essential for all biological activities and can be replaced with bioisosteres like N-acylsulphonamides to improve metabolic stability.[2]

  • Targeting sEH: Small molecule inhibitors of sEH, which can be considered functional EET analogs, have shown significant therapeutic potential.[14]

Experimental Protocols for Evaluating Analog Activity

To facilitate further research in this area, we provide a standardized protocol for assessing the inhibitory activity of novel 8,9-EET-CoA analogs against soluble epoxide hydrolase.

Protocol: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human sEH.

Materials:

  • Recombinant human sEH

  • PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate) substrate

  • Assay Buffer: Tris-HCl (25 mM, pH 7.4) containing 0.1 mg/mL BSA

  • Test compounds (8,9-EET-CoA analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Prepare a stock solution of the PHOME substrate in a 1:1 mixture of ethanol and DMSO.

  • Prepare serial dilutions of the test compounds and a known sEH inhibitor (e.g., DCU) in the assay buffer.

  • In a 96-well plate, add 100 µL of the assay buffer to each well.

  • Add 10 µL of the test compound dilutions or control vehicle to the appropriate wells.

  • Add 20 µL of the recombinant human sEH enzyme solution to each well and incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding 20 µL of the PHOME substrate to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 10-20 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Structure-Activity Relationship Workflow

The process of developing and evaluating novel 8,9-EET-CoA analogs can be visualized as a cyclical workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Refinement Design Design Synthesis Synthesis Design->Synthesis Chemical Strategy In_Vitro In Vitro Assays (e.g., sEH Inhibition) Synthesis->In_Vitro Test Analogs Cell_Based Cell-Based Assays (e.g., Signaling) In_Vitro->Cell_Based Potency & Selectivity In_Vivo In Vivo Models (e.g., Hypertension) Cell_Based->In_Vivo Efficacy & PK/PD SAR_Analysis SAR Analysis In_Vivo->SAR_Analysis Correlate Structure with Activity Optimization Lead Optimization SAR_Analysis->Optimization Identify Key Moieties Optimization->Design Refine Structure

Caption: A workflow diagram illustrating the iterative process of designing, synthesizing, and evaluating novel 8,9-EET-CoA analogs to establish a robust structure-activity relationship.

Signaling Pathways of EETs: A Complex Network

EETs elicit their diverse biological effects by modulating a variety of signaling pathways. Understanding these pathways is crucial for interpreting the effects of 8,9-EET-CoA analogs.

EET_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular EETs EETs GPCR Putative GPCR EETs->GPCR Ion_Channels Ion Channels (e.g., KCa) EETs->Ion_Channels Direct Activation PPAR PPARα/γ (Nuclear Receptor) EETs->PPAR Direct Binding Gs Gαs GPCR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response_1 Vasodilation, Anti-inflammation PKA->Cellular_Response_1 Phosphorylation Events Gene_Expression Gene Expression PPAR->Gene_Expression Cellular_Response_2 Anti-inflammatory, Metabolic Regulation Gene_Expression->Cellular_Response_2 Protein Synthesis

Caption: A simplified diagram of the major signaling pathways activated by epoxyeicosatrienoic acids (EETs), including G-protein coupled receptor (GPCR) activation and nuclear receptor (PPAR) modulation.

Conclusion and Future Directions

The study of the structure-activity relationship of 8,9-EET-CoA analogs is a critical step towards the development of novel therapeutics for a range of cardiovascular and inflammatory diseases. While the available data provides a foundational understanding, further research is needed to systematically explore the chemical space around the 8,9-EET-CoA scaffold. Future studies should focus on:

  • Systematic modification of the acyl chain length, degree of unsaturation, and stereochemistry of the epoxide.

  • Exploration of diverse CoA bioisosteres to improve stability and modulate target affinity.

  • Elucidation of the specific protein targets of these analogs beyond sEH.

  • Comprehensive in vivo evaluation of promising analogs to assess their pharmacokinetic and pharmacodynamic properties.

By continuing to unravel the intricate relationship between the structure of these fascinating molecules and their biological function, the scientific community can pave the way for a new generation of targeted therapies that harness the beneficial effects of the EET signaling pathway.

References

  • Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PubMed Central. Available at: [Link]

  • Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC - PubMed Central. Available at: [Link]

  • Action of epoxyeicosatrienoic acids on cellular function. Available at: [Link]

  • Epoxyeicosatrienoic acid - Wikipedia. Available at: [Link]

  • Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. Available at: [Link]

  • Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC - NIH. Available at: [Link]

  • Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone - MDPI. Available at: [Link]

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  • Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PubMed Central. Available at: [Link]

  • Soluble Epoxide Hydrolase Regulates Hydrolysis of Vasoactive Epoxyeicosatrienoic Acids | Circulation Research - American Heart Association Journals. Available at: [Link]

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  • Synthesis of epoxyeicosatrienoic acids and heteroatom analogs - PubMed. Available at: [Link]

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  • The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor | ACS Chemical Biology. Available at: [Link]

  • Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC - NIH. Available at: [Link]

  • 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway | Request PDF - ResearchGate. Available at: [Link]

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  • Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets. Available at: [Link]

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  • Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC - NIH. Available at: [Link]

  • A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Available at: [Link]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles - MDPI. Available at: [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC. Available at: [Link]

  • US20150336916A1 - Epoxyeicosatrienoic acid analogs and methods of making and using the same - Google Patents.
  • Molecular Targets and Small Molecules Modulating Acetyl Coenzyme A in Physiology and Diseases - ACS Publications. Available at: [Link]

  • Fatty acyl CoA esters as regulators of cell metabolism - PubMed. Available at: [Link]

  • Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - PMC - PubMed Central. Available at: [Link]

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A Comparative Analysis of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA and its Diastereomers as Modulators of Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents an in-depth comparative analysis of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA and its diastereomers, focusing on their interaction with soluble epoxide hydrolase (sEH). As researchers and drug development professionals, understanding the stereochemical nuances that dictate the potency and selectivity of enzyme inhibitors is paramount. This document provides a comprehensive overview of the structure-activity relationships of these compounds, supported by experimental data and detailed protocols to aid in your research endeavors.

Introduction: The Significance of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid.[1][2][3] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory, vasodilatory, and analgesic properties, into their less active corresponding diols.[3][4][5] By inhibiting sEH, the levels of beneficial EETs can be increased, making sEH a promising therapeutic target for a variety of conditions, including hypertension, inflammation, and neurodegenerative diseases like Alzheimer's.[1][5][6]

The compound at the center of this guide, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, and its diastereomers are analogs of endogenous fatty acids that can act as inhibitors of sEH. The specific stereochemistry of the oxirane (epoxide) ring is a critical determinant of their inhibitory potency. This guide will dissect these stereochemical differences and their impact on biological activity.

Structural Analysis of Diastereomers

The core structure of the molecule is an 18-carbon fatty acyl-CoA with an internal epoxide ring. The stereochemistry at the two carbons of the oxirane ring gives rise to four possible diastereomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The (2R,3S) and (2S,3R) isomers are a pair of enantiomers with a cis configuration, while the (2R,3R) and (2S,3S) isomers are a pair of enantiomers with a trans configuration.

The precise spatial arrangement of the atoms in each diastereomer dictates how it fits into the active site of the sEH enzyme. The active site of sEH is a hydrophobic, L-shaped tunnel, and the specific interactions between the inhibitor and the amino acid residues lining this tunnel are highly dependent on the inhibitor's three-dimensional shape.[7]

Comparative Analysis of sEH Inhibition: The Critical Role of Stereochemistry

Generally, for many epoxide-based sEH inhibitors, there is a significant difference in the inhibitory activity between enantiomers. For instance, studies on chiral urea-based inhibitors have shown that the (S)-enantiomer can be significantly more potent than the (R)-enantiomer, sometimes by as much as 40-fold.[8] This highlights the stereospecific nature of the binding pocket of sEH.

To illustrate this principle, the following table presents hypothetical, yet representative, inhibitory concentration (IC50) values for the diastereomers of an analogous epoxide-based sEH inhibitor. These values are based on the known structure-activity relationships (SAR) for this class of compounds.

DiastereomerConfigurationRepresentative IC50 (nM)Rationale for Potency
(2R,3S)cis50Optimal fit into the active site, allowing for key interactions with catalytic residues.
(2S,3R)cis65Enantiomer of the most potent form, still a good fit but with slightly less optimal interactions.
(2R,3R)trans500The trans configuration leads to a less favorable conformation for binding within the sEH active site.
(2S,3S)trans800The enantiomer of the less active trans form, exhibiting the lowest potency.

Structure-Activity Relationship (SAR) Insights:

The central pharmacophore of many potent sEH inhibitors, such as urea- and amide-based compounds, interacts with key residues in the sEH active site.[7][8] The urea or amide carbonyl group typically forms hydrogen bonds with the catalytic aspartate residue (Asp335 in human sEH), while the NH groups interact with catalytic tyrosines (Tyr381 and Tyr465).[7] The hydrophobic portions of the inhibitor occupy the L-shaped tunnel.[7]

For epoxide-containing substrate analogs like 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, the epoxide ring itself is the key interacting moiety. The stereochemistry dictates the precise orientation of the epoxide within the active site, influencing its proximity to the catalytic residues and the overall binding affinity. The cis configuration often allows for a more favorable binding pose compared to the trans configuration, leading to more potent inhibition.

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are detailed protocols for a soluble epoxide hydrolase inhibition assay and a general chemo-enzymatic synthesis approach for chiral epoxides.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method for screening sEH inhibitors.[9][10][11]

Principle: The assay is based on the hydrolysis of a non-fluorescent substrate by sEH to produce a highly fluorescent product. The rate of fluorescence generation is proportional to the sEH activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Materials:

  • 96-well clear or white flat-bottom microplate

  • Fluorometric microplate reader (Excitation/Emission: ~330-362 nm / ~460-465 nm)

  • Recombinant human or murine sEH

  • sEH Assay Buffer

  • Non-fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME))

  • Test compounds (diastereomers of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea (NCND) or 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA))

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of sEH in assay buffer.

    • Prepare a working solution of the sEH substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the test compound dilutions to the appropriate wells.

    • Add a solvent control (containing the same concentration of solvent as the test compound wells).

    • Add the positive control inhibitor to its designated wells.

    • Add the sEH enzyme solution to all wells except the background control wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the sEH substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence kinetically over a period of 15-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each well.

    • Subtract the background fluorescence rate.

    • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Experimental Workflow for sEH Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_components Add Buffer, Inhibitors, and Enzyme to Plate prep_plate->add_components initiate_reaction Initiate Reaction with Substrate add_components->initiate_reaction measure_fluorescence Kinetic Measurement of Fluorescence initiate_reaction->measure_fluorescence calc_rate Calculate Reaction Rates measure_fluorescence->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Values calc_inhibition->calc_ic50

Caption: Workflow for determining the IC50 of sEH inhibitors.

General Chemo-Enzymatic Synthesis of Chiral Epoxides

The synthesis of specific chiral epoxides like 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA can be complex. However, a general and more sustainable approach for synthesizing chiral epoxides involves chemo-enzymatic methods.[12] This approach often provides high enantioselectivity.

Key Steps:

  • Baeyer-Villiger Oxidation: A lipase-mediated oxidation of a suitable cyclic ketone precursor can generate a chiral lactone.

  • Hydrogenation: Catalytic hydrogenation of the lactone can yield a diol.

  • Tosylation: Activation of a primary hydroxyl group by tosylation.

  • Epoxide Formation: Treatment with a base (e.g., sodium methoxide) to induce intramolecular cyclization and form the desired epoxide.[12]

For the synthesis of the specific CoA-thioester, further enzymatic or chemical ligation steps would be required.

Signaling Pathway Context: The Role of sEH in the Arachidonic Acid Cascade

The inhibition of sEH has significant downstream effects on cellular signaling. By preventing the degradation of EETs, sEH inhibitors effectively amplify the biological activities of these epoxy fatty acids. EETs are known to exert their effects through various mechanisms, including the activation of ion channels and interaction with nuclear receptors.

The following diagram illustrates the central role of sEH in the arachidonic acid metabolic pathway and the impact of its inhibition.

G AA Arachidonic Acid COX COX Pathway AA->COX LOX LOX Pathway AA->LOX CYP450 CYP450 Pathway AA->CYP450 PGs Prostaglandins (Pro-inflammatory) COX->PGs LTs Leukotrienes (Pro-inflammatory) LOX->LTs EETs EETs (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Therapeutic Effects: - Reduced Inflammation - Vasodilation - Analgesia EETs->Effects DHETs DHETs (Less Active) sEH->DHETs Inhibitor 8-[(2R,3S)...]octanoyl-CoA & Diastereomers Inhibitor->sEH Inhibition

Caption: sEH in the arachidonic acid cascade and the effect of inhibitors.

Conclusion and Future Perspectives

The comparative analysis of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA and its diastereomers underscores the critical importance of stereochemistry in the design of potent and selective sEH inhibitors. The subtle differences in the three-dimensional arrangement of atoms can lead to significant variations in binding affinity and, consequently, inhibitory potency.

Future research in this area should focus on obtaining high-resolution crystal structures of sEH in complex with these various diastereomers to provide a more detailed understanding of the specific molecular interactions that govern their activity. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of the most potent diastereomers and to assess their therapeutic potential in relevant disease models. The development of highly selective and potent sEH inhibitors remains a promising avenue for the treatment of a wide range of inflammatory and cardiovascular diseases.

References

  • Elucidating the Role of Soluble Epoxide Hydrolase and Arachidonic Acid Metabolism in Neuroinflammation and Alzheimer's Disease. (n.d.). Vertex AI Search.
  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). (n.d.). Assay Genie.
  • The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids. (n.d.). Frontiers.
  • Soluble epoxide hydrolase: A potential target for metabolic diseases. (2016). Journal of Diabetes, 8(1), 44-54.
  • Metabolic pathways of Arachidonic acid and the role of enzymes fatty acid amide hydrolase and soluble epoxide hydrolase. (n.d.). ResearchGate.
  • The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids. (n.d.). Frontiers.
  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. (2010). Journal of Medicinal Chemistry, 53(5), 1915-1935.
  • Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(8), 2414-2418.
  • In Silico Modeling and Structural Analysis of Soluble Epoxide Hydrolase Inhibitors for Enhanced Therapeutic Design. (2023). Molecules, 28(14), 5484.
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. (2023). Agilent.
  • structure-activity relationship of sEH inhibitor-16. (n.d.). Benchchem.
  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (2020). Molecules, 25(21), 5092.
  • Soluble Epoxide Hydrolase Assay Kit (ab240999). (n.d.). Abcam.
  • Soluble Epoxide Hydrolase Cell-Based Assay Kit. (n.d.). Cayman Chemical.
  • A Comparative Analysis of Soluble Epoxide Hydrolase (sEH) Inhibitors Based on the 1,3-Dicyclohexylurea Scaffold. (n.d.). Benchchem.
  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. (2021). Molecules, 26(4), 988.

Sources

A Senior Application Scientist's Guide to Confirming Covalent Enzyme Modification by 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA and Comparative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. This guide provides an in-depth technical comparison of methodologies to confirm the covalent modification of enzymes, with a specific focus on the novel probe, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA. We will explore its hypothesized mechanism and compare it to established alternatives, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and logical validation of your findings.

Introduction: The Significance of Covalent Enzyme Modification in Fatty Acid Metabolism

Covalent modification is a powerful mechanism for regulating enzyme activity and plays a crucial role in numerous cellular processes.[1] In the realm of drug discovery, covalent inhibitors have seen a resurgence, offering advantages such as prolonged duration of action and increased potency.[2][3][4][5] The study of fatty acid metabolism, a cornerstone of cellular bioenergetics, has greatly benefited from the development of chemical probes that can covalently label and report on the activity of key enzymes.[2][6]

The molecule at the center of our discussion, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, is a long-chain fatty acyl-CoA analog. Its structure is notable for two key features: the long acyl-CoA chain, which suggests a potential interaction with enzymes of fatty acid metabolism[2][7], and the presence of an oxirane (epoxide) ring. Epoxides are known electrophilic "warheads" that can react with nucleophilic residues in enzyme active sites, leading to covalent and often irreversible inhibition.[2][4][8]

Hypothesized Mechanism of Action

Based on its chemical structure, we hypothesize that 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA functions as an activity-based probe (ABP) targeting enzymes within the fatty acid β-oxidation pathway. The long acyl-CoA tail likely guides the molecule to the active site of enzymes that process fatty acyl-CoAs, such as acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, 3-ketoacyl-CoA thiolase, or carnitine palmitoyltransferase (CPT).[2][9] Once positioned within the active site, the strained epoxide ring can undergo nucleophilic attack by a reactive amino acid residue (e.g., cysteine, serine, or histidine), forming a stable covalent bond. This covalent adduction would likely lead to irreversible inhibition of the target enzyme.

Hypothesized_Mechanism Probe 8-[...]-octanoyl-CoA (with epoxide) Binding Non-covalent Binding Probe->Binding Acyl-CoA tail mediates affinity Enzyme Target Enzyme (e.g., in β-oxidation) Binding->Enzyme Reaction Nucleophilic Attack by Active Site Residue Binding->Reaction Epoxide 'warhead' positioned for reaction Modified_Enzyme Covalently Modified Inactive Enzyme Reaction->Modified_Enzyme

Caption: Hypothesized mechanism of covalent modification.

Comparative Analysis of Methodologies

While 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA presents a targeted approach for investigating fatty acid metabolism, it is essential to consider its performance in the context of other available methods.

Methodology Principle of Detection Advantages Disadvantages Key Applications
8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA (Hypothesized) Covalent modification of target enzymes via an epoxide warhead.- Potentially high specificity for fatty acid binding enzymes.- Irreversible binding allows for downstream identification of targets.- Synthesis may be complex.- Potential for off-target reactivity of the epoxide.- Biological effects of the modification need to be characterized.- Identification of novel enzyme targets in fatty acid metabolism.- Activity-based protein profiling (ABPP).
Fluorescent Fatty Acid Analogs Incorporation of fatty acids with fluorescent tags (e.g., BODIPY, NBD) into metabolic pathways.[10]- Enables visualization of lipid trafficking and localization.- Can be used in live-cell imaging.- The fluorescent tag may alter the metabolism of the fatty acid.- Does not directly report on enzyme activity.- Studying lipid uptake, transport, and storage.- High-content screening for modulators of lipid metabolism.
Activity-Based Probes (ABPs) with other Warheads Covalent labeling of enzyme active sites using various reactive groups (e.g., fluorophosphonates, acrylates).- Provides a direct readout of enzyme activity.- Can be designed for high selectivity.- Potential for off-target labeling.- Requires careful design and synthesis of the probe.- Functional proteomics and target discovery.- Screening for enzyme inhibitors.
Non-covalent Inhibitors Reversible binding to the enzyme active site or allosteric sites.[11]- Generally have a lower risk of off-target toxicity compared to covalent inhibitors.- Amenable to traditional drug development pipelines.- Shorter duration of action.- May be less potent than covalent inhibitors.- Therapeutic intervention in metabolic diseases.- Elucidating enzyme mechanism and function.
Metabolic Labeling with Azido or Alkynyl Fatty Acids Incorporation of fatty acids with bioorthogonal handles for subsequent "click" chemistry-based detection.[9][12]- High sensitivity and specificity of detection.- Allows for the study of fatty acid metabolism in complex biological systems.- Requires cell permeability of the probe and click reagents.- Potential for the bioorthogonal handle to influence metabolism.- Tracking fatty acid metabolic pathways.- Identifying proteins that interact with fatty acids.

Experimental Protocols for Confirmation of Covalent Modification

To validate the hypothesized covalent modification of a target enzyme by 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, a multi-pronged experimental approach is necessary.

Workflow for Target Identification and Validation

Experimental_Workflow cluster_incubation Cell/Lysate Treatment cluster_separation Protein Separation cluster_identification Target Identification cluster_validation Validation start Treat cells or lysate with 8-[...]-octanoyl-CoA sds_page SDS-PAGE start->sds_page in_gel_digest In-gel Trypsin Digestion sds_page->in_gel_digest Excise protein band(s) with increased MW lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms database_search Database Search for Modified Peptides lc_ms->database_search target_id Identified Target Protein(s) database_search->target_id western_blot Western Blot with Target-Specific Antibody target_id->western_blot activity_assay Enzyme Activity Assay target_id->activity_assay validation_result Confirmation of Covalent Modification and Inhibition western_blot->validation_result activity_assay->validation_result

Caption: Experimental workflow for target identification.

Detailed Protocol: Mass Spectrometry for Identification of Covalent Adducts

Objective: To identify the protein(s) covalently modified by 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA and map the site of modification.

Principle: Intact protein mass spectrometry can reveal a mass shift corresponding to the addition of the probe.[13] Tandem mass spectrometry (MS/MS) of tryptic peptides can then pinpoint the exact amino acid residue that has been modified.[5][14][15]

Materials:

  • Cell lysate or purified enzyme of interest

  • 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

  • SDS-PAGE reagents

  • In-gel digestion kit (with trypsin)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the cell lysate or purified enzyme with and without 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA for a predetermined time at 37°C.

  • SDS-PAGE: Separate the protein samples by SDS-PAGE.

  • In-Gel Digestion: Excise the protein bands of interest (or the entire lane) and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against a protein database, specifying a variable modification on nucleophilic residues (Cys, Ser, His, Lys) corresponding to the mass of the modifying portion of the probe.

Detailed Protocol: Western Blotting for Detection of Protein Adduction

Objective: To visualize the covalent modification of a specific target protein.

Principle: Western blotting uses antibodies to detect a specific protein.[16][17][18] A shift in the molecular weight of the target protein upon treatment with the probe can indicate covalent modification.

Materials:

  • Treated and untreated protein samples from section 4.2

  • SDS-PAGE and Western blotting apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. A band shift in the treated sample compared to the control indicates covalent modification.

Detailed Protocol: Enzyme Activity Assay

Objective: To determine if the covalent modification results in inhibition of enzyme activity.

Principle: The activity of the target enzyme is measured in the presence and absence of the covalent modifier. A decrease in activity in the treated sample indicates inhibition. The specific assay will depend on the target enzyme identified. For example, a fatty acid oxidation assay can measure the overall pathway activity.[6][19]

Materials:

  • Purified target enzyme or cell lysate

  • 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

  • Substrate for the target enzyme

  • Assay buffer and detection reagents

Procedure:

  • Pre-incubation: Pre-incubate the enzyme with varying concentrations of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA for different time points.

  • Assay Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Measurement: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value if applicable.

Conclusion and Future Directions

The study of covalent enzyme modification is a dynamic and impactful field. While direct experimental data on 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA is currently limited, its structure strongly suggests its potential as a valuable tool for investigating fatty acid metabolism. By employing the rigorous, multi-faceted experimental approach outlined in this guide, researchers can effectively confirm its covalent mechanism, identify its protein targets, and compare its utility to a range of existing methodologies. This systematic approach will not only validate the function of this specific probe but also contribute to the broader understanding of enzyme regulation and the development of novel therapeutics.

References

Safety Operating Guide

A Guide to the Safe Disposal of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Identification and Risk Assessment

The principal hazard of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA stems from the presence of an oxirane , more commonly known as an epoxide , functional group.

  • High Reactivity: The three-membered ring structure of an epoxide is under significant strain, making it highly susceptible to ring-opening reactions with a wide range of nucleophiles.[1][2][3]

  • Biological Alkylating Agent: This reactivity makes epoxides potent alkylating agents in biological systems.[1] They can covalently modify nucleophilic sites on biomolecules such as DNA and proteins. This activity is the basis for their classification as a potentially toxic, mutagenic, and carcinogenic class of compounds.[4][5]

  • Other Functional Groups:

    • Coenzyme A (CoA) Thioester: This large, biochemically active moiety means the compound should not be released into the environment.[6][7]

    • Long Hydrocarbon Chains: These impart a lipophilic character to the molecule, affecting its solubility and handling.

    • Hydroxyl Group: A common and relatively benign functional group.

Given the reactive and potentially mutagenic nature of the epoxide, all waste containing this compound must be treated as hazardous reactive waste .[8][9] The core principle of its disposal is to first destroy the epoxide ring through a controlled chemical reaction, a process known as "quenching" or "deactivation."[10]

Section 2: Pre-Disposal Handling and Segregation

Proper handling and segregation are critical first steps to ensure safety and compliance.

  • Waste Collection: All waste streams containing 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA, including aqueous solutions, organic solvent mixtures, and contaminated labware (e.g., pipette tips, vials), must be collected separately from non-hazardous and other chemical waste types.[8]

  • Container Labeling: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The label must include:

    • The full chemical name: "8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA"

    • The words "Hazardous Waste - Reactive Epoxide Compound"

    • The primary hazards: "Toxic," "Irritant," "Potential Mutagen"

    • An accumulation start date.

  • Storage: Store the segregated waste container in a designated, well-ventilated area, away from incompatible materials, particularly strong acids and bases which could catalyze uncontrolled polymerization or reaction.[4][11][12]

Parameter Guideline Rationale
Waste Classification Hazardous Reactive Chemical WasteBased on the high reactivity and potential toxicity of the epoxide functional group.[1][4][9]
Primary Hazard Alkylating Agent (Potential Mutagen)Epoxides can react with biological macromolecules, posing a significant health risk.[1][5]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatTo prevent skin and eye contact with the reactive chemical.[11]
Storage Location Ventilated Chemical Hood or Designated Hazardous Waste AreaTo ensure proper containment of vapors and prevent accidental exposure.[11][12]

Section 3: Step-by-Step Deactivation (Quenching) Protocol

The following protocol describes the chemical neutralization of the epoxide ring via acid-catalyzed hydrolysis. This procedure converts the reactive epoxide into a significantly more stable and less hazardous 1,2-diol.[3][13] This entire procedure must be performed inside a certified chemical fume hood.

Materials:

  • Collected waste containing the epoxide compound.

  • Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), approximately 1 M solution.

  • pH indicator strips or a calibrated pH meter.

  • Appropriate reaction vessel (e.g., a glass beaker or flask larger than the waste volume).

  • Stir plate and magnetic stir bar.

Procedure:

  • Preparation: Place the reaction vessel on a stir plate within the fume hood. If the waste is in an organic solvent, it is preferable to remove the solvent under reduced pressure (rotoevaporation) if possible, and re-dissolve the residue in a water-miscible solvent like tetrahydrofuran (THF) or acetone to facilitate the reaction with the aqueous acid.

  • Cooling: Place the reaction vessel in an ice-water bath to cool. This helps to control any potential exothermic reaction.

  • Acidification: While stirring the waste solution, slowly add the 1 M acid solution. The goal is to bring the final pH of the mixture to approximately 1-2. Monitor the pH carefully with indicator strips. The protonation of the epoxide oxygen makes it a better leaving group, facilitating nucleophilic attack by water.[3][13]

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 2 hours. This provides sufficient time for the hydrolysis reaction to go to completion.

  • Verification (Self-Validation): Before proceeding, it is best practice to confirm the destruction of the starting material. If analytical capabilities are available (e.g., Thin Layer Chromatography - TLC, LC-MS), a sample of the reaction mixture should be analyzed to confirm the absence of the original epoxide-containing compound.

  • Neutralization: Once the deactivation is complete (or after the minimum 2-hour reaction time), slowly add a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to neutralize the mixture to a pH between 6 and 8. Be cautious, as adding bicarbonate to a strong acid will cause vigorous gas (CO₂) evolution.

  • Final Disposal: The now-deactivated waste mixture, containing the diol derivative, can be collected in a new, clearly labeled hazardous waste container. Label it as "Neutralized 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA Waste" and list the final components (water, salts, diol derivative).

Section 4: Post-Deactivation Waste Management

Even after deactivation, the resulting mixture should be disposed of as chemical waste.

  • Collection: The neutralized aqueous solution should be collected by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11]

  • Compliance: Never pour the deactivated or untreated chemical waste down the sanitary sewer.[11] Always adhere to local, state, and federal regulations for hazardous waste disposal.[8]

Section 5: Emergency Procedures

  • Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper management and disposal of waste containing this compound.

DisposalWorkflow cluster_pre Pre-Treatment cluster_treat Deactivation Protocol (in Fume Hood) cluster_post Final Disposal cluster_key Key Stages A Waste Generation (Solutions, Contaminated Labware) B Segregate as 'Hazardous Reactive Waste' A->B Immediately C Perform Acid-Catalyzed Hydrolysis (Quenching) B->C D Verify Epoxide Destruction (e.g., TLC, LC-MS) C->D Minimum 2 hrs E Neutralize Solution (pH 6-8) D->E On Completion F Collect in Labeled Hazardous Waste Container E->F G Arrange Pickup by Licensed Waste Contractor (EHS) F->G key_pre 1. Segregation key_treat 2. Deactivation key_post 3. Disposal

Caption: Logical workflow for the safe disposal of epoxide-containing waste.

References

  • Disposal of Highly Reactive Reagents . University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Handling Reactive Chemicals: Precautions and Tips . Cal-Star. [Link]

  • Handling and Disposal of Chemicals . Solubility of Things. [Link]

  • Hazards Of Functional Groups . University of California, Santa Cruz, Environment, Health and Safety. [Link]

  • Epoxide . Wikipedia. [Link]

  • How to Manage Chemical Waste Safely . US Waste Industries. [Link]

  • Epoxide Functional Group . ChemTalk. [Link]

  • Opening of Epoxides With Acid . Master Organic Chemistry. [Link]

  • Epoxides – The Outlier Of The Ether Family . Master Organic Chemistry. [Link]

  • Epoxides--is there a human health problem? . National Center for Biotechnology Information. [Link]

  • Coenzyme A . Wikipedia. [Link]

  • In situ recycling of coenzyme A thioesters from carboxylic acids for biocatalysis . National Center for Biotechnology Information. [Link]

Sources

Personal protective equipment for handling 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA

This document provides essential safety protocols and operational guidance for the handling and disposal of 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA. As a complex biomolecule with a reactive epoxide functional group, stringent adherence to these procedures is critical to ensure personnel safety and experimental integrity. This guide is designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: A Mechanistic Approach

  • The Epoxide Moiety: The Primary Chemical Hazard The three-membered epoxide ring is characterized by significant ring strain, making it susceptible to nucleophilic attack. This inherent reactivity is the primary safety concern. Epoxides are potent alkylating agents capable of covalently modifying biological macromolecules such as DNA and proteins. This reactivity underlies their potential as skin/eye irritants and sensitizers. Under both acidic and basic conditions, the epoxide ring can be opened, a reaction that can occur with biological nucleophiles if handled improperly.[1][2][3] The handling procedures outlined in this guide are designed to mitigate the risks associated with this reactive functional group.

  • The Acyl-CoA Moiety: A Complex Biomolecule The octanoyl-CoA portion of the molecule is a medium-chain acyl-CoA, a common metabolic intermediate.[4][5] While less reactive than the epoxide, analogous long-chain acyl-CoA compounds are treated as potential skin, eye, and respiratory irritants.[6] Due to its large size and negligible vapor pressure, the risk of inhalation of the solid compound is low unless it is aerosolized. The primary routes of exposure are direct skin and eye contact.

Based on this analysis, 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA must be handled as a hazardous substance with unknown long-term toxicological properties. The core safety principle is the strict avoidance of all direct contact.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier against exposure. The primary method for protection is the use of robust engineering controls to contain the chemical at its source.

  • Chemical Fume Hood: All handling of the solid compound and its solutions, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. This minimizes the risk of inhaling any aerosols that may be generated and provides a contained workspace in the event of a spill.

  • Ventilated Enclosures: For less hazardous manipulations involving dilute solutions, a ventilated balance enclosure or similar containment may be appropriate, subject to a task-specific risk assessment.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through dermal contact, ocular exposure, and inhalation.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot typically required
Weighing Solid Chemical splash gogglesDouble-gloved (two pairs of nitrile gloves)Laboratory coatNot required if performed in a fume hood
Solution Preparation Chemical splash goggles and face shieldDouble-gloved (two pairs of nitrile gloves)Laboratory coatNot required if performed in a fume hood
Experimental Use Chemical splash gogglesDouble-gloved (two pairs of nitrile gloves)Laboratory coatNot required for small volumes in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant apron over laboratory coatNIOSH-approved respirator with organic vapor cartridges may be required for large spills
Rationale for PPE Selection:
  • Eye and Face Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are the minimum requirement to protect against splashes.[7][8] A face shield should be worn over goggles during procedures with a higher splash risk, such as transferring larger volumes of solution.

  • Hand Protection: Disposable nitrile gloves provide a barrier against incidental contact.[7] Double-gloving is mandated for handling this reactive compound; the outer glove is removed immediately after a known or suspected contact, protecting the inner glove and the skin. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat, fully buttoned, protects the skin and personal clothing from contamination.[6][7]

Standard Operating Procedure: Handling Workflow

The following diagram and step-by-step guide outline the standard workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation & Weighing cluster_solution Solution Preparation cluster_use Experimental Use & Disposal Receive Receive & Log Compound Verify Verify Fume Hood Certification Receive->Verify 1. Verify Storage (-20°C) Don_PPE Don Full PPE (Goggles, Lab Coat, Double Gloves) Verify->Don_PPE 2. Assemble Materials Weigh Weigh Solid in Fume Hood Don_PPE->Weigh 3. Use Ventilated Balance Transfer Transfer Solid to Vial Weigh->Transfer 4. Use Spatula Prep_Solvent Prepare Solvent Dissolve Add Solvent & Dissolve Prep_Solvent->Dissolve Transfer->Dissolve 5. Add Solvent Slowly Label Label Solution Clearly Dissolve->Label 6. Ensure Homogeneity Experiment Perform Experiment in Fume Hood Label->Experiment 7. Proceed to Experiment Waste_Liquid Collect Liquid Waste Experiment->Waste_Liquid Waste_Solid Collect Solid Waste (Tips, Tubes) Experiment->Waste_Solid Dispose Dispose as Hazardous Chemical Waste Waste_Liquid->Dispose Waste_Solid->Dispose 8. Segregate Waste Streams

Caption: Workflow for handling 8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoyl-CoA.

Step-by-Step Methodology:
  • Preparation:

    • Verify that the chemical fume hood has a current certification.

    • Assemble all necessary materials: the compound, solvent, glassware, and required PPE.

    • Don all required PPE: a lab coat, chemical splash goggles, and two pairs of nitrile gloves.[8]

  • Weighing the Compound (Inside a Fume Hood):

    • Place a clean weigh boat on an analytical balance inside the fume hood and tare the balance.

    • Using a clean spatula, carefully dispense the desired amount of the solid compound onto the weigh boat. Avoid any actions that could generate dust or aerosols.

    • Carefully transfer the weighed solid into an appropriate, labeled vial or flask.

  • Preparing the Solution (Inside a Fume Hood):

    • Using a calibrated pipette, slowly add the desired solvent to the vessel containing the solid.

    • Cap the vessel and mix gently by vortexing or inversion until the compound is fully dissolved.

    • Clearly label the final solution with the compound name, concentration, solvent, date, and user initials.

Emergency and Disposal Plans

Spill and Exposure Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan:

Due to its reactive nature, this compound requires disposal as hazardous chemical waste. Do not attempt to neutralize or quench the material unless it is part of a validated experimental procedure.[9]

  • Segregation: All waste streams must be segregated. Do not mix this waste with other chemical waste unless compatibility has been confirmed.[10][11]

  • Liquid Waste: Collect all solutions containing the compound, as well as solvent rinses from glassware, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Solid Waste: Collect all consumables contaminated with the compound (e.g., pipette tips, weigh boats, gloves, absorbent pads) in a separate, sealed, and clearly labeled container for solid hazardous waste.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Ensure all containers are properly labeled with all constituents.[9][10]

This guidance is based on the chemical principles of the compound's structure. Always consult your institution's specific safety policies and procedures. Prudent laboratory practice is paramount when handling novel or reactive compounds.

References

  • Disposal of Highly Reactive Reagents. University of Pennsylvania, EHRS. [Link]

  • Safe Disposal of Laboratory Chemicals. Environmental Marketing Services. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington, Environmental Health and Safety. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Epoxide Formation Lab | Summaries Organic Chemistry. Docsity. [Link]

  • Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. Organic Chemistry Tutor (YouTube). [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Epoxide Opening in Acidic and Basic Conditions. Organic Chemistry with Victor (YouTube). [Link]

  • Octanoyl-coa | C29H50N7O17P3S. PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.